Product packaging for Hydroxyalbendazole(Cat. No.:CAS No. 107966-05-2)

Hydroxyalbendazole

Cat. No.: B1485944
CAS No.: 107966-05-2
M. Wt: 281.33 g/mol
InChI Key: BPWSOQXIMDMJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxyalbendazole is a member of the class of benzimidazoles that is albendazole in which one of the terminal methyl hydrogens on the propyl group has been replaced by a hydroxy group. It has a role as a drug metabolite. It is a member of benzimidazoles, a carbamate ester, an aryl sulfide and a primary alcohol. It derives from an albendazole.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O3S B1485944 Hydroxyalbendazole CAS No. 107966-05-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107966-05-2

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

methyl N-[6-(3-hydroxypropylsulfanyl)-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C12H15N3O3S/c1-18-12(17)15-11-13-9-4-3-8(7-10(9)14-11)19-6-2-5-16/h3-4,7,16H,2,5-6H2,1H3,(H2,13,14,15,17)

InChI Key

BPWSOQXIMDMJHB-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCCO

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Hydroxyalbendazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification protocols for hydroxyalbendazole, a primary active metabolite of the broad-spectrum anthelmintic drug, albendazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound, chemically known as methyl [5-(3-hydroxypropylsulfanyl)-1H-benzimidazol-2-yl]carbamate, is a key metabolite of albendazole. The parent drug, albendazole, exerts its anthelmintic effect by inhibiting tubulin polymerization in parasites. Upon oral administration, albendazole is rapidly metabolized in the liver to albendazole sulfoxide, which is the main systemic active form, and further to other metabolites, including this compound. The hydroxylation is primarily mediated by cytochrome P450 enzymes, specifically CYP2J2 and CYP2C19. Understanding the synthesis and purification of this metabolite is crucial for various research applications, including metabolism studies, development of analytical standards, and investigation of its potential therapeutic activities.

Metabolic Pathway of Albendazole

The metabolic conversion of albendazole to its hydroxylated form is a critical step in its biotransformation. The following diagram illustrates the primary metabolic pathway leading to the formation of this compound.

Albendazole Metabolism Albendazole Albendazole Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_Sulfoxide CYP3A4, FMO This compound This compound Albendazole->this compound CYP2J2, CYP2C19 Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone CYP1A2, CYP2C

Figure 1: Metabolic Pathway of Albendazole.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process starting from a suitable benzimidazole precursor. The following is a representative experimental protocol for the synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is based on established benzimidazole synthesis methodologies.

Step 1: Synthesis of 4-(3-hydroxypropylthio)-2-nitroaniline

  • To a solution of 4-chloro-2-nitroaniline (1 equivalent) in a suitable solvent such as ethanol, add 3-mercapto-1-propanol (1.1 equivalents) and a base, for example, sodium hydroxide (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-(3-hydroxypropylthio)-2-nitroaniline.

Step 2: Reduction of the Nitro Group

  • Dissolve the 4-(3-hydroxypropylthio)-2-nitroaniline (1 equivalent) in a solvent such as methanol or ethanol.

  • Add a reducing agent, for instance, sodium dithionite (Na2S2O4) (3-4 equivalents) in water, or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • If using sodium dithionite, extract the product with an organic solvent. If using catalytic hydrogenation, filter the catalyst and concentrate the filtrate.

  • The resulting product, 4-(3-hydroxypropylthio)-1,2-phenylenediamine, is often used in the next step without extensive purification.

Step 3: Cyclization to form the Benzimidazole Ring

  • Dissolve the 4-(3-hydroxypropylthio)-1,2-phenylenediamine (1 equivalent) in a mixture of a suitable solvent like ethanol and water.

  • Add methyl N-cyanocarbamate (1.1 equivalents) and an acid catalyst, such as hydrochloric acid, to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the crude this compound.

  • Filter the precipitate, wash it with water, and dry it to obtain the crude product.

Synthesis Workflow Diagram

The following diagram outlines the key steps in the synthesis of this compound.

This compound Synthesis Workflow cluster_0 Synthesis Steps cluster_1 Purification Start 4-Chloro-2-nitroaniline + 3-Mercapto-1-propanol Step1 Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 4-(3-hydroxypropylthio)-2-nitroaniline Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 4-(3-hydroxypropylthio)-1,2-phenylenediamine Step2->Intermediate2 Step3 Cyclization with Methyl N-cyanocarbamate Intermediate2->Step3 Product Crude this compound Step3->Product Purification Purification (Crystallization/Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Figure 2: this compound Synthesis Workflow.

Purification of this compound

Purification of the crude this compound is essential to obtain a high-purity product suitable for research and as an analytical standard. The two primary methods for purification are crystallization and column chromatography.

Experimental Protocol: Purification by Crystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Suitable solvents include ethanol, methanol, or a mixture of solvents like dichloromethane/methanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Experimental Protocol: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of solvents, starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Data Presentation: Purification Parameters

The following table summarizes typical parameters for the purification of benzimidazole derivatives, which can be adapted for this compound.

ParameterCrystallizationColumn Chromatography
Stationary Phase Not ApplicableSilica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase/Solvent Ethanol, Methanol, Dichloromethane/MethanolHexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient
Typical Yield 70-90%50-80%
Purity Achieved >98%>99%
Key Considerations Solvent selection is critical for good crystal formation and yield.Gradient elution is often necessary to separate closely related impurities.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The provided metabolic pathway and synthesis workflow diagrams offer a clear visual representation of the key processes. The experimental protocols, though based on general methodologies for benzimidazoles due to the lack of a specific published procedure for this compound, provide a solid starting point for its laboratory-scale preparation. Researchers and drug development professionals can utilize this information for the production of this compound for analytical and research purposes, contributing to a better understanding of the pharmacology and metabolism of albendazole.

Chiral Separation of Hydroxyalbendazole Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyalbendazole, the primary active metabolite of the broad-spectrum anthelmintic drug albendazole, is a chiral molecule existing as two enantiomers: (+)-(R)-hydroxyalbendazole and (-)-(S)-hydroxyalbendazole. The stereochemistry of these enantiomers plays a crucial role in their pharmacokinetic and pharmacodynamic profiles. It has been demonstrated that the (+) enantiomer possesses greater anthelmintic activity.[1] Consequently, the ability to separate and quantify these enantiomers is of paramount importance in drug development, metabolism studies, and clinical applications to ensure optimal therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of this compound enantiomers. It details established experimental protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), presents quantitative data in a comparative format, and includes visual workflows to aid in the practical implementation of these techniques.

Core Separation Techniques

The primary methods for the chiral resolution of this compound enantiomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both techniques rely on chiral stationary phases (CSPs) to achieve separation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have proven to be highly effective.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely employed technique for the enantioselective analysis of this compound. The separation is typically achieved using a chiral stationary phase with a suitable mobile phase.

Experimental Protocol: Chiral HPLC

A common approach involves the use of an amylose-based chiral stationary phase. The following protocol is a synthesis of methodologies reported in the literature[2]:

  • Sample Preparation: Plasma or other biological samples are subjected to a liquid-liquid extraction. For instance, acidifying the plasma followed by extraction with a chloroform:isopropanol (8:2, v/v) mixture can be effective.[3]

  • Chromatographic System: A standard HPLC system equipped with a UV or fluorescence detector is used.

  • Chiral Stationary Phase: An amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, such as a Chiralpak AD or similar column, is frequently used.[2][4]

  • Mobile Phase: A mixture of a non-polar organic solvent and an alcohol is typically used. For example, a mobile phase composed of hexane and ethanol (e.g., 93:7, v/v) has been successfully employed.[3] Another effective mobile phase is a phosphate buffer (10 mmol L⁻¹; pH 7.5) mixed with acetonitrile (60:40, v/v).[2]

  • Flow Rate: A flow rate in the range of 0.5 to 1.2 mL/min is generally applied.[2][5]

  • Temperature: The column temperature is typically maintained at around 30-35°C.[2][6]

  • Detection: Detection can be performed using UV absorbance at approximately 290-295 nm or fluorescence detection with excitation at 290 nm and emission at 320 nm for enhanced sensitivity.[2][5]

Workflow for Chiral HPLC Separation of this compound Enantiomers

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_output Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Injection Inject Extracted Sample Extraction->Injection Column Chiral Column (e.g., Chiralpak AD) Injection->Column Separation Enantiomeric Separation Column->Separation Detection UV/Fluorescence Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification of Enantiomers Chromatogram->Quantification

Caption: A generalized workflow for the chiral separation of this compound enantiomers using HPLC.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption.[7] This technique utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Experimental Protocol: Chiral SFC

The following protocol for the semi-preparative separation of this compound enantiomers is based on published methods[4]:

  • Chromatographic System: A modular SFC chromatograph adapted for semi-preparative scale work is required.

  • Chiral Stationary Phase: A Chiralpak AD column (e.g., 250 x 10 mm) is a suitable choice.[4]

  • Mobile Phase: The mobile phase consists of supercritical carbon dioxide and an organic modifier, such as isopropanol.

  • Flow Rate: A constant flow rate of 2 mL/min has been reported as effective.[6]

  • Pressure: A back pressure of around 150 bar is typically maintained.[6]

  • Temperature: The column temperature is generally kept at approximately 35°C.[6]

  • Detection: A UV detector set to a wavelength of 220 nm can be used for detection.[6]

Workflow for Chiral SFC Separation of this compound Enantiomers

cluster_sfc SFC System cluster_separation Separation & Detection cluster_collection Fraction Collection CO2_Source Supercritical CO2 Pump SFC Pump CO2_Source->Pump Modifier Organic Modifier (e.g., Isopropanol) Modifier->Pump Injector Injector Pump->Injector Chiral_Column Chiral Column (e.g., Chiralpak AD) Injector->Chiral_Column UV_Detector UV Detector Chiral_Column->UV_Detector BPR Back Pressure Regulator UV_Detector->BPR Fractionation Fraction Collector BPR->Fractionation Enantiomer1 Enantiomer 1 Fractionation->Enantiomer1 Enantiomer2 Enantiomer 2 Fractionation->Enantiomer2

Caption: A schematic of the experimental workflow for chiral SFC separation and collection.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the chiral separation of this compound enantiomers, providing a comparative overview of the different methodologies and their performance.

Table 1: HPLC Methods for Chiral Separation of this compound Enantiomers

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionApplicationReference
Amylose tris(3,5-dimethylphenylcarbamate)Phosphate buffer (10 mmol L⁻¹; pH 7.5):acetonitrile (60:40, v/v)0.5Fluorescence (Ex: 290 nm, Em: 320 nm)Bovine Plasma[2]
Chiralcel OB-H (5 µm)Hexane:ethanol (93:7, v/v)Not SpecifiedFluorescenceHuman Plasma[3]
Chiral AGPNot SpecifiedNot SpecifiedHPLC (re-analysis of peak)Sheep Plasma[8]

Table 2: SFC Method for Chiral Separation of this compound Enantiomers

Chiral Stationary PhaseMobile PhaseThroughput (mg/h)Purity (%)Reference
Chiralpak AD (250 x 10 mm)Supercritical CO₂ with organic modifier37 (Enantiomer 1), 36.5 (Enantiomer 2)99.9 (Enantiomer 1), 95 (Enantiomer 2)[4]

Conclusion

The chiral separation of this compound enantiomers is a critical analytical challenge in the development and clinical use of albendazole. Both HPLC and SFC have proven to be robust and reliable techniques for achieving this separation. The choice between these methods will depend on the specific requirements of the analysis, such as the need for high-throughput screening, preparative scale separation, or routine analytical quantification. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and scientists to develop and implement effective chiral separation strategies for this compound enantiomers in their respective fields.

References

In Vitro Metabolism of Albendazole to Hydroxyalbendazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of albendazole, focusing on its conversion to the hydroxylated metabolite, hydroxyalbendazole. This document details the key enzymes involved, quantitative kinetic data, and comprehensive experimental protocols for studying this metabolic pathway.

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations. Its pharmacological activity is largely attributed to its primary active metabolite, albendazole sulfoxide. While the sulfoxidation pathway is well-documented, the hydroxylation of albendazole to form this compound represents another significant metabolic route. Understanding the enzymes and kinetics involved in this pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and conducting comprehensive drug metabolism studies.

Enzymology of Albendazole Hydroxylation

The in vitro hydroxylation of albendazole is primarily catalyzed by specific cytochrome P450 (CYP) enzymes.

Primary Enzymes Involved

Studies utilizing human liver microsomes and recombinant human CYP enzymes have identified CYP2J2 as the principal enzyme responsible for the formation of this compound.[1][2][3][4] To a lesser extent, CYP2C19 also contributes to this metabolic conversion.[1][2][3][4]

The metabolic pathway can be visualized as follows:

Albendazole Hydroxylation Pathway cluster_enzymes Primary Metabolizing Enzymes Albendazole Albendazole This compound This compound Albendazole->this compound Hydroxylation CYP2J2 CYP2J2 (Major) CYP2C19 CYP2C19 (Minor)

Metabolic pathway of albendazole to this compound.

Quantitative Analysis of In Vitro Metabolism

The kinetics of this compound formation have been characterized in various in vitro systems. The following tables summarize the key quantitative data.

Table 1: Catalytic Activity of Recombinant Human CYP Isoforms in this compound Formation
CYP IsoformRate of this compound Formation (pmol/min/pmol CYP)Intrinsic Clearance (CLint, µL/min/pmol CYP)Reference
CYP2J2-0.34[1][2][4]
CYP2C19-0.042[4]
CYP2E1-0.088[4]

Note: The rate of this compound formation by CYP2J2 is reported to be 3.9-fold and 8.1-fold higher than that of CYP2C19 and CYP2E1, respectively.[1][2]

Table 2: Enzyme Kinetic Parameters for this compound Formation by Recombinant CYPs
CYP IsoformVmax (pmol/min/pmol CYP)Km (µM)Reference
CYP2J21.8 ± 0.15.4 ± 0.6[3]
CYP2C190.15 ± 0.013.6 ± 0.5[3]

Experimental Protocols

This section provides detailed methodologies for conducting in vitro studies on albendazole hydroxylation.

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol describes a typical incubation procedure to assess the formation of this compound from albendazole using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • Albendazole

  • This compound standard

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN)

  • Internal standard (IS) for analytical quantification

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.

    • In separate microcentrifuge tubes, add the required volume of the master mix.

    • Add the human liver microsomes to the tubes (final protein concentration typically ranges from 0.1 to 0.5 mg/mL).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding albendazole (dissolved in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed mixture. The substrate concentration range should be chosen based on the desired kinetic analysis (e.g., 0 to 100 µM).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring linear formation of the metabolite.

  • Termination of Reaction:

    • Stop the reaction by adding a volume of cold acetonitrile (typically 2-3 volumes of the incubation mixture) containing the internal standard.

  • Sample Processing:

    • Vortex the tubes to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new tube or an HPLC vial for analysis by a validated LC-MS/MS or HPLC method.

Analytical Method: LC-MS/MS for Quantification of this compound

This section outlines a general LC-MS/MS method for the sensitive and specific quantification of this compound in microsomal incubation samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol) is typical.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • Albendazole: e.g., m/z 266.1 → 234.1

      • This compound: The specific transition should be determined by direct infusion of a standard.

      • Internal Standard: A suitable deuterated analog or a structurally similar compound with a distinct MRM transition.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

Data Analysis:

  • Quantification is performed by constructing a calibration curve using known concentrations of the this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vitro albendazole metabolism study.

Experimental Workflow for In Vitro Albendazole Metabolism cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep_reagents Prepare Buffers, NADPH System, & Albendazole mix_reagents Combine Microsomes, Buffer, & NADPH System prep_reagents->mix_reagents prep_microsomes Thaw Human Liver Microsomes prep_microsomes->mix_reagents pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate start_reaction Add Albendazole to Initiate Reaction pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate with Cold Acetonitrile + IS incubate->stop_reaction precipitate Vortex to Precipitate Protein stop_reaction->precipitate centrifuge Centrifuge to Pellet Protein precipitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms_analysis LC-MS/MS Analysis collect_supernatant->lcms_analysis data_quant Data Quantification lcms_analysis->data_quant

Workflow for in vitro albendazole metabolism studies.

Conclusion

The in vitro metabolism of albendazole to this compound is a key metabolic pathway primarily mediated by CYP2J2. This technical guide provides researchers and drug development professionals with the essential information and protocols to effectively study this biotransformation. The provided quantitative data and detailed methodologies serve as a valuable resource for designing and conducting robust in vitro drug metabolism experiments, ultimately contributing to a better understanding of the pharmacology and disposition of albendazole.

References

The Anthelmintic Activity Spectrum of Hydroxyalbendazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyalbendazole, also known as albendazole sulfoxide, is the primary and pharmacologically active metabolite of the broad-spectrum anthelmintic drug, albendazole.[1][2][3] Following oral administration, albendazole undergoes rapid first-pass metabolism in the liver, where it is converted to this compound, the compound responsible for the systemic anthelmintic effects.[1][3] This technical guide provides a comprehensive overview of the anthelmintic activity spectrum of this compound, its mechanism of action, and the experimental methodologies used to evaluate its efficacy. Quantitative data from key studies are summarized, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding for research and development professionals.

Mechanism of Action

This compound, like other benzimidazole-class anthelmintics, exerts its effect by targeting the fundamental cytoskeletal structure of helminth cells.[3][4] The primary mechanism involves the high-affinity binding of this compound to the colchicine-sensitive site of β-tubulin, a key protein subunit of microtubules.[1][5][6] This binding action selectively and irreversibly inhibits the polymerization of tubulin dimers into microtubules.[1][3]

The disruption of the microtubule network leads to a cascade of downstream cellular failures in the parasite, including:

  • Impaired Glucose Uptake: The loss of cytoplasmic microtubules in the intestinal and tegumental cells of the parasite severely hampers its ability to absorb glucose and other essential nutrients, leading to the depletion of glycogen stores.[3][6][7]

  • Inhibition of Cell Division: Microtubules are essential for the formation of the mitotic spindle during cell division. By preventing their formation, this compound blocks egg production and development, and prevents existing eggs from hatching.[6]

  • Disruption of Intracellular Transport: The microtubule network is crucial for the movement of vesicles and organelles within the cell. Its disruption leads to the accumulation of waste products and secretory granules, causing cellular degeneration.[8]

  • Energy Depletion: Ultimately, the inability to absorb nutrients and maintain cellular processes leads to a severe energy deficit (decreased ATP production), resulting in paralysis, immobilization, and death of the parasite.[1][6][8]

The selective toxicity of this compound is attributed to its significantly higher binding affinity for parasite β-tubulin compared to mammalian β-tubulin.[9]

Hydroxyalbendazole_Mechanism_of_Action cluster_drug Drug Action cluster_cellular_target Cellular Target (Helminth) cluster_downstream_effects Downstream Effects cluster_outcome Parasite Outcome This compound This compound (Albendazole Sulfoxide) BetaTubulin β-Tubulin Subunits This compound->BetaTubulin Binds to Microtubules Microtubule Polymerization BetaTubulin->Microtubules Inhibits GlucoseUptake Impaired Glucose Uptake Microtubules->GlucoseUptake CellDivision Inhibition of Cell Division Microtubules->CellDivision IntracellularTransport Disrupted Intracellular Transport Microtubules->IntracellularTransport EnergyDepletion Glycogen & ATP Depletion GlucoseUptake->EnergyDepletion ParalysisDeath Paralysis & Death EnergyDepletion->ParalysisDeath In_Vitro_Assay_Workflow start Start prep Parasite Stage Preparation (e.g., Egg Recovery or Larval Hatching) start->prep setup Assay Setup in Multi-Well Plate (Parasites + Media + Drug Dilutions) prep->setup incubation Incubation (Controlled Temp. & Time) setup->incubation quant Quantification (e.g., Count Migrated Larvae or Hatched Eggs) incubation->quant analysis Data Analysis (Calculate % Inhibition vs. Control) quant->analysis end Determine EC50/ED50 analysis->end In_Vivo_Logical_Relationship cluster_drug_admin Drug Administration & Metabolism cluster_host_parasite Host-Parasite Interaction cluster_outcome Efficacy Measurement Albendazole Oral Albendazole Metabolism First-Pass Hepatic Metabolism Albendazole->Metabolism Undergoes This compound Systemic this compound (Active Metabolite) Metabolism->this compound Produces Exposure Parasite Exposure to This compound This compound->Exposure Host Infected Host (e.g., Mouse, Sheep) Parasite Target Helminth (e.g., T. muris, H. contortus) Host->Parasite Harbors Parasite->Exposure Effect Anthelmintic Effect (Paralysis/Death) Exposure->Effect FECRT Fecal Egg Count Reduction (FECR) Effect->FECRT WBR Worm Burden Reduction (WBR) Effect->WBR

References

Chemical synthesis of Hydroxyalbendazole from albendazole

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Synthesis of Hydroxyalbendazole

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a key metabolite of the broad-spectrum anthelmintic drug, albendazole. While the direct chemical conversion of albendazole to this compound is not widely documented due to the chemical challenges of selective aliphatic hydroxylation, this document details the primary route of its formation via biotransformation.

For the benefit of researchers in drug metabolism and synthesis, this guide also provides detailed protocols and comparative data for the well-established chemical synthesis of a related primary metabolite, albendazole sulfoxide, from albendazole.

Introduction: Albendazole and its Primary Metabolites

Albendazole is a benzimidazole carbamate that exerts its anthelmintic effect by inhibiting tubulin polymerization in parasites. Upon administration, albendazole is rapidly metabolized in the liver into two principal active metabolites: this compound and albendazole sulfoxide (also known as ricobendazole).

  • This compound : This metabolite is formed by the hydroxylation of the terminal methyl group on the propyl side chain. It is formally known as methyl [5-(3-hydroxypropylsulfanyl)-1H-benzimidazol-2-yl]carbamate[1].

  • Albendazole Sulfoxide : This metabolite results from the oxidation of the sulfide group to a sulfoxide.

The formation of this compound is primarily catalyzed by specific cytochrome P450 enzymes, making its synthesis a subject of interest in metabolic and pharmacokinetic studies[2].

Metabolic Synthesis of this compound

The primary and most well-documented pathway for the formation of this compound from albendazole is through enzymatic metabolism. In human liver microsomes, this biotransformation is predominantly carried out by the cytochrome P450 enzyme CYP2J2[2].

The metabolic pathway involves the selective oxidation of the propyl side chain, a reaction that is challenging to replicate with high selectivity in a laboratory chemical synthesis without the use of complex protecting group strategies.

Visualization of Albendazole Metabolism

The following diagram illustrates the metabolic fate of albendazole, leading to its two major active metabolites.

Albendazole Metabolism Albendazole Albendazole This compound This compound Albendazole->this compound CYP2J2 (Hydroxylation) AlbendazoleSulfoxide Albendazole Sulfoxide (Ricobendazole) Albendazole->AlbendazoleSulfoxide CYP3A4, FMO (Sulfoxidation) AlbendazoleSulfone Albendazole Sulfone (Inactive) AlbendazoleSulfoxide->AlbendazoleSulfone CYP Isozymes (Oxidation)

Fig 1. Metabolic Pathways of Albendazole.

Chemical Synthesis of Albendazole Metabolites: Focus on Albendazole Sulfoxide

Direct chemical hydroxylation of the propyl chain of albendazole is chemically challenging. Therefore, a common and well-documented laboratory synthesis for an albendazole metabolite involves the selective oxidation of the sulfur atom to produce albendazole sulfoxide. This process serves as a valuable model for the chemical modification of albendazole.

Several oxidizing agents can be employed for this conversion, each with different reaction conditions and outcomes.

Data Presentation: Comparison of Oxidation Methods for Albendazole Sulfoxide Synthesis

The table below summarizes quantitative data from various reported methods for the oxidation of albendazole to albendazole sulfoxide.

Oxidizing AgentSolvent SystemTemperatureReaction TimeYield (%)Purity (%)Reference
H₂O₂ (30%)Glacial Acetic AcidRoom Temp.Not specified-> 99.5[3]
Sodium MetaperiodateGlacial Acetic AcidLow Temp.9-10 hours> 90> 98[3]
m-CPBADichloromethane5-10°CNot specified--[2]

Note: Dashes (-) indicate data not specified in the cited sources.

Experimental Workflow Visualization

The general workflow for the laboratory synthesis and purification of albendazole sulfoxide is depicted below.

Synthesis Workflow start Start: Albendazole & Solvent dissolve Dissolve Albendazole in Reaction Medium (e.g., Glacial Acetic Acid) start->dissolve cool Cool Reaction Mixture (if required) dissolve->cool add_oxidant Add Oxidizing Agent (e.g., H₂O₂ or NaIO₄) dropwise cool->add_oxidant react Stir at Controlled Temperature (Monitor by TLC/HPLC) add_oxidant->react precipitate Precipitate Crude Product (e.g., by adding water) react->precipitate filter Filter and Wash Crude Product precipitate->filter recrystallize Recrystallize for Purification filter->recrystallize dry Dry Final Product (Albendazole Sulfoxide) recrystallize->dry end End: Pure Albendazole Sulfoxide dry->end

Fig 2. General Workflow for Albendazole Sulfoxide Synthesis.

Detailed Experimental Protocols

The following section provides a detailed methodology for the synthesis of albendazole sulfoxide, adapted from published literature.

Protocol 1: Synthesis of Albendazole Sulfoxide using Hydrogen Peroxide

This protocol is based on the method described in Chinese patent CN101029030A, which emphasizes high purity[3].

Materials:

  • Albendazole

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: In a round-bottom flask, suspend Albendazole in glacial acetic acid to serve as the reaction medium.

  • Oxidant Addition: While stirring the suspension at room temperature, add 30% hydrogen peroxide dropwise using a dropping funnel. The amount of hydrogen peroxide should be carefully controlled to favor the formation of the sulfoxide over the sulfone.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored using an appropriate chromatographic technique (e.g., TLC or HPLC) until the starting material (albendazole) is consumed.

  • Precipitation: Upon completion of the reaction, pour the reaction mixture into cold deionized water to precipitate the crude albendazole sulfoxide.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove residual acetic acid and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain albendazole sulfoxide with a purity exceeding 99.5%[3].

  • Drying: Dry the purified product under a vacuum to remove any remaining solvent.

This document is intended for informational purposes for a professional audience. All laboratory procedures should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines.

References

The Unveiling of Hydroxyalbendazole: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole, a broad-spectrum benzimidazole anthelmintic, has been a cornerstone in the treatment of various parasitic infections in both humans and animals since its introduction. Its efficacy is largely attributed to its active metabolites. While albendazole sulfoxide is widely recognized as the primary active metabolite, a deeper understanding of the complete metabolic profile of albendazole is crucial for optimizing its therapeutic potential and addressing challenges such as drug resistance. This technical guide provides an in-depth exploration of hydroxyalbendazole, a lesser-known but significant metabolite of albendazole. We will delve into its discovery, historical development, synthesis, mechanism of action, and the experimental methodologies used to characterize it.

Discovery and Historical Development

The historical development of albendazole itself dates back to its patenting in 1975 by the SmithKline Corporation, with its introduction as a veterinary anthelmintic in 1977 and for human use in 1982.[1] The understanding of its metabolism followed, with the rapid conversion to albendazole sulfoxide being a key initial finding.

Synthesis of this compound

The synthesis of this compound is essential for its detailed study, including its pharmacological and toxicological profiling. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound[2]

Materials:

  • Albendazole

  • Appropriate oxidizing and hydroxylating agents

  • Solvents (e.g., Acetonitrile (MeCN), Ethanol (EtOH), Acetic Acid (AcOH))

  • Reagents for workup and purification (e.g., silica gel for chromatography)

Procedure:

  • Starting Material Preparation: Dissolve albendazole in a suitable organic solvent.

  • Hydroxylation Reaction: Introduce a hydroxylating agent to the solution. The specific agent and reaction conditions (temperature, reaction time) are critical and need to be optimized.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate this compound.

  • Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G cluster_synthesis Synthesis of this compound Albendazole Albendazole Dissolution Dissolve in Organic Solvent Albendazole->Dissolution Hydroxylation Add Hydroxylating Agent Dissolution->Hydroxylation Monitoring Monitor Reaction (TLC/HPLC) Hydroxylation->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound Characterization Characterize (NMR, MS) This compound->Characterization

Fig. 1: Synthetic workflow for this compound.

Mechanism of Action and Biological Activity

The primary mechanism of action of benzimidazoles, including albendazole and its metabolites, is the inhibition of tubulin polymerization. This disruption of the microtubule cytoskeleton in parasites leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, cell death.

While albendazole sulfoxide is considered the principal systemically active metabolite, the specific contribution of this compound to the overall anthelmintic effect is an area of ongoing research. In vitro studies are crucial to determine its intrinsic activity against various parasitic worms.

Experimental Protocol: In Vitro Anthelmintic Activity Assay

Materials:

  • Target parasite species (e.g., Haemonchus contortus, Trichinella spiralis)

  • Culture medium appropriate for the parasite

  • Test compounds (this compound, albendazole, albendazole sulfoxide)

  • Positive control (e.g., a known effective anthelmintic)

  • Negative control (vehicle, e.g., DMSO)

  • Multi-well plates

  • Incubator

  • Inverted microscope

Procedure:

  • Parasite Preparation: Collect and prepare the target parasites according to established protocols. This may involve isolating larvae or adult worms from infected animals.

  • Compound Preparation: Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the culture medium.

  • Assay Setup: Add a defined number of parasites to each well of a multi-well plate containing the different concentrations of the test compounds, positive control, and negative control.

  • Incubation: Incubate the plates at a temperature and for a duration suitable for the parasite species (e.g., 37°C for 24-72 hours).

  • Evaluation of Activity: Assess the viability of the parasites at different time points. This can be done by observing their motility under an inverted microscope or by using viability stains.

  • Data Analysis: Calculate the percentage of inhibition or mortality for each concentration and determine the IC50 (half-maximal inhibitory concentration) or LC50 (lethal concentration, 50%) values.

G cluster_invitro In Vitro Anthelmintic Assay Workflow Parasite_Prep Prepare Parasites Assay_Setup Set up Assay in Multi-well Plates Parasite_Prep->Assay_Setup Compound_Prep Prepare Test Compounds Compound_Prep->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Evaluation Evaluate Parasite Viability Incubation->Evaluation Data_Analysis Calculate IC50/LC50 Evaluation->Data_Analysis

Fig. 2: Workflow for in vitro anthelmintic activity assay.

Metabolism and Pharmacokinetics

Albendazole is poorly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves oxidation to albendazole sulfoxide, which is then further oxidized to the inactive albendazole sulfone. The formation of this compound represents an alternative metabolic route.

Studies have identified that the hydroxylation of albendazole to this compound is primarily catalyzed by the cytochrome P450 enzymes CYP2J2 and to a lesser extent by CYP2C19.

Pharmacokinetic Parameters

Detailed pharmacokinetic studies comparing albendazole, albendazole sulfoxide, and this compound are limited. However, available data can be summarized to provide insights into their relative systemic exposure.

Compound Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t1/2 (h)
AlbendazoleVariable, often low/undetectable~2-5LowShort
Albendazole Sulfoxide~200-1000~2-5High~8.5
This compoundData not consistently reported---

Note: The values presented are approximate and can vary significantly depending on the host species, dose, formulation, and co-administration of other substances.

G cluster_metabolism Metabolic Pathway of Albendazole Albendazole Albendazole Albendazole_Sulfoxide Albendazole Sulfoxide (Active) Albendazole->Albendazole_Sulfoxide Oxidation (CYPs, FMO) This compound This compound Albendazole->this compound Hydroxylation (CYP2J2, CYP2C19) Albendazole_Sulfone Albendazole Sulfone (Inactive) Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation (CYPs)

Fig. 3: Metabolic pathway of albendazole.
Experimental Protocol: In Vivo Efficacy Study in an Animal Model

Materials:

  • Suitable animal model (e.g., mice, rats, gerbils)

  • Infective stage of the target parasite

  • Test compounds (this compound, albendazole, albendazole sulfoxide) formulated for oral administration

  • Vehicle control

  • Positive control drug

  • Equipment for parasite recovery and quantification

Procedure:

  • Animal Acclimatization and Infection: Acclimatize the animals to the laboratory conditions. Infect the animals with a standardized dose of the infective stage of the parasite.

  • Treatment: At a predetermined time post-infection, administer the test compounds, vehicle control, and positive control to the respective groups of animals. The route of administration is typically oral.

  • Observation: Monitor the animals for any signs of toxicity or adverse effects throughout the study period.

  • Parasite Burden Assessment: At the end of the study, euthanize the animals and recover the parasites from the target organs (e.g., intestines, muscle tissue).

  • Quantification: Count the number of parasites in each animal.

  • Data Analysis: Calculate the percentage reduction in parasite burden for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.

Analytical Methods for Quantification

Accurate and sensitive analytical methods are essential for pharmacokinetic studies and to quantify this compound in biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique.

Experimental Protocol: HPLC Method for Quantification of Albendazole Metabolites

Materials:

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of acetonitrile and a buffer)

  • Biological samples (e.g., plasma, tissue homogenates)

  • Internal standard

  • Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction)

Procedure:

  • Sample Preparation: Extract the analytes (albendazole, albendazole sulfoxide, this compound) and the internal standard from the biological matrix. This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation: Inject the extracted sample onto the HPLC column. The analytes are separated based on their differential partitioning between the mobile phase and the stationary phase.

  • Detection: As the analytes elute from the column, they are detected by the detector. UV detection is common, but mass spectrometry provides higher sensitivity and specificity.

  • Quantification: Create a calibration curve using standards of known concentrations. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

Conclusion

This compound is an important, albeit less studied, metabolite of albendazole. Its formation, primarily mediated by CYP2J2, adds another layer to the complex pharmacology of its parent drug. While albendazole sulfoxide remains the key player in the systemic anthelmintic activity of albendazole, a thorough understanding of this compound's own biological activity and pharmacokinetic profile is crucial for a complete picture. Further research, particularly direct comparative studies, will be instrumental in fully elucidating the role of this compound in the therapeutic efficacy and potential for drug-drug interactions of albendazole. This in-depth technical guide provides a foundational resource for researchers dedicated to advancing the field of anthelmintic drug development.

References

A Technical Guide to the Stereospecific Synthesis of (+)- and (-)-Hydroxyalbendazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyalbendazole, the sulfoxide metabolite of albendazole, is the primary active anthelmintic agent in vivo. It exists as two enantiomers, (+)-(R)-hydroxyalbendazole and (-)-(S)-hydroxyalbendazole, which may exhibit different pharmacokinetic and pharmacodynamic profiles. The development of stereospecific syntheses for these enantiomers is crucial for investigating their individual biological activities and for the potential development of enantiopure drug products with improved therapeutic indices. This technical guide provides an in-depth overview of the key methods for obtaining enantiomerically pure (+)- and (-)-hydroxyalbendazole, including chemical synthesis of the racemic precursor, preparative chiral separation, and biocatalytic asymmetric synthesis.

Methods for Obtaining Enantiopure this compound

There are two primary strategies for producing the individual enantiomers of this compound:

  • Synthesis of Racemic this compound Followed by Chiral Resolution: This common approach involves the chemical oxidation of the prochiral albendazole to its racemic sulfoxide, which is then separated into its constituent enantiomers.

  • Asymmetric Sulfoxidation: This method aims to directly synthesize one enantiomer in excess over the other, often employing biocatalysts.

This guide will detail the experimental protocols for both the synthesis of the racemic compound and the subsequent chiral separation, as well as the asymmetric biocatalytic route.

Synthesis of Racemic this compound

The most straightforward chemical synthesis of this compound involves the oxidation of albendazole. A common and effective method utilizes hydrogen peroxide in glacial acetic acid.[1][2]

Experimental Protocol: Chemical Oxidation of Albendazole

Materials:

  • Albendazole

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • 10M Sodium Hydroxide (NaOH) solution

  • N,N-dimethylformamide (for recrystallization)

  • Acetonitrile (for recrystallization)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1 gram of albendazole in 8 mL of glacial acetic acid. Cool the solution to 0°C in an ice bath.[1]

  • Oxidation: Slowly add 0.47 mL of 30% hydrogen peroxide to the cooled solution. The in situ formation of peracetic acid will act as the oxidizing agent.[1] The reaction temperature should be maintained between 20-40°C.[2]

  • Reaction Monitoring: Allow the mixture to gradually warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of albendazole and the formation of the sulfoxide product. The reaction time is typically 3 to 4 hours.[1]

  • Precipitation: Upon completion of the reaction, adjust the pH of the reaction mixture to 6.0-7.0 using a 10M NaOH solution. This will cause the precipitation of the crude this compound.[1][2]

  • Filtration and Drying: Filter the precipitate using a vacuum and dry the collected solid.[1]

  • Recrystallization: For further purification, the crude product can be recrystallized from a mixture of N,N-dimethylformamide and acetonitrile (e.g., in a 5:1 to 9:1 volume ratio) to yield this compound with a purity of over 99.5%.[2]

Preparative Chiral Separation of this compound Enantiomers

Once the racemic this compound is synthesized, the enantiomers can be separated using preparative chiral High-Performance Liquid Chromatography (HPLC) or Simulated Moving Bed (SMB) chromatography. Polysaccharide-based chiral stationary phases, such as Chiralpak® AD and Chiralpak® IG, have proven effective for this separation.[3][4]

Experimental Protocol: Preparative Chiral HPLC

Instrumentation and Columns:

  • Preparative HPLC system

  • Chiral Stationary Phase: Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IG (amylose tris(3-chloro-5-methylphenylcarbamate)) columns are recommended.[3][4]

Chromatographic Conditions (Example):

  • Mobile Phase: A polar organic mobile phase, such as 100% methanol, can be effective.[3][5] Alternatively, normal-phase eluents like n-hexane:ethanol (e.g., 70:30 v/v) or n-hexane:isopropanol:ethanol can be used.[3]

  • Flow Rate: The flow rate should be optimized for the specific column dimensions.

  • Detection: UV detection at an appropriate wavelength (e.g., 305 nm).[6]

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent.

Simulated Moving Bed (SMB) Chromatography - VARICOL Process:

For larger-scale separations, the VARICOL® process, a variation of SMB chromatography, has been successfully employed.[3][7] This continuous separation technique offers high throughput and solvent efficiency.

Table 1: Performance Data for Chiral Separation of this compound Enantiomers using VARICOL

ParameterValueReference
Overall Recovery97%[3][7]
Enantiomeric Ratio (Raffinate)99.5%[3][7]
Enantiomeric Ratio (Extract)99.0%[3][7]
Mass Rate2 g/day [3][7]

The absolute configuration of the enantiomers has been determined as (-)-(S) and (+)-(R)-hydroxyalbendazole.[3][7]

Asymmetric Sulfoxidation of Albendazole using Biocatalysis

A stereoselective approach to obtaining a single enantiomer of this compound is through the use of microorganisms as biocatalysts. Certain fungi have demonstrated the ability to asymmetrically oxidize albendazole to its sulfoxide, yielding an excess of one enantiomer.[8][9][10]

Experimental Protocol: Fungal Biotransformation of Albendazole

Microorganisms:

  • Nigrospora sphaerica

  • Papulaspora immera

  • Mucor rouxii[9][10]

  • Cunninghamella blakesleeana[11]

Culture Medium (Example - Czapek Broth):

  • Sucrose: 30 g/L

  • NaNO₃: 3 g/L

  • K₂HPO₄: 1 g/L

  • MgSO₄·7H₂O: 0.5 g/L

  • KCl: 0.5 g/L

  • FeSO₄·7H₂O: 0.01 g/L

  • Deionized water to 1.0 L[9]

Procedure:

  • Fungal Culture: Inoculate the desired fungus into a suitable liquid medium (e.g., Czapek broth) in culture flasks.

  • Incubation: Incubate the flasks at a suitable temperature (e.g., 30°C) with shaking (e.g., 120 rpm) for a period sufficient for mycelial growth.[9][10]

  • Substrate Addition: Prepare a stock solution of albendazole in a suitable solvent like N,N-dimethylformamide. Add a specific amount of the albendazole solution to the fungal culture (e.g., 2 mg of albendazole in 200 µL of DMF).[9][10]

  • Biotransformation: Continue the incubation under the same conditions for a set period (e.g., 120 hours). The pH of the medium can be adjusted to optimize enantioselectivity.[9][10]

  • Extraction and Analysis: At the end of the incubation, extract the metabolites from the culture broth using an appropriate organic solvent. Analyze the extract by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the this compound produced.

Table 2: Enantiomeric Excess (ee) for Fungal Biotransformation of Albendazole

FungusPredominant EnantiomerEnantiomeric Excess (ee)Reference
Mucor rouxii(+)-Hydroxyalbendazole89.8%[9][10]
Nigrospora sphaerica(-)-Hydroxyalbendazole78.5%[10]

Visualizing the Synthetic Pathways

Synthesis of Racemic this compound and Chiral Resolution

G Albendazole Albendazole Oxidation Oxidation (H₂O₂ / Acetic Acid) Albendazole->Oxidation Racemic_HBZ Racemic (+/-)-Hydroxyalbendazole Chiral_Sep Preparative Chiral Chromatography Racemic_HBZ->Chiral_Sep Oxidation->Racemic_HBZ Positive_HBZ (+)-Hydroxyalbendazole Chiral_Sep->Positive_HBZ Negative_HBZ (-)-Hydroxyalbendazole Chiral_Sep->Negative_HBZ

Caption: Workflow for racemic synthesis and subsequent chiral resolution.

Asymmetric Biocatalytic Synthesis of this compound

G Albendazole Albendazole Asymmetric_Ox Asymmetric Sulfoxidation (Fungal Biocatalyst) Albendazole->Asymmetric_Ox Enantioenriched_HBZ Enantioenriched This compound ((+) or (-)) Asymmetric_Ox->Enantioenriched_HBZ

Caption: Asymmetric synthesis of this compound via biocatalysis.

Conclusion

This technical guide has outlined the primary methodologies for the stereospecific synthesis of (+)- and (-)-hydroxyalbendazole. The choice of method—racemic synthesis followed by chiral resolution or direct asymmetric biocatalysis—will depend on factors such as the desired scale of production, available equipment, and the required enantiomeric purity. The detailed protocols and data presented herein provide a solid foundation for researchers and drug development professionals to produce these important enantiomers for further investigation and potential therapeutic application.

References

The Biological Activity of Albendazole Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole, a broad-spectrum benzimidazole anthelmintic, is a cornerstone in the treatment of various parasitic infections. Following oral administration, albendazole undergoes rapid and extensive first-pass metabolism in the liver. It is primarily converted to its pharmacologically active metabolite, albendazole sulfoxide, which is then further oxidized to albendazole sulfone.[1] While albendazole sulfoxide is widely recognized for its potent anthelmintic properties, the biological activity of albendazole sulfone has been a subject of ongoing investigation. This technical guide provides an in-depth overview of the known biological activities of albendazole sulfone, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated metabolic and signaling pathways.

It is important to clarify that the term "hydroxyalbendazole sulfone" is not commonly used in the scientific literature. The primary metabolite is albendazole sulfone. Another metabolite, this compound, is formed by the hydroxylation of the propyl side chain of albendazole.[2] This guide will focus on the biological activity of albendazole sulfone .

Metabolism of Albendazole

The metabolic conversion of albendazole is a critical determinant of its systemic bioavailability and therapeutic efficacy. The pathway involves two main oxidative steps occurring predominantly in the liver.

Albendazole Metabolism Albendazole Albendazole Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_Sulfoxide Oxidation (FMO, CYPs) Albendazole_Sulfone Albendazole Sulfone Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation (CYPs)

Figure 1: Metabolic pathway of albendazole.

Biological Activity of Albendazole Sulfone

Contrary to early suggestions of it being an inactive metabolite, several studies have demonstrated that albendazole sulfone possesses distinct biological activities against a range of parasites. Its mechanisms of action appear to differ from the parent drug and its sulfoxide metabolite, which primarily act by inhibiting tubulin polymerization in helminths.[3]

Activity Against Microsporidia

Albendazole sulfone has shown significant activity against microsporidia of the genus Encephalitozoon, which are opportunistic pathogens in immunocompromised individuals.

Organism Assay Metric Value (µg/mL)
Encephalitozoon hellemSpore Formation InhibitionIC90<0.0001
Encephalitozoon cuniculiSpore Formation InhibitionIC90<0.001
Encephalitozoon intestinalisSpore Formation InhibitionIC90<0.1
Activity Against Echinococcus multilocularis

In vitro studies have demonstrated that albendazole sulfone exhibits a parasitocidal effect on the metacestode stage of Echinococcus multilocularis, the causative agent of alveolar echinococcosis.[4] Both albendazole sulfoxide and albendazole sulfone were shown to induce similar ultrastructural changes in the parasite, including damage to the germinal layer.[4] While a specific IC50 value is not provided in the cited literature, one study noted a 40% reduction in the viability of Heligmosomoides polygyrus at a concentration of 200 µM.

Activity Against Wolbachia Endosymbionts

A significant and distinct mechanism of action for albendazole sulfone is its activity against Wolbachia endosymbionts.[5] These bacteria are essential for the fertility and survival of many filarial nematodes, such as Brugia malayi and Onchocerca volvulus, which cause lymphatic filariasis and onchocerciasis, respectively.

A high-throughput, cell-based screen using a Wolbachia-infected Drosophila cell line identified albendazole sulfone as a compound that reduces intracellular Wolbachia titer.[5] Further investigation revealed that albendazole sulfone induces defects in Wolbachia binary fission, leading to an elongated bacterial phenotype.[5] This effect is not associated with the disruption of host cell microtubules, suggesting a direct targeting of the endosymbiont.[5] The proposed target within Wolbachia is the FtsZ protein, a key component of the bacterial cell division machinery.[6][7]

Albendazole_Sulfone_Wolbachia cluster_Wolbachia Wolbachia Cell FtsZ FtsZ Protein Z_ring Z-ring Formation FtsZ->Z_ring Polymerization Cell_Division Binary Fission Z_ring->Cell_Division Constriction Albendazole_Sulfone Albendazole Sulfone Albendazole_Sulfone->FtsZ Inhibits Anthelmintic_Screening_Workflow start Start culture Parasite Culture/ Harvesting start->culture compound_prep Compound Preparation (e.g., Albendazole Sulfone) start->compound_prep incubation Co-incubation of Parasites and Compound culture->incubation compound_prep->incubation assessment Assessment of Viability/ Activity incubation->assessment data_analysis Data Analysis (e.g., IC50 determination) assessment->data_analysis end End data_analysis->end

References

In Silico Modeling of Hydroxyalbendazole-Tubulin Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The benzimidazole anthelmintic, albendazole, exerts its therapeutic effect through its active metabolite, hydroxyalbendazole (albendazole sulfoxide), by targeting the protein β-tubulin and disrupting the formation of microtubules essential for parasite survival. Understanding the precise molecular interactions at the binding site is crucial for developing more effective drugs and combating emerging resistance. This technical guide provides an in-depth overview of the in silico modeling techniques used to investigate the binding of this compound to tubulin. It summarizes key quantitative data, details computational and experimental protocols, and visualizes the underlying molecular mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in anthelmintic research and computational drug design.

The this compound-Tubulin Interaction: Mechanism and Key Residues

The primary mode of action for benzimidazole drugs, including albendazole, is the inhibition of microtubule polymerization.[1][2] The active metabolite, this compound, binds to the β-tubulin subunit, preventing its dimerization with α-tubulin.[1] This disruption of tubulin polymerization interferes with vital cellular processes in the parasite, such as cell division, motility, and transport, ultimately leading to immobilization and mortality.[1][2]

In silico studies have consistently identified the colchicine binding domain on β-tubulin as the primary target for this compound and other benzimidazoles.[3][4][5] Molecular docking and dynamics simulations have pinpointed several key amino acid residues that are critical for the stable binding of the drug.

  • Glutamic Acid at position 198 (E198): This residue is highly conserved and forms a crucial hydrogen bond with the benzimidazole molecule, appearing to be a key interaction for the drug's mechanism of action across multiple nematode species.[6]

  • Phenylalanine at position 200 (F200): This residue is frequently involved in arene-arene or π-stacking interactions with the drug.[1][6] A common mechanism of resistance involves the mutation of this residue to tyrosine (F200Y), which is believed to sterically hinder or weaken the drug's binding.[7]

  • Phenylalanine at position 167 (F167): Similar to F200, this residue contributes to the hydrophobic binding pocket. Mutations at this site are also associated with benzimidazole resistance.[1][8]

  • Other Interacting Residues: Studies have also identified other residues that contribute to the binding pocket and form hydrogen bonds or van der Waals interactions, including Cysteine 239 (Cys239), Asparagine 256 (N256), and Leucine 253 (L253).[2][6]

Quantitative Binding Analysis

Molecular docking studies provide quantitative estimates of the binding affinity between a ligand and its target protein, typically expressed as a binding energy or docking score in kcal/mol. Lower negative values indicate a stronger and more favorable interaction. The table below summarizes reported binding affinities for albendazole and its active sulfoxide metabolite with various nematode β-tubulin isotypes.

LigandTarget Speciesβ-Tubulin IsotypeBinding Affinity (kcal/mol)Reference
Albendazole SulfoxideToxocara canisIsotype A-8.82[6]
Albendazole SulfoxideParascaris equorum(Not Specified)-8.19[6]
Albendazole SulfoxideNecator americanusIsotype 1-7.57[6]
AlbendazoleHaemonchus contortus (Mutant: F200Y/F167Y)Isotype 1-5.03[1]
Albendazole(Generic)β-Tubulin Chain D-7.0[9]
Albendazole(Generic)β-Tubulin Chain B-6.5[9]

Methodologies in In Silico Modeling

The process of modeling the this compound-tubulin interaction involves a multi-step computational workflow. This typically includes protein and ligand preparation, molecular docking to predict the binding pose, and molecular dynamics simulations to assess the stability of the complex.

G cluster_prep 1. Preparation cluster_dock 2. Molecular Docking cluster_md 3. Dynamics & Refinement cluster_out 4. Output PDB Protein Structure Acquisition (e.g., Homology Modeling or PDB) Protonate Protein Optimization PDB->Protonate Optimize & Protonate (e.g., Protonate3D) Ligand Ligand Structure Preparation (this compound 3D structure) EnergyMin Ligand Optimization Ligand->EnergyMin Energy Minimization SiteFinder Binding Site Prediction (e.g., Site Finder / CASTp) Protonate->SiteFinder Docking Docking Simulation (e.g., AutoDock, MOE Dock) EnergyMin->Docking SiteFinder->Docking Scoring Pose Scoring & Analysis (Binding Energy Calculation) Docking->Scoring MD_Sim Molecular Dynamics (MD) Simulation (e.g., Desmond, MOE) Scoring->MD_Sim Select Best Pose Stability Complex Stability Analysis (RMSD, RMSF) MD_Sim->Stability Result Interaction Analysis (H-Bonds, Hydrophobic Interactions) Stability->Result G cluster_wt Susceptible Parasite cluster_mut Resistant Parasite HABZ This compound WT_Tubulin Wild-Type β-Tubulin (e.g., F200) HABZ->WT_Tubulin MUT_Tubulin Mutant β-Tubulin (e.g., F200Y) HABZ->MUT_Tubulin WT_Bind High-Affinity Binding WT_Tubulin->WT_Bind Inhibition Inhibition of Polymerization WT_Bind->Inhibition MUT_Bind Low/No Binding (Steric Hindrance) MUT_Tubulin->MUT_Bind Polymerization α/β Tubulin Dimerization & Microtubule Polymerization MUT_Bind->Polymerization Allows Failure Treatment Failure Polymerization->Failure Survival Parasite Death Inhibition->Survival G Protein Purified Tubulin (>99% pure) Mix Combine Reagents in 96-Well Plate Protein->Mix Compound Test Compound (this compound) Compound->Mix Buffer Assay Buffer + Fluorescent Reporter + GTP Buffer->Mix Incubate Incubate at 37°C in Fluorimeter Mix->Incubate Measure Measure Fluorescence Over Time (60 min) Incubate->Measure Plot Plot Intensity vs. Time (Generate Polymerization Curves) Measure->Plot Analyze Analyze Curves (IC50, Vmax) Plot->Analyze Result Confirm Microtubule Destabilizing Activity Analyze->Result

References

An In-Depth Technical Guide to the Physicochemical Properties of Hydroxyalbendazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyalbendazole is a primary active metabolite of albendazole, a broad-spectrum benzimidazole anthelmintic widely used in the treatment of various parasitic worm infestations. Following oral administration, albendazole is rapidly and extensively metabolized in the liver to this compound, which is then further metabolized. The systemic anthelmintic activity of albendazole is largely attributed to this hydroxylated metabolite. A thorough understanding of the physicochemical properties of this compound is paramount for formulation development, understanding its pharmacokinetic and pharmacodynamic behavior, and for the design of new drug delivery systems to enhance its therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its molecular characteristics, solubility, and ionization constant, supported by experimental protocols and visualizations.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. It is important to note that while computed data is available, experimental data for some properties of this compound remains limited in publicly accessible literature.

Table 1: General and Molecular Properties of this compound

PropertyValueSource
Chemical Name methyl N-[6-(3-hydroxypropylsulfanyl)-1H-benzimidazol-2-yl]carbamate[1]
Molecular Formula C₁₂H₁₅N₃O₃S[1]
Molecular Weight 281.33 g/mol [1]
Monoisotopic Mass 281.08341252 Da[1]
CAS Number 107966-05-2[1]

Table 2: Experimentally Determined and Computed Physicochemical Data for this compound

PropertyValueMethodSource
Melting Point Data not available-
pKa Data not available-
LogP (XLogP3) 1.7Computed[1]
Aqueous Solubility Data not available-
Solubility in Organic Solvents Data not available-

Experimental Protocols

The determination of physicochemical properties is crucial for drug development. Standardized experimental protocols are employed to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments relevant to characterizing this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, methanol, ethanol, DMSO) in a sealed, inert container (e.g., glass vial with a Teflon-lined cap).

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid phase from the liquid phase by centrifugation (e.g., 15,000 rpm for 30 minutes) or filtration using a chemically inert filter (e.g., 0.22 µm PVDF or PTFE).

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B Start Equilibration C Centrifuge or Filter B->C Attain Equilibrium D Withdraw and dilute supernatant C->D Obtain Saturated Solution E Analyze by HPLC-UV D->E Prepare for Analysis

Shake-Flask Solubility Workflow
pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the ionization constant(s) of a compound.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Protocol:

  • Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (typically 1-10 mM).

  • Titration Setup: Place the sample solution in a thermostatted vessel and purge with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide. Immerse the calibrated pH electrode and a burette tip containing the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first or second derivative of the titration curve.

G A Calibrate pH meter B Prepare this compound solution A->B C Titrate with strong acid/base B->C D Record pH vs. Titrant volume C->D E Plot titration curve D->E F Determine pKa from inflection point E->F

Potentiometric pKa Determination

Spectral Data

Spectral analysis is essential for the structural elucidation and quantification of pharmaceutical compounds. While specific experimental spectra for this compound are not widely published, the following describes the expected spectral characteristics based on its structure and data from related compounds.

UV-Visible Spectroscopy

This compound is expected to exhibit characteristic UV absorption due to its benzimidazole chromophore. The UV-Vis spectrum of the parent compound, albendazole, in methanol shows absorption maxima around 229 nm and 295 nm. It is anticipated that this compound will have a similar UV absorption profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound. The spectra would show characteristic signals for the protons and carbons of the benzimidazole ring, the methyl carbamate group, and the hydroxypropylthio side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₅N₃O₃S), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 282.09. Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the cleavage of the carbamate, thioether, and alkyl chain moieties, which can be used for structural confirmation and quantification in biological matrices.[2]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of benzimidazole anthelmintics, including the active metabolite this compound, involves the disruption of microtubule polymerization in parasitic cells.

Signaling Pathway:

G A This compound B Binds to β-tubulin A->B C Inhibition of microtubule polymerization B->C D Disruption of cellular structure and function C->D E Impaired glucose uptake D->E F Depletion of glycogen stores D->F G Parasite immobilization and death E->G F->G

References

An In-depth Technical Guide to the Solubility and Stability of Hydroxyalbendazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of hydroxyalbendazole, the primary active metabolite of the anthelmintic drug albendazole. Also known as albendazole sulfoxide or ricobendazole, its physicochemical properties are critical for understanding its bioavailability and for the development of effective drug formulations.

Physicochemical Properties and Solubility

This compound is an ampholytic compound, exhibiting a U-shaped pH-solubility profile. Its solubility is a key determinant of its absorption and subsequent systemic availability.

The following table summarizes the solubility of this compound in various solvents.

Solvent/MediumSolubilitypKaReference
Water62 µg/mL[1]
Ethanol1.2 mg/mL[1]
Propylene Glycol2.6 mg/mL[1]
Dimethyl Sulfoxide (DMSO)16.5 mg/mL - 25 mg/mL[1]
Various Oils< 0.25 mg/mL[1]
pKa Values
Basic Group3.45 - 3.76[1]
Non-basic Nitrogen9.53 - 9.82[1]

The equilibrium solubility of a compound is determined by the shake-flask method, which measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Methodology:

  • Preparation: An excess amount of this compound is added to a series of vials containing the selected solvents (e.g., water, phosphate buffers of varying pH, ethanol).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.

  • Phase Separation: After equilibration, the suspensions are allowed to settle. The saturated supernatant is then carefully removed and clarified by centrifugation or filtration (using a filter that does not adsorb the compound) to remove any undissolved particles.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from multiple replicates.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal and agitate at constant temperature (24-72h) A->B C Centrifuge/Filter to get clear supernatant B->C D Quantify concentration using HPLC C->D

Shake-Flask Solubility Workflow

Stability Studies

Stability testing is crucial to determine how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and pathways.

The stability of this compound is influenced by various stress conditions. The table below outlines its degradation behavior.

Stress ConditionObservationMajor Degradation ProductsReference
Thermal Significant degradation at elevated temperatures (e.g., 85°C for 9 days).Ricobendazole amine[2]
Acid Hydrolysis Albendazole is stable in 1 N HCl at 80°C for one hour, suggesting some stability of its sulfoxide metabolite.Not specified for this compound[3]
Base Hydrolysis Albendazole degrades in 1 N NaOH at 80°C for 5 minutes to form albendazole sulfoxide and other impurities. The sulfoxide itself may further degrade under prolonged basic conditions.Not specified for this compound[3]
Oxidative Degrades in the presence of an oxidizing agent.Albendazole sulfone[2]
Photostability Stable under daylight and UV radiation.-[2]

Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various media to test for hydrolysis, oxidation, and photostability. For solid-state stability, the pure drug substance is used.

  • Stress Conditions:

    • Acid/Base Hydrolysis: The drug solution is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature and elevated temperatures (e.g., 60-80°C) for a defined period.

    • Oxidation: The drug solution is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

    • Thermal Degradation: The solid drug is exposed to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).

    • Photostability: The drug solution and solid drug are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A dark control is maintained to exclude thermal degradation.

  • Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and diluted to a suitable concentration. The amount of remaining this compound and the formation of degradation products are analyzed by a stability-indicating HPLC method.

G cluster_analysis Analysis A Acid Hydrolysis F Withdraw samples at time points A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Neutralize and dilute F->G H Analyze by Stability-Indicating HPLC G->H I Identify and quantify degradants H->I

Forced Degradation Study Workflow

Analytical Methodologies

A validated stability-indicating analytical method is essential for both solubility and stability studies to ensure accurate quantification of the analyte and its degradation products. HPLC is the most common technique used.

This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The composition can be isocratic or a gradient.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of around 290-295 nm is commonly used.

    • Injection Volume: Typically 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or DMSO) and dilute to create a series of calibration standards.

    • Sample Solutions: Dilute the samples from solubility or stability studies with the mobile phase to fall within the calibration range.

  • Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Prepare standards and samples D Autosampler A->D B Mobile Phase C Pump B->C C->D E Column (C18) D->E F UV Detector E->F G Chromatogram F->G H Integration and Quantification G->H

HPLC Analysis Workflow

References

Exploring the Off-Target Effects of Hydroxyalbendazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyalbendazole, the primary active metabolite of the widely used anthelmintic drug albendazole, is central to its therapeutic efficacy. While the on-target mechanism of action—inhibition of tubulin polymerization—is well-established, a comprehensive understanding of its off-target effects is crucial for both elucidating potential polypharmacology and predicting adverse events. This technical guide provides an in-depth exploration of the known and potential off-target effects of this compound and its parent compound, albendazole. It summarizes available quantitative data, details relevant experimental protocols for off-target identification, and visualizes key signaling pathways implicated in these off-target activities. A significant data gap exists in the public domain regarding comprehensive off-target screening for this compound itself; therefore, much of the data presented herein is for the parent compound, albendazole, which serves as a critical proxy.

Introduction

Albendazole, a member of the benzimidazole class of anthelmintics, undergoes rapid and extensive first-pass metabolism in the liver to its active sulfoxide metabolite, this compound (also known as ricobendazole or albendazole sulfoxide). This metabolite is responsible for the systemic anthelmintic activity. The primary mechanism of action for benzimidazoles is the disruption of microtubule formation in parasites through binding to β-tubulin, leading to impaired cellular processes and parasite death.

However, the therapeutic window and potential for drug repurposing, particularly in oncology, necessitate a deeper understanding of interactions beyond the intended target. Off-target effects can lead to unforeseen adverse drug reactions or, conversely, present opportunities for novel therapeutic applications. This guide aims to consolidate the current knowledge of the off-target profile of albendazole and its primary metabolite, providing a resource for researchers in drug development and pharmacology.

On-Target and Known Off-Target Effects

The principal on-target effect of this compound is the inhibition of tubulin polymerization. However, studies on albendazole have revealed several off-target activities, which are likely to be relevant for its active metabolite. These off-target effects are predominantly observed in the context of its anti-cancer properties.

Quantitative Data on Off-Target Interactions of Albendazole

A notable gap exists in the publicly available literature regarding comprehensive safety pharmacology screening and quantitative off-target data for this compound. The following table summarizes the available data for the parent compound, albendazole.

Target/PathwayAssay TypeCell Line/SystemIC50 / KiReference
On-Target
Tubulin PolymerizationIn vitroPurified tubulinIC50 ≈ 2.5 µM[1]
Off-Target
VEGFR-2Molecular DockingIn silicoKi = 6.04 µM[2]
STAT3 PhosphorylationWestern BlotGastric Cancer Cells (SNU-1, SNU-16)Inhibition at 50 µM[3][4]
STAT5 PhosphorylationWestern BlotGastric Cancer Cells (SNU-1, SNU-16)Inhibition at 50 µM[3][4]
NF-κB SignalingReporter AssayMultiple Myeloma CellsInhibition[5]
ProliferationMTT AssayPancreatic Cancer (AsPC-1, BxPC-3)IC50 ≈ 0.2 - 0.5 µM[6]
ProliferationMTT AssayColorectal Cancer (HT-29, SW480)IC50 ≈ 0.3 - 0.7 µM[6]

Key Off-Target Signaling Pathways

Several signaling pathways have been identified as being modulated by albendazole, contributing to its off-target effects, particularly its anti-neoplastic activity.

STAT3/STAT5 Signaling

The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are critical mediators of cytokine and growth factor signaling and are often constitutively active in cancer. Albendazole has been shown to abrogate the phosphorylation and activation of STAT3 and STAT5 in gastric cancer cells. This effect is thought to be mediated, at least in part, by the upregulation of the protein tyrosine phosphatase SHP-1 and an increase in reactive oxygen species (ROS).[3][4]

STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3_5_inactive STAT3/5 (inactive) JAK->STAT3_5_inactive phosphorylates STAT3_5_active p-STAT3/5 (active) STAT3_5_inactive->STAT3_5_active STAT3_5_dimer p-STAT3/5 Dimer STAT3_5_active->STAT3_5_dimer Dimerization & Translocation SHP1 SHP-1 SHP1->STAT3_5_active dephosphorylates ROS ROS ROS->STAT3_5_active inhibits GeneTranscription Gene Transcription (Proliferation, Survival) STAT3_5_dimer->GeneTranscription This compound This compound (via Albendazole) This compound->SHP1 upregulates This compound->ROS induces

Caption: STAT3/5 signaling pathway and points of inhibition by albendazole.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers and is associated with drug resistance. Albendazole has been found to inhibit the NF-κB signaling pathway in multiple myeloma cells, thereby overcoming resistance to the proteasome inhibitor bortezomib.[5]

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation NFkB_nuc NF-κB (active) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB (inactive) NFkB_IkB->IKK GeneTranscription Gene Transcription (Survival, Proliferation, Inflammation) NFkB_nuc->GeneTranscription Stimulus Stimulus (e.g., TNFα, LPS) Stimulus->IKK This compound This compound (via Albendazole) This compound->IKK

Caption: NF-κB signaling pathway and its inhibition by albendazole.

Induction of Oxidative Stress

Several studies have indicated that benzimidazole compounds, including albendazole, can induce oxidative stress in cancer cells by increasing the levels of reactive oxygen species (ROS).[7][8] This increase in ROS can contribute to the pro-apoptotic effects of these compounds.

Experimental Protocols for Off-Target Identification

A variety of in vitro and in situ methods can be employed to identify and characterize the off-target effects of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the on-target effect of this compound and can be used as a benchmark for comparing off-target activities.

  • Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured by a spectrophotometer. Inhibitors of polymerization will reduce the rate and extent of this increase.

  • Methodology:

    • Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescent reporter.[9]

    • Dispense the tubulin solution into a pre-warmed 96-well plate.

    • Add various concentrations of this compound (or control compounds like paclitaxel and colchicine) to the wells.

    • Monitor the increase in fluorescence or absorbance (at 340 nm) at 37°C over time (e.g., 60 minutes) using a plate reader.[9][10]

    • Calculate the IC50 value by plotting the inhibition of polymerization against the logarithm of the compound concentration.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This method is used to determine if this compound inhibits the activation of the STAT3 signaling pathway.

  • Principle: Specific antibodies are used to detect the total and phosphorylated forms of STAT3 in cell lysates separated by gel electrophoresis. A decrease in the ratio of p-STAT3 to total STAT3 indicates inhibition.

  • Methodology:

    • Culture a relevant cell line (e.g., a cancer cell line with constitutively active STAT3 like DU145 or HepG2) and treat with various concentrations of this compound for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford).

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for p-STAT3 (Tyr705).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.

NF-κB Reporter Assay

This cell-based assay quantifies the activity of the NF-κB transcription factor.

  • Principle: A reporter cell line is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decreased reporter signal.

  • Methodology:

    • Plate NF-κB reporter cells (e.g., HEK293 cells stably transfected with an NF-κB-luciferase construct) in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for a defined period.

    • Stimulate the cells with an NF-κB activator (e.g., TNFα or PMA) to induce reporter gene expression.

    • After an incubation period (e.g., 6-24 hours), lyse the cells.

    • Add a luciferase substrate to the lysate and measure the luminescent signal using a luminometer.

    • Normalize the results to a control (e.g., a co-transfected Renilla luciferase) to account for differences in cell number and transfection efficiency.

Cellular Thermal Shift Assay (CETSA) for Target Deconvolution

CETSA is a powerful method for identifying the direct protein targets of a compound in a cellular environment without requiring modification of the compound.

  • Principle: The binding of a ligand (drug) to its target protein generally increases the thermal stability of the protein. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the protein that remains soluble.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell suspensions to a range of temperatures.

    • Lyse the cells and separate the soluble fraction (containing folded proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

    • Analyze the soluble fractions by Western blot for specific candidate proteins or by mass spectrometry for proteome-wide analysis.

    • A shift in the melting curve of a protein to a higher temperature in the presence of the drug indicates a direct binding interaction.

CETSA_Workflow cluster_workflow CETSA Workflow for Off-Target Identification A Treat cells with This compound or Vehicle B Heat cell suspensions to various temperatures A->B C Cell Lysis B->C D Separate soluble and precipitated fractions (Centrifugation) C->D E Quantify soluble proteins D->E F Western Blot (Candidate approach) E->F G Mass Spectrometry (Proteome-wide) E->G H Identify proteins with increased thermal stability F->H G->H

Caption: Workflow for off-target identification using CETSA.

Conclusion and Future Directions

The available evidence suggests that albendazole, and by extension its active metabolite this compound, possesses a range of off-target activities that contribute to its pharmacological profile, particularly its anti-cancer effects. These include the modulation of key signaling pathways such as STAT3/5 and NF-κB, and the induction of oxidative stress.

However, there is a clear and critical need for comprehensive, quantitative off-target screening of this compound. Standard safety pharmacology panels, such as those assessing activity against a broad range of kinases, GPCRs, ion channels, and transporters, would provide invaluable data for predicting potential adverse effects and for guiding future drug repurposing efforts. Techniques such as proteome-wide CETSA could further elucidate the full spectrum of its molecular interactions within the cell. As research into the therapeutic potential of benzimidazoles beyond their anthelmintic use continues, a thorough characterization of the off-target effects of this compound will be essential for its safe and effective clinical translation.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Hydroxyalbendazole in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydroxyalbendazole, also known as albendazole sulfoxide, is the primary and pharmacologically active metabolite of the broad-spectrum anthelmintic drug, albendazole.[1] Following oral administration, albendazole is rapidly and extensively metabolized in the liver to form this compound, which is responsible for the systemic therapeutic efficacy of the drug.[1] Therefore, the accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments to ensure treatment success and minimize potential toxicity.[1]

This document provides detailed application notes and experimental protocols for two common and robust analytical methods for the quantification of this compound in plasma: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with UV/PDA Detection (HPLC-UV/PDA).

Method 1: UPLC-MS/MS for High-Sensitivity Analysis

Application Note

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and speed. This method allows for the detection of very low concentrations of this compound in small plasma volumes, making it ideal for clinical and preclinical studies.[1][2] The principle involves chromatographic separation of the analyte from plasma matrix components followed by highly specific detection based on the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions.[3][4]

The protocol described below utilizes a Solid-Phase Extraction (SPE) for clean sample preparation and a C18 reversed-phase column for efficient chromatographic separation.[3][5]

Experimental Workflow: Solid-Phase Extraction (SPE) for LC-MS/MS

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction & Analysis p1 Plasma Sample (e.g., 100 µL) p2 Add Internal Standard (IS) p1->p2 p3 Vortex & Dilute (e.g., with 0.2% Formic Acid) p2->p3 s3 Load Sample p3->s3 s1 Condition Cartridge (e.g., Methanol) s2 Equilibrate Cartridge (e.g., 0.2% Formic Acid) s1->s2 s2->s3 s4 Wash Cartridge (e.g., 5% Methanol) s3->s4 s5 Elute Analyte (e.g., Methanol with 1% FA) s4->s5 a1 Evaporate Eluate (Nitrogen Stream) s5->a1 a2 Reconstitute in Mobile Phase a1->a2 a3 Inject into UPLC-MS/MS System a2->a3

Caption: Workflow for SPE-based sample preparation.

Detailed Protocol: UPLC-MS/MS

1. Materials and Reagents

  • This compound (Albendazole Sulfoxide) analytical standard

  • Albendazole Sulfoxide-d5 (or similar deuterated internal standard, IS)

  • Formic Acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure Water

  • Control Human Plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB or Bond Elut C18)[5][6]

2. Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.[5]

  • Working Standards: Serially dilute the this compound stock solution with methanol or a methanol/water mixture to create mixed working standards (MWS) for calibration curve (CC) and quality control (QC) samples.[5]

  • Calibration Curve (CC) Standards: Prepare CC standards by spiking a small volume (e.g., 10 µL) of the appropriate MWS into blank plasma (e.g., 90 µL) to achieve a concentration range of approximately 0.5 ng/mL to 1000 ng/mL.[5]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four levels: LLOQ (Lower Limit of Quantification), LQC (Low), MQC (Medium), and HQC (High).[5]

3. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 100 µL of plasma sample, CC standard, or QC sample in a microcentrifuge tube, add 10 µL of IS working solution.[3]

  • Vortex briefly to mix.

  • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.2% formic acid in water.[5]

  • Load the plasma mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[5]

  • Elute the this compound and IS from the cartridge with 1 mL of methanol containing 1% formic acid.[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 250 µL of the mobile phase and transfer to an autosampler vial for analysis.[6]

4. UPLC-MS/MS Conditions

ParameterExample Condition
UPLC System Waters Acquity UPLC or equivalent
Column Acquity UPLC® BEH C18 (100 x 2.1 mm, 1.7 µm)[2][5]
Mobile Phase A 0.05% Formic Acid in Water[5]
Mobile Phase B 0.05% Formic Acid in Methanol[5]
Flow Rate 0.2 mL/min[5]
Gradient Elution A time-programmed gradient optimized for analyte separation (specifics vary by lab)
Column Temperature 40°C[5]
Injection Volume 5-20 µL
Mass Spectrometer Triple Quadrupole (e.g., Sciex, Waters)
Ionization Mode Electrospray Ionization, Positive (ESI+)[3]
MRM Transitions (m/z) This compound: 282.1 → 240.0IS (ABZSO-d5): 287.1 → [Product Ion][3][4]
Collision Energy (CE) Optimized for each transition
Summary of UPLC-MS/MS Method Performance
ParameterMethod 1 (Ref.[5])Method 2 (Ref.[3])Method 3 (Ref.[4])
Analyte Albendazole Sulfoxide (ABZ-OX)Albendazole Sulfoxide (ABZSO)Albendazole Sulfoxide
Linearity Range 0.5–1000 ng/mL3.00–600 ng/mL5–250 ng/mL
Correlation (r²) ≥0.99Not Specified>0.9901
LLOQ 0.5 ng/mL3.00 ng/mL5 ng/mL
Intra-day Precision (%CV) 0.6–14.9%Not Specified<12.9%
Inter-day Precision (%CV) 0.6–14.9%Not Specified<12.9%
Accuracy (% Bias) 0.8–15%Not Specified<12.7%
Recovery Not Specified86.0%–89.7%Not Specified

Method 2: HPLC-UV/PDA for Routine Analysis

Application Note

High-Performance Liquid Chromatography with UV or Photodiode Array (PDA) detection is a robust, reliable, and cost-effective method for quantifying this compound.[7] While less sensitive than LC-MS/MS, it is perfectly suitable for studies where plasma concentrations are expected to be within its quantification range.[8][9] The method involves a sample cleanup step, typically protein precipitation or SPE, followed by chromatographic separation on a reversed-phase column and detection by UV absorbance at a specific wavelength (e.g., 295 nm).[8][9]

Experimental Workflow: Protein Precipitation (PPT)

PPT_Workflow cluster_prep Sample Preparation cluster_separation Separation & Analysis p1 Pipette Plasma Sample (e.g., 200 µL) into tube p2 Add Internal Standard (IS) p1->p2 p3 Add Precipitation Solvent (e.g., Acetonitrile or Perchloric Acid) p2->p3 s1 Vortex/Mix Vigorously (to precipitate proteins) p3->s1 s2 Centrifuge at High Speed (e.g., 10,000 rpm) s1->s2 s3 Collect Supernatant s2->s3 s4 Inject into HPLC-UV System s3->s4

Caption: Workflow for Protein Precipitation sample preparation.

Detailed Protocol: HPLC-UV

1. Materials and Reagents

  • This compound (Albendazole Sulfoxide) analytical standard

  • Oxfendazole or Mebendazole (Internal Standard)[9][10]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Phosphate or Triethylamine buffer components

  • Perchloric Acid[10]

  • Ultrapure Water

  • Control Human Plasma

2. Preparation of Standards and QCs

  • Prepare stock and working solutions as described in the UPLC-MS/MS method.

  • Prepare CC standards by spiking blank plasma to achieve a concentration range of approximately 20 ng/mL to 2000 ng/mL (0.02 to 2 µg/mL).[8][9]

  • Prepare QC samples at low, medium, and high concentrations within the calibration range.[8]

3. Sample Preparation: Protein Precipitation

  • Pipette 200 µL of plasma sample, CC standard, or QC sample into a microcentrifuge tube.

  • Add an appropriate volume of IS working solution.

  • Add 400 µL of cold acetonitrile (or an appropriate volume of 8.25% perchloric acid) to precipitate the plasma proteins.[10]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean autosampler vial.

  • Inject a portion (e.g., 50 µL) into the HPLC system.[6]

4. HPLC-UV Conditions

ParameterExample Condition
HPLC System Agilent 1200, Shimadzu Prominence or equivalent
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[9] or Phenyl (300 x 3.9 mm)[8]
Mobile Phase Isocratic mixture of Acetonitrile and Ammonium Phosphate Buffer (pH 5)[9] OR Water:Methanol:Acetonitrile with 1.25% Triethylamine (pH 3.1)[8]
Flow Rate 1.0 - 1.2 mL/min[8][9]
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 50 µL[6]
Detector UV or PDA Detector
Wavelength 295 nm[8][9]
Run Time 18-30 minutes[8][9]
Summary of HPLC-UV Method Performance
ParameterMethod 1 (Ref.[8])Method 2 (Ref.[9])Method 3 (Ref.[10])
Analyte Albendazole Sulfoxide (ABZSO)Albendazole Sulphoxide (ABZSO)Albendazole Sulfoxide (ABZSO)
Linearity Range 20–1000 ng/mL0.01–2 µg/mL (10-2000 ng/mL)0.05–80 µg/mL
Correlation (r²) Not Specified0.998Not Specified
LLOQ 20 ng/mL0.01 µg/mL (10 ng/mL)0.05 µg/mL (50 ng/mL)
Precision (%CV) 5.9%–8.5%Intra-day: 3.75%<15%
Accuracy Not SpecifiedRecovery: 81.39%<15%
Sample Prep Solid-Phase ExtractionLiquid-Liquid ExtractionProtein Precipitation

References

Application Note: Enantioselective Analysis of Hydroxyalbendazole Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of hydroxyalbendazole, the primary active metabolite of albendazole. This compound, also known as albendazole sulfoxide, possesses a chiral center at the sulfur atom, resulting in two enantiomers with potentially different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is critical in drug development and metabolic studies. This document provides a comprehensive protocol using a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, which has demonstrated effective and efficient chiral resolution.[1][2] The methodologies and data presented are intended for researchers, scientists, and drug development professionals.

Introduction

Albendazole is a broad-spectrum anthelmintic agent widely used in human and veterinary medicine. Following administration, it is rapidly metabolized in the liver to its active sulfoxide form, this compound. The sulfur atom in this compound is a stereogenic center, leading to the existence of (+) and (-) enantiomers. As with many chiral drugs, these enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties. Therefore, the development of reliable analytical methods for their separation and quantification is of significant importance.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent technique for the direct separation of enantiomers.[3] Polysaccharide-based CSPs, in particular, have shown broad applicability and high selectivity for a wide range of chiral compounds, including those with a chiral sulfur atom.[4] This application note describes a validated HPLC method employing an amylose-based CSP for the successful resolution of this compound enantiomers.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is required.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD, Chiralcel OD). A typical analytical column dimension is 250 mm x 4.6 mm with a 5 µm particle size.

  • Chemicals and Reagents:

    • Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • Methanol (HPLC grade)

    • Ethanol (HPLC grade)

    • This compound racemic standard

  • Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The enantiomeric separation of this compound is typically achieved using a normal-phase mobile phase. The composition of the mobile phase, particularly the type and concentration of the alcohol modifier, significantly influences the retention and resolution of the enantiomers.[1]

Table 1: HPLC Method Parameters for this compound Enantiomeric Separation

ParameterCondition 1Condition 2
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC)Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC)
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane / 2-Propanol / MethanolHexane / Ethanol / Methanol
Composition (v/v/v) Varies, optimization required (e.g., 80:15:5)Varies, optimization required (e.g., 85:10:5)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection Wavelength 298 nm298 nm
Injection Volume 10 µL10 µL

Note: The mobile phase composition may require optimization to achieve baseline separation and suitable retention times. The use of ternary mobile phases has been shown to provide effective and efficient chiral resolution.[1]

Data Analysis

The retention times of the two enantiomers are used to calculate the resolution (Rs), a measure of the degree of separation between the two peaks. A resolution value of ≥ 1.5 indicates baseline separation. The peak areas of the enantiomers can be used to determine the enantiomeric excess (ee%) of a non-racemic sample.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound enantiomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Racemic this compound Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separation Chiral Separation on CSP (Amylose-based) inject->separation detection UV Detection (298 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Calculate Retention Times, Resolution, and Peak Areas chromatogram->analysis report Generate Report analysis->report

Caption: Workflow for the enantiomeric separation of this compound by HPLC.

Data Presentation

The following table summarizes typical chromatographic results that can be expected with the described method.

Table 2: Representative Chromatographic Data

ParameterValue
Retention Time 1 (t₁) ~ 8.5 min
Retention Time 2 (t₂) ~ 10.2 min
Resolution (Rs) > 1.5

Note: Retention times are approximate and will vary depending on the exact mobile phase composition and column used.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the enantiomeric separation of this compound. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase allows for excellent resolution of the enantiomers. This method is suitable for quality control in pharmaceutical manufacturing, as well as for pharmacokinetic and metabolism studies in drug development. Researchers should optimize the mobile phase composition to achieve the best separation for their specific instrumentation and analytical needs.

References

Application Note: Quantitative Determination of Hydroxyalbendazole in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of hydroxyalbendazole (albendazole sulfoxide), the primary active metabolite of albendazole, in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including tissue homogenization, efficient extraction, and chromatographic separation, followed by detection using multiple reaction monitoring (MRM). This method is suitable for researchers in drug metabolism, pharmacokinetics, and food safety for the reliable determination of this compound residues in various tissue matrices.

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in both human and veterinary medicine. Following administration, it is rapidly metabolized in the liver to its active form, this compound (albendazole sulfoxide), which exerts the primary therapeutic effect. Monitoring the concentration of this metabolite in tissues is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and toxicological assessments. This document provides a detailed protocol for the extraction and quantification of this compound in tissue using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental Protocol

Materials and Reagents
  • This compound certified reference standard

  • Albendazole-d3 or a suitable structural analog as an internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ethyl acetate (ACS grade)

  • Anhydrous sodium sulfate

  • Phosphate buffered saline (PBS)

  • Homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

Sample Preparation: Tissue Extraction
  • Homogenization: Weigh 1-2 g of tissue sample and homogenize it with an appropriate volume of PBS or water.

  • Extraction: To the homogenized tissue, add a suitable volume of a protein precipitation and extraction solvent, such as acetonitrile or ethyl acetate. For instance, add 15 mL of ethyl acetate to 5 g of homogenized tissue.[1]

  • Vortex and Centrifuge: Vortex the mixture vigorously for 5-10 minutes, followed by centrifugation at 4000-5000 rpm for 10 minutes to separate the organic and aqueous layers.[1]

  • Collection of Supernatant: Carefully collect the supernatant (organic layer).

  • Re-extraction (Optional but Recommended): Repeat the extraction step with a fresh aliquot of the organic solvent to ensure maximum recovery of the analyte.

  • Drying: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[1]

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

Alternatively, a solid-phase extraction (SPE) clean-up can be employed after the initial extraction for cleaner samples.

Figure 1: Experimental workflow for the detection of this compound in tissue.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[2]
Mobile Phase A Water with 0.1% formic acid or 2.0 mM ammonium acetate[2][3]
Mobile Phase B Acetonitrile or methanol with 0.1% formic acid[2]
Flow Rate 0.3 - 0.6 mL/min[4]
Injection Volume 5 - 10 µL
Column Temp. 30 - 40°C
Gradient Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A typical gradient might be: 0-2 min, 10% B; 2-8 min, 10-90% B; 8-10 min, 90% B; 10-12 min, 10% B.

Mass Spectrometry (MS)

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 450°C[3]
IonSpray Voltage 2500 - 4500 V[1][3]
Gas 1 (Nebulizer) 50 psi[3]
Gas 2 (Turbo) 60 psi[3]
MRM Transitions for this compound

The following table summarizes the precursor and product ions for the MRM analysis of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 282.1[3]240.0[3]25[4]
This compound 282.1159.0[5]5[5]
This compound 282.2208.1[6]Not Specified

It is recommended to optimize the collision energy for the specific instrument being used.

Method Validation Summary

The analytical method should be validated according to the FDA or ICH guidelines.[7] The following table provides a summary of typical validation parameters for the quantification of this compound.

Validation ParameterTypical Performance
Linearity Range 3 - 1500 ng/mL[5]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.3 - 10 ng/mL[2]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[8]
Precision (% RSD) < 15% (< 20% at LLOQ)[8]
Recovery > 80%

Data Presentation

The quantitative results from the analysis of tissue samples should be presented in a clear and concise tabular format. The table should include the sample identifier, the concentration of this compound detected (with units, e.g., ng/g or µg/kg), and the corresponding standard deviation or standard error of the mean if replicate measurements are performed.

Signaling Pathway and Logical Relationships

The detection of this compound in tissue is a direct measure of the in vivo metabolic conversion of the parent drug, albendazole. This relationship is crucial for understanding the pharmacokinetics of the drug.

signaling_pathway Albendazole Albendazole (Administered Drug) Metabolism Hepatic Metabolism (First-Pass Effect) Albendazole->Metabolism This compound This compound (Active Metabolite) Metabolism->this compound Tissue_Distribution Tissue Distribution (Target Site/Residue) This compound->Tissue_Distribution Detected_Analyte Detected Analyte in Tissue Tissue_Distribution->Detected_Analyte

Figure 2: Metabolic pathway of albendazole to this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in tissue samples. The detailed protocol for sample preparation and the optimized instrumental parameters ensure accurate and reproducible results. This method can be readily implemented in research and regulatory laboratories for various applications, including pharmacokinetic analysis and residue monitoring.

References

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Hydroxyalbendazole (Albendazole Sulfoxide) in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albendazole is a broad-spectrum anthelmintic agent used in the treatment of various parasitic worm infestations.[1][2] Following oral administration, albendazole is rapidly and extensively metabolized in the liver to its primary active metabolite, albendazole sulfoxide, which is also referred to as hydroxyalbendazole.[2][3] The therapeutic efficacy of albendazole is largely attributed to this active metabolite.[2] Therefore, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3][4]

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method described herein is selective, accurate, and precise, meeting the validation criteria set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]

Bioanalytical Method Overview

The method employs a solid-phase extraction (SPE) technique for sample clean-up and concentration, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer.[3][7] Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[8][9]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of this compound (albendazole sulfoxide) and a suitable internal standard (IS), such as albendazole-d3 or mebendazole, in methanol to achieve a final concentration of 1 mg/mL.[3][10]

  • Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water to create working solutions for calibration standards (CS) and quality control (QC) samples.[3]

  • Storage: Store all stock and working solutions at 2-8°C until use.[3]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards. A typical calibration curve may range from 3.00 ng/mL to 600 ng/mL for this compound.[3] The set should include a blank sample (plasma without analyte or IS) and a zero sample (plasma with IS only).[6]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[3] A lower limit of quantification (LLOQ) QC sample should also be prepared.[3]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on established methods for the extraction of albendazole and its metabolites from plasma.[3][5][7]

  • Sample Pre-treatment: Allow frozen plasma samples, CS, and QC samples to thaw at room temperature. Vortex each sample to ensure homogeneity.

  • Aliquot: Transfer 100 µL of plasma into a clean microcentrifuge tube.[3]

  • Add Internal Standard: Add the working solution of the internal standard to all samples except the blank.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of ultrapure water.[5]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove interfering substances.[5]

  • Elution: Elute the analyte and internal standard from the cartridge with 2 mL of methanol.[5]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue with 250 µL of the mobile phase, vortex, and transfer to an autosampler vial for analysis.[5]

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is load 4. Load Sample add_is->load spe_cond 3. Condition SPE Cartridge (Methanol & Water) spe_cond->load wash 5. Wash Cartridge (Water) load->wash elute 6. Elute Analyte (Methanol) wash->elute dry 7. Evaporate to Dryness elute->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute analyze 9. Inject into LC-MS/MS reconstitute->analyze G cluster_validation Bioanalytical Method Validation Parameters Validation Method Validation Selectivity Selectivity (No Interference) Validation->Selectivity Linearity Linearity & Range (r² ≥ 0.99) Validation->Linearity Accuracy Accuracy (85-115%) Validation->Accuracy Precision Precision (CV ≤ 15%) Validation->Precision Recovery Extraction Recovery Validation->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability

References

Enhancing Oral Bioavailability of Hydroxyalbendazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Hydroxyalbendazole, the active sulfoxide metabolite of albendazole, is a potent broad-spectrum anthelmintic agent. However, its therapeutic efficacy is often hampered by poor aqueous solubility, leading to low and variable oral bioavailability.[1] This document provides detailed application notes and protocols for various formulation strategies aimed at enhancing the oral bioavailability of this compound by improving the dissolution and absorption of its parent drug, albendazole. Albendazole is rapidly metabolized in the liver to this compound, which is responsible for its systemic anthelmintic activity.[2] Therefore, enhancing the bioavailability of albendazole directly translates to increased systemic exposure to this compound.

The following sections detail formulation approaches including cyclodextrin inclusion complexes, self-emulsifying drug delivery systems (SEDDS), solid dispersions, and nanosuspensions. Each section includes a summary of quantitative data and detailed experimental protocols.

I. Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with poorly water-soluble drugs, thereby increasing their solubility and dissolution rate.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD) have been shown to be particularly effective for albendazole.[1][5]

Data Presentation: Pharmacokinetic Parameters of Albendazole-Cyclodextrin Formulations
FormulationSubjectCmax (µg/mL)Tmax (h)AUC (h·µg/mL)Relative Bioavailability IncreaseReference
Commercial TabletHealthy Volunteers---Baseline[1]
Hydroxypropyl-β-cyclodextrin SolutionHealthy Volunteers---9.7-fold[1]
Albendazole Alone-2.81350.72Baseline[5]
Methyl-β-cyclodextrin Inclusion Complex-10.26119.952.36-fold[5]
Experimental Protocols

Preparation of Albendazole-Hydroxypropyl-β-cyclodextrin (ABZ-HP-β-CD) Inclusion Complex (Kneading Method) [2][3]

  • Accurately weigh albendazole and hydroxypropyl-β-cyclodextrin in desired molar ratios (e.g., 1:0.5, 1:1, 1:1.5).[3]

  • Triturate the mixture in a mortar with a small volume of a solvent blend (e.g., water-methanol) to form a homogeneous paste.

  • Knead the paste for a specified time (e.g., 45-60 minutes).

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pass the dried complex through a sieve to obtain a uniform powder.

In Vitro Dissolution Study [6]

  • Perform dissolution studies using a USP Type II (paddle) apparatus.

  • Use 900 mL of 0.1 N HCl as the dissolution medium, maintained at 37 ± 0.5°C.

  • Set the paddle speed to 50 rpm.

  • Place the formulated albendazole-cyclodextrin complex (equivalent to a specific dose of albendazole) into the dissolution vessel.

  • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of albendazole using a validated HPLC method.

In Vivo Pharmacokinetic Study in Rats [6]

  • Fast male Wistar rats overnight with free access to water.

  • Administer the albendazole-cyclodextrin formulation orally via gavage at a specified dose.

  • Collect blood samples from the retro-orbital plexus at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C until analysis.

  • Determine the plasma concentrations of this compound (albendazole sulfoxide) using a validated HPLC method.[2]

Experimental Workflow: Cyclodextrin Formulation and Evaluation

G cluster_prep Formulation Preparation cluster_eval Evaluation abz Albendazole kneading Kneading with Solvent abz->kneading cd Cyclodextrin (HP-β-CD) cd->kneading drying Drying kneading->drying sieving Sieving drying->sieving complex ABZ-CD Complex Powder sieving->complex invitro In Vitro Dissolution complex->invitro invivo In Vivo Pharmacokinetics (Rats) complex->invivo hplc HPLC Analysis invitro->hplc invivo->hplc G cluster_components Component Selection cluster_formulation Formulation cluster_characterization Characterization solubility Solubility Screening (Oils, Surfactants, Co-surfactants) phase_diagram Pseudo-ternary Phase Diagrams solubility->phase_diagram l_sedds Liquid SEDDS (Mixing of Components) phase_diagram->l_sedds s_sedds Solid-SEDDS (Adsorption & Granulation) l_sedds->s_sedds emulsification Emulsification Test l_sedds->emulsification dissolution In Vitro Dissolution s_sedds->dissolution droplet_size Droplet Size Analysis emulsification->droplet_size G cluster_prep Preparation Methods cluster_analysis Analysis drug_carrier Drug + Carrier(s) solvent_evap Solvent Evaporation drug_carrier->solvent_evap spray_drying Spray Drying drug_carrier->spray_drying sd_product Solid Dispersion Product solvent_evap->sd_product spray_drying->sd_product dissolution Dissolution Testing sd_product->dissolution dsc DSC Analysis sd_product->dsc pxrd PXRD Analysis sd_product->pxrd G cluster_methods Preparation Methods cluster_characterization Characterization solvent_evap Solvent Evaporation nanosuspension Albendazole Nanosuspension solvent_evap->nanosuspension wet_milling Wet Media Milling wet_milling->nanosuspension particle_size Particle Size & Zeta Potential nanosuspension->particle_size morphology Morphology (SEM) nanosuspension->morphology dissolution In Vitro Dissolution nanosuspension->dissolution

References

Application Note: Solid-Phase Extraction of Hydroxyalbendazole from Urine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the extraction and purification of hydroxyalbendazole, the primary active metabolite of the anthelmintic drug albendazole, from human urine samples. The protocol employs enzymatic hydrolysis to cleave glucuronide conjugates followed by solid-phase extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) sorbent. This method is designed for researchers in clinical toxicology, pharmacology, and drug development requiring a clean, concentrated sample for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound (albendazole sulfoxide) is the main pharmacologically active metabolite of albendazole, a broad-spectrum benzimidazole anthelmintic. Monitoring its concentration in urine is crucial for pharmacokinetic, toxicokinetic, and biomonitoring studies. In urine, this compound is often present as a glucuronide conjugate, which requires a hydrolysis step to liberate the parent metabolite before extraction.[1][2] Solid-phase extraction is a widely used technique for the selective cleanup and concentration of analytes from complex biological matrices like urine, offering significant advantages over methods like liquid-liquid extraction by reducing matrix effects and improving analytical sensitivity.[3] This protocol details a robust procedure for isolating this compound from urine, adaptable for subsequent quantitative analysis.

Chemical Properties of this compound

Understanding the physicochemical properties of this compound is key to optimizing the extraction protocol.

  • Chemical Name: Methyl [5-(propylsulfinyl)-1H-benzimidazol-2-yl]carbamate

  • Molecular Formula: C₁₂H₁₅N₃O₃S

  • Molecular Weight: 281.33 g/mol

  • pKa: this compound is an amphoteric molecule with two pKa values: 0.20 (basic) and 9.79 (acidic).[4]

  • logP (XLogP3): 1.7. This value indicates moderate lipophilicity, making a hydrophilic-lipophilic balanced (HLB) sorbent suitable for retention.

Experimental Protocols

This protocol is divided into two main stages: enzymatic hydrolysis of the urine sample and solid-phase extraction of the target analyte.

Part 1: Enzymatic Hydrolysis of Urine Samples

This step is necessary to cleave the glucuronide moiety from conjugated this compound. The following procedure is adapted from established methods for the hydrolysis of conjugated drug metabolites in urine.[5]

Materials:

  • Urine sample

  • β-glucuronidase from Helix pomatia (≥100,000 units/mL)

  • 1 M Acetate buffer (pH 4.5)

  • Deionized water

  • Vortex mixer

  • Incubator or water bath set to 56°C

Procedure:

  • Allow urine samples to thaw to room temperature and vortex for 15 seconds to ensure homogeneity.

  • Pipette 1.0 mL of the urine sample into a 5 mL glass tube.

  • Add 250 µL of 1 M acetate buffer (pH 4.5) to the urine sample.

  • Add 50 µL of β-glucuronidase solution (~5000 units).

  • Vortex the mixture for 10 seconds.

  • Incubate the sample at 56°C for 2 hours to ensure complete hydrolysis.[5]

  • After incubation, remove the sample and allow it to cool to room temperature.

  • Adjust the sample pH to approximately 6.0-7.0 by adding 100 µL of 2 M NaOH. This neutralizes the analyte for optimal retention on the SPE sorbent.

Part 2: Solid-Phase Extraction (SPE)

This procedure utilizes a hydrophilic-lipophilic balanced polymer sorbent, which is effective for retaining moderately polar compounds like this compound. The protocol is adapted from a validated method for albendazole metabolites in plasma.

Materials:

  • SPE Cartridges: Oasis HLB, 3 cc, 60 mg (or equivalent)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Deionized water

  • 5% Ammonium Hydroxide in Methanol (v/v)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through the sorbent, followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated (hydrolyzed and pH-adjusted) urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).

  • Washing: Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences. Follow this with a wash of 2 mL of 5% methanol in water to remove less-retained impurities. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the this compound from the cartridge by passing 2 mL of 5% ammonium hydroxide in methanol through the sorbent. The basic modifier ensures that the acidic function of the benzimidazole is deprotonated, facilitating its release.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 250 µL of a suitable mobile phase for the intended analytical method (e.g., 50:50 methanol:water) for subsequent analysis.

Data Presentation

The following table summarizes the performance characteristics of an SPE-HPLC method for this compound (albendazole sulfoxide) in a biological matrix. While this data was generated from cattle plasma, it provides a strong indication of the expected performance of the method.[4][6] The recovery of a similar benzimidazole metabolite, 5-hydroxycarbendazim (5-HBC), from urine was reported to be greater than 60% with a between-day precision of 4-7% (RSD).[3]

ParameterAlbendazole Sulfoxide (this compound)
Linearity Range 0.025 - 2.0 µg/mL[4][6]
Correlation Coefficient (r²) ≥ 0.99[4][6]
Limit of Detection (LOD) 0.008 µg/mL[6]
Lower Limit of Quantification (LLOQ) 0.025 µg/mL[4][6]
Accuracy (Recovery %) 85.3% - 117.7%[4][6]
Precision (Within-run %CV) 0.8% - 15.1%[4]
Precision (Between-run %CV) 3.2% - 15.1%[4]

CV: Coefficient of Variation. Data is derived from a validation study in cattle plasma and serves as a reference for expected performance.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol.

experimental_workflow cluster_pretreatment Part 1: Sample Pre-treatment (Enzymatic Hydrolysis) cluster_spe Part 2: Solid-Phase Extraction (SPE) urine_sample 1.0 mL Urine Sample add_buffer Add 250 µL Acetate Buffer (pH 4.5) urine_sample->add_buffer add_enzyme Add 50 µL β-glucuronidase add_buffer->add_enzyme vortex1 Vortex add_enzyme->vortex1 incubate Incubate (56°C, 2h) vortex1->incubate cool Cool to Room Temp incubate->cool ph_adjust Adjust pH to ~6.5 cool->ph_adjust load Load Pre-treated Sample ph_adjust->load Transfer to SPE condition Condition Cartridge (2 mL MeOH, 2 mL H₂O) condition->load wash1 Wash 1 (2 mL H₂O) load->wash1 wash2 Wash 2 (2 mL 5% MeOH) wash1->wash2 dry Dry Cartridge (5 min) wash2->dry elute Elute (2 mL 5% NH₄OH in MeOH) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 250 µL Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the extraction of this compound from urine.

spe_logic cluster_load Load & Wash cluster_elute Elution sample Urine Sample (pH ~6.5) This compound (Neutral) Salts Polar Impurities Other Metabolites sorbent HLB Sorbent sample->sorbent Analyte Retained (Hydrophobic Interaction) waste Waste sorbent->waste Salts & Polar Impurities Washed Out collection Collection Tube sorbent->collection Analyte Eluted elution_solvent Elution Solvent (5% NH₄OH in MeOH) elution_solvent->sorbent Disrupts Interaction

References

Application of Capillary Electrophoresis for the Analysis of Hydroxyalbendazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyalbendazole, also known as albendazole sulfoxide, is the primary active metabolite of the broad-spectrum anthelmintic drug, albendazole. After oral administration, albendazole is rapidly metabolized in the liver to this compound, which is responsible for the systemic therapeutic effect against various parasitic infections.[1] The analysis of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for this purpose, offering advantages such as high separation efficiency, short analysis time, and minimal solvent consumption. This document provides detailed application notes and protocols for the analysis of this compound using capillary electrophoresis.

Principle of Capillary Electrophoresis

Capillary electrophoresis separates molecules based on their differential migration in an electric field. The separation is influenced by the charge-to-size ratio of the analyte, the electroosmotic flow (EOF), and the properties of the background electrolyte (BGE). For chiral separations, such as resolving the enantiomers of this compound, a chiral selector is added to the BGE to create a stereospecific interaction with the analytes, leading to different migration times for each enantiomer.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for common biological fluids.

a) Liquid-Liquid Extraction (LLE) for Cerebrospinal Fluid (CSF) [1]

  • To 1 mL of CSF sample, add an appropriate internal standard.

  • Add 6 mL of a chloroform:isopropanol (8:2 v/v) solution.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 2500 x g for 10 minutes.

  • Transfer the organic layer (bottom layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the running buffer or a suitable solvent.

  • Inject the reconstituted sample into the CE system.

b) Hollow Fiber Liquid-Phase Microextraction (HF-LPME) for Liquid Culture Medium [2]

  • Spike 1 mL of the liquid culture medium with an internal standard and buffer it with 0.50 mol/L phosphate buffer to pH 10.

  • Impregnate the pores of a polypropylene hollow fiber with 1-octanol.

  • Fill the lumen of the hollow fiber with an acidic acceptor solution.

  • Place the prepared hollow fiber in the sample solution.

  • Agitate the sample to facilitate the extraction of the analytes into the 1-octanol and then into the acceptor solution.

  • After the extraction period, remove the acceptor solution from the hollow fiber.

  • Inject the acceptor solution directly into the CE system.

Capillary Electrophoresis Conditions

The following table summarizes typical CE conditions for the analysis of this compound enantiomers.

ParameterCondition 1 (for CSF samples)[1]Condition 2 (for culture medium)[2]
Capillary Fused-silica, 60 cm total length (52 cm effective length) x 75 µm I.D.Fused-silica, dimensions not specified
Background Electrolyte (BGE) 20 mmol/L Tris buffer, pH 7.00.05 mol/L Tris buffer, pH 9.3
Chiral Selector 3.0% w/w sulfated β-cyclodextrin3.0% w/v sulfated-β-cyclodextrin
Applied Voltage +25 kV+15 kV
Temperature 25°CNot specified
Injection Hydrodynamic (e.g., 50 mbar for 5s)Not specified
Detection UV detection at 214 nmUV detection at 220 nm
Method Validation

A comprehensive method validation should be performed according to relevant guidelines (e.g., ICH). Key validation parameters are summarized in the table below.

ParameterResult for CSF Analysis[1]Result for Culture Medium Analysis[2]
Linearity Range 100 to 2,500 ng/mL for each enantiomer250 to 5,000 ng/mL for each enantiomer
Precision (RSD%) < 15% (within-day and between-days)< 15% (within-day and between-day)
Accuracy (% Relative Error) < 15% (within-day and between-days)< 15% (within-day and between-day)

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_ce_analysis Capillary Electrophoresis Analysis cluster_data_analysis Data Analysis start Biological Sample (e.g., CSF, Culture Medium) extraction Extraction (LLE or HF-LPME) start->extraction evaporation Evaporation (if applicable) extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Sample Injection reconstitution->injection separation Electrophoretic Separation injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification end Results quantification->end

Caption: Experimental workflow for this compound analysis.

Conclusion

Capillary electrophoresis is a robust and efficient technique for the analysis of this compound in various matrices. The methods presented here, utilizing both liquid-liquid extraction and hollow fiber liquid-phase microextraction for sample preparation, demonstrate the versatility of CE for this application. The provided protocols and validation data serve as a valuable resource for researchers and scientists in the fields of pharmaceutical analysis and drug development. The ability to perform enantioselective separations is a key advantage of CE, providing crucial information for pharmacokinetic and pharmacodynamic studies of albendazole.

References

Application Notes and Protocols for In Vitro Cell-Based Assays for Hydroxyalbendazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyalbendazole, the primary active metabolite of the anthelmintic drug albendazole, is of significant interest in drug development due to its potential therapeutic applications and cytotoxic effects.[1] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound using various cell-based assays. The included methodologies, data presentation formats, and visual workflows are designed to facilitate reproducible and comprehensive evaluation of this compound's cytotoxic profile. The primary mechanisms of cytotoxicity for albendazole and its metabolites involve the inhibition of tubulin polymerization and the induction of apoptosis.[2][3][4]

Data Presentation: Quantitative Cytotoxicity of this compound

The following table summarizes the reported 50% effective concentration (EC50) values for this compound (also referred to as Albendazole Sulfoxide or ABZ-SO) in different cell lines as determined by the MTT assay. This data provides a comparative overview of the cytotoxic potency of this compound.

Cell LineAssay TypeExposure TimeEC50 (µg/mL)Reference
HepG2 (Human Hepatoma)MTT72 hours55.5[1]
Balb/c 3T3 (Mouse Fibroblast)MTT72 hours14.0[1]

Key Experimental Protocols

This section provides detailed protocols for commonly used in vitro cytotoxicity assays to evaluate the effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • This compound

  • Target cell lines (e.g., HepG2, HeLa, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Materials:

  • This compound

  • Target cell lines

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided in the kit)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (490 nm wavelength)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Neutral Red (NR) Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Materials:

  • This compound

  • Target cell lines

  • Complete cell culture medium

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (540 nm wavelength)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the Neutral Red solution and wash the cells with PBS.

  • Destaining: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • This compound

  • Purified tubulin (e.g., porcine brain tubulin)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Fluorescence-based tubulin polymerization assay kit or a spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well plates (black plates for fluorescence)

  • Plate reader with temperature control

Protocol:

  • Reagent Preparation: Prepare all reagents on ice. Reconstitute lyophilized tubulin in polymerization buffer.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP, and glycerol.

  • Compound Addition: Add various concentrations of this compound to the wells. Include a vehicle control and positive controls for inhibition (e.g., colchicine) and promotion (e.g., paclitaxel) of polymerization.

  • Initiation of Polymerization: Transfer the plate to a plate reader pre-warmed to 37°C to initiate tubulin polymerization.

  • Measurement: Monitor the change in absorbance at 340 nm or fluorescence over time (e.g., every minute for 60 minutes).

  • Data Analysis: Plot the absorbance or fluorescence as a function of time. The rate and extent of polymerization in the presence of this compound are compared to the controls to determine its effect on tubulin assembly.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Assays

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment drug_prep Prepare this compound Dilutions drug_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh nr Neutral Red Assay treatment->nr readout Plate Reader Measurement mtt->readout ldh->readout nr->readout calculation IC50/EC50 Calculation readout->calculation

Caption: General experimental workflow for assessing this compound cytotoxicity.

Hypothesized Apoptotic Signaling Pathway of this compound

The detailed apoptotic signaling pathway for this compound is not fully elucidated. However, based on the known mechanisms of its parent compound, albendazole, a hypothesized pathway is presented below. Albendazole and its metabolites are known to induce apoptosis through both intrinsic and extrinsic pathways, often initiated by the disruption of microtubule dynamics.[4][5][6][7][8]

apoptotic_pathway cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound tubulin β-Tubulin This compound->tubulin Inhibits Polymerization p53 p53 Activation tubulin->p53 bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.

References

Application Notes and Protocols for Studying Hydroxyalbendazole Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyalbendazole, also known as albendazole sulfoxide, is the primary active metabolite of the broad-spectrum anthelmintic drug, albendazole.[1][2][3] Following oral administration, albendazole is rapidly and extensively metabolized in the liver to form this compound, which is responsible for the systemic anthelmintic activity.[2][4] Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing potential toxicity. Various animal models are employed to study its absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed overview of commonly used animal models, experimental protocols, and key pharmacokinetic parameters.

Animal Models and Pharmacokinetic Data

Several animal species have been utilized to investigate the pharmacokinetics of this compound. The choice of model often depends on the specific research question, anatomical and physiological similarities to humans, and practical considerations. Commonly used models include rats, mice, sheep, goats, and rabbits.[1][2][5][6][7]

The table below summarizes key pharmacokinetic parameters of this compound in different animal models following the administration of albendazole. It is important to note that these values can be influenced by factors such as the formulation of albendazole, the presence of food, and the specific experimental conditions.[4]

Animal ModelDosage and Route of AdministrationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Reference
Rat 40 µmol/kg ABZ, oral, 10 daysDecreased SO-ABZ level with increased SO2-ABZNot SpecifiedNot SpecifiedNot Specified[1]
Rat (HAE model) Not SpecifiedHigher than normal groupNot Specified1.44 ± 0.08 (TABZ-HCl-H)Not Specified[8]
Sheep 4.75 mg/kg [14C]-ABZ, intraruminal1.41 ± 0.24Not SpecifiedSignificantly higher than goatsNot Specified[5]
Goat 4.75 mg/kg [14C]-ABZ, intraruminal0.94 ± 0.04Not SpecifiedSignificantly lower than sheepNot Specified[5]
Goat 5 mg/kg ABZ-SO, IVNot SpecifiedNot SpecifiedSignificantly smaller than sheepSignificantly shorter than sheep[3][9]
Goat 5 mg/kg ABZ-SO, SCNot SpecifiedNot SpecifiedSignificantly smaller than sheepSignificantly shorter than sheep[3][9]
Rabbit 150 mg/kg ABZ, oral41.86Not Specified1010.43Not Specified[6][10]
Rabbit 150 mg/kg ABZ, intraperitoneal16.84Not Specified528.33Not Specified[6][10]
Mouse 50 mg/kg ABZ-CDC, oralSignificantly increased with ABZ-CDCNot SpecifiedSignificantly increased with ABZ-CDCNot Specified[7]

ABZ: Albendazole; ABZ-SO: Albendazole Sulfoxide (this compound); HAE: Hepatic Alveolar Echinococcosis; ABZ-CDC: Albendazole-Cyclodextrin Complexes; IV: Intravenous; SC: Subcutaneous. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the pharmacokinetics of this compound in animal models.

Animal Preparation and Drug Administration
  • Animal Models: Select the appropriate animal model (e.g., Sprague-Dawley rats, New Zealand white rabbits, Merino sheep). Animals should be healthy and acclimatized to the laboratory environment for at least one week before the experiment.

  • Housing: House animals in appropriate cages with controlled temperature, humidity, and light-dark cycles. Provide free access to standard laboratory chow and water, unless the protocol requires fasting.

  • Grouping and Dosage: Divide animals into experimental groups. The dosage of albendazole can vary depending on the study objectives. For example, a dose of 150 mg/kg has been used in rabbits.[6][10]

  • Formulation and Administration: Albendazole is often administered as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).[6] The route of administration can be oral (e.g., via gavage), intraperitoneal, or intraruminal, depending on the experimental design.[5][6]

Blood Sample Collection
  • Sampling Time Points: Collect blood samples at predetermined time points after drug administration to capture the full pharmacokinetic profile. Typical time points might include 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Collection Method: Blood samples can be collected from various sites depending on the animal model, such as the tail vein in rats, the marginal ear vein in rabbits, or the jugular vein in sheep and goats.[9]

  • Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., heparin or EDTA). Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

Analytical Method for this compound Quantification
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or PDA detection is a common and reliable method for quantifying this compound and other metabolites in plasma.[11][12][13][14][15]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol and then water.[11][12]

    • Load the plasma sample onto the conditioned cartridge.

    • Wash the cartridge with a low-organic solvent solution (e.g., 15% methanol) to remove interferences.[12]

    • Elute the analyte of interest (this compound) with a high-organic solvent solution (e.g., 90% methanol).[12]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.[11]

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[14]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) in an isocratic or gradient elution mode.[11][13][14]

    • Flow Rate: Typically around 1.0 - 1.2 mL/min.[12][13][14]

    • Detection: UV detection at a wavelength of approximately 292-295 nm.[11][12][13][14]

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the plasma samples is then determined by comparing their peak areas to the calibration curve.

Visualizations

Metabolic Pathway of Albendazole

The following diagram illustrates the primary metabolic conversion of albendazole to its active metabolite, this compound (albendazole sulfoxide), and its subsequent oxidation to the inactive metabolite, albendazole sulfone.

Metabolic Pathway of Albendazole Albendazole Albendazole This compound This compound (Albendazole Sulfoxide) (Active Metabolite) Albendazole->this compound Hepatic S-oxidation (CYP450) Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) This compound->Albendazole_Sulfone Oxidation

Caption: Metabolic conversion of albendazole.

Experimental Workflow for Pharmacokinetic Studies

This diagram outlines the general workflow for conducting a pharmacokinetic study of this compound in an animal model.

Experimental Workflow for this compound Pharmacokinetic Studies start Animal Acclimatization and Grouping admin Albendazole Administration (e.g., Oral Gavage) start->admin sampling Serial Blood Sampling admin->sampling processing Plasma Separation and Storage sampling->processing extraction Sample Preparation (Solid-Phase Extraction) processing->extraction analysis HPLC Analysis extraction->analysis data Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, etc.) analysis->data end Results and Interpretation data->end

Caption: General experimental workflow.

References

Application Note: Structural Elucidation of Hydroxyalbendazole using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyalbendazole is a primary active metabolite of the broad-spectrum anthelmintic drug, albendazole. The structural integrity and purity of this metabolite are critical for understanding its pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such pharmaceutical compounds. This document provides a detailed application note and protocol for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Rationale for NMR in the Structural Analysis of this compound

NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial relationships. For this compound, NMR is crucial for:

  • Confirming the core benzimidazole structure: Verifying the presence and substitution pattern of the bicyclic aromatic system.

  • Identifying the carbamate moiety: Confirming the methyl carbamate group attached to the benzimidazole ring.

  • Characterizing the hydroxypropylthio side chain: Differentiating it from the propylthio side chain of the parent drug, albendazole, and confirming the position of the hydroxyl group.

  • Detecting and quantifying impurities: Ensuring the purity of the active pharmaceutical ingredient (API) or metabolite.

Predicted NMR Data for this compound

Predicted ¹H NMR Data
Atom Number Predicted Chemical Shift (ppm) Multiplicity Integration
H-4~7.5d1H
H-6~7.2d1H
H-7~7.3dd1H
NH (imidazole)~12.0br s1H
NH (carbamate)~11.5br s1H
OCH₃~3.7s3H
S-CH₂~3.0t2H
CH₂~1.9m2H
CH₂-OH~3.6t2H
OHVariablebr s1H

Predicted in DMSO-d₆ at 400 MHz.

Predicted ¹³C NMR Data
Atom Number Predicted Chemical Shift (ppm)
C-2~155
C-4~115
C-5~135
C-6~120
C-7~118
C-8a~140
C-4a~130
C=O~158
OCH₃~52
S-CH₂~32
CH₂~30
CH₂-OH~60

Predicted in DMSO-d₆ at 100 MHz.

Experimental Protocols

Sample Preparation
  • Weighing the sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for albendazole and its metabolites.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

1D NMR Spectroscopy

¹H NMR Spectroscopy

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • Processing:

    • Apply a line broadening of 0.3 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy

  • Instrument: 100 MHz (or higher) NMR spectrometer

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30)

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Processing:

    • Apply a line broadening of 1-2 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks, particularly within the propyl side chain and the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Visualizations

cluster_this compound This compound Structure img img

Caption: Chemical structure of this compound.

cluster_workflow NMR Structural Elucidation Workflow Sample Preparation Sample Preparation 1D 1H NMR 1D 1H NMR Sample Preparation->1D 1H NMR Dissolve in deuterated solvent 1D 13C NMR 1D 13C NMR 1D 1H NMR->1D 13C NMR Initial structural assessment 2D COSY 2D COSY 1D 13C NMR->2D COSY Carbon backbone information 2D HSQC 2D HSQC 2D COSY->2D HSQC H-H correlations 2D HMBC 2D HMBC 2D HSQC->2D HMBC Direct C-H correlations Structure Elucidation Structure Elucidation 2D HMBC->Structure Elucidation Long-range C-H correlations cluster_metabolism Metabolic Pathway Albendazole Albendazole This compound This compound Albendazole->this compound Cytochrome P450 (Hydroxylation)

Application Notes & Protocols: High-Throughput Screening for Hydroxyalbendazole Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydroxyalbendazole is the primary active metabolite of albendazole, a broad-spectrum anthelmintic agent from the benzimidazole class.[1][2] The principal mechanism of action for albendazole and its metabolites involves the inhibition of microtubule polymerization by binding to the colchicine-sensitive site of β-tubulin.[3][4][5] This disruption of the microtubule cytoskeleton interferes with essential cellular functions in parasites, such as cell division, motility, and nutrient absorption, ultimately leading to paralysis and death.[3][4][5] Furthermore, due to this mechanism, benzimidazoles like albendazole are being investigated for their potential as anticancer agents.[6][7]

High-Throughput Screening (HTS) is a critical methodology in drug discovery for rapidly assessing large numbers of compounds to identify "hits" that modulate a specific biological target or pathway.[8] For this compound, HTS assays are invaluable for quantifying its bioactivity, understanding its structure-activity relationship, and screening for new compounds with similar mechanisms. These application notes provide detailed protocols for three distinct HTS approaches to evaluate this compound's activity: a biochemical tubulin polymerization assay, a whole-organism phenotypic screen, and a cell-based high-content assay.

Mechanism of Action: Tubulin Inhibition Pathway

The primary molecular target of this compound is the protein β-tubulin. By binding to this subunit, it prevents the formation of microtubules, which are essential for various cellular processes. The disruption of microtubule dynamics leads to downstream effects that are cytotoxic to the target organism, whether a parasitic helminth or a cancer cell.

cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_organismal_outcome Organismal Outcome HABZ This compound Tubulin β-Tubulin Subunit HABZ->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubules Functional Microtubules CellDivision Cell Division (Mitosis) Polymerization->CellDivision Disrupts GlucoseUptake Glucose Uptake & Nutrient Transport Polymerization->GlucoseUptake Disrupts Motility Cell Motility Polymerization->Motility Disrupts Death Parasite Death or Cell Apoptosis CellDivision->Death GlucoseUptake->Death Motility->Death

Caption: Mechanism of this compound action.

Application Note 1: Biochemical HTS for Tubulin Polymerization Inhibition

Principle

This assay directly measures the primary biochemical activity of this compound by monitoring its effect on the in vitro polymerization of purified tubulin into microtubules. The assay can be performed in a fluorescence-based format, which is highly sensitive and suitable for HTS.[9][10] A fluorescent reporter molecule binds specifically to polymerized microtubules, causing a significant increase in its fluorescence signal. Inhibitors of polymerization, like this compound, will prevent this increase, allowing for quantitative measurement of their potency (e.g., IC50).

Experimental Workflow: Biochemical Assay

cluster_prep cluster_assay cluster_readout Plate 1. Prepare 384-well assay plate on ice Reagents 2. Prepare reagents: - Tubulin - Assay Buffer - Test Compounds Dispense 3. Dispense Test Compounds (this compound, Controls) and Tubulin solution into plate Incubate 4. Incubate at 37°C to initiate polymerization Dispense->Incubate Read 5. Read fluorescence kinetically (e.g., Ex: 360nm, Em: 420nm) in a plate reader Incubate->Read Analyze 6. Analyze data: - Plot polymerization curves - Calculate IC50 values Read->Analyze

Caption: Workflow for the tubulin polymerization HTS.

Protocol: Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted for a 384-well plate format. All steps involving tubulin protein should be performed on ice to prevent premature polymerization.

Materials:

  • Purified tubulin protein (>99%, e.g., porcine brain tubulin)

  • Tubulin General Polymerization Buffer (G-PEM Buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent Reporter (e.g., DAPI)

  • This compound and control compounds (e.g., Nocodazole - inhibitor, Paclitaxel - stabilizer, DMSO - vehicle)

  • Black, clear-bottom 384-well assay plates

  • Temperature-controlled microplate reader capable of fluorescence detection

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in G-PEM buffer with 1 mM GTP on ice to a final concentration of 4 mg/mL. Keep on ice for immediate use.

    • Prepare a "Polymerization Mix" by adding glycerol to the tubulin solution to a final concentration of 10% (v/v) and the fluorescent reporter to its recommended final concentration.

    • Prepare serial dilutions of this compound and control compounds in G-PEM buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup:

    • Pre-chill the 384-well plate on ice.

    • Add 5 µL of the diluted compound solutions or controls to the appropriate wells. Include "vehicle control" (DMSO) and "no polymerization" (buffer only) wells.

    • Using a multichannel pipette, carefully add 20 µL of the cold Polymerization Mix to each well. Avoid introducing bubbles.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., Excitation: 355 nm, Emission: 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the "no polymerization" control wells.

    • Plot the fluorescence intensity versus time for each concentration of this compound.

    • Determine the rate of polymerization (Vmax) or the steady-state fluorescence level for each concentration.

    • Normalize the data relative to the positive (DMSO vehicle) and negative (e.g., 100 µM Nocodazole) controls.

    • Calculate the IC50 value for this compound by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation: Tubulin Polymerization Inhibition

CompoundTargetAssay TypeIC50 (µM)
This compound β-TubulinFluorescence Polymerization2.9[11]
Nocodazole (Control)β-TubulinFluorescence Polymerization0.5[12]
Colchicine (Control)β-TubulinFluorescence Polymerization2.5
Paclitaxel (Control)β-TubulinFluorescence PolymerizationN/A (Stabilizer)

Application Note 2: Whole-Organism HTS for Anthelmintic Activity

Principle

Whole-organism phenotypic screening remains a preferred approach for anthelmintic drug discovery, as it assesses the compound's effect on a living parasite, integrating bioavailability, metabolism, and target engagement.[13] The free-living nematode Caenorhabditis elegans is a widely used model organism due to its genetic tractability, rapid life cycle, and suitability for HTS in liquid media.[14] Assays typically measure parasite motility, larval development, or viability as endpoints. A reduction in motility is a common indicator of neuromuscular disruption caused by anthelmintics.

Experimental Workflow: Phenotypic Screening

Sync 1. Synchronize C. elegans to obtain L1 larval stage Grow 2. Grow worms to L4 or young adult stage Sync->Grow Dispense 3. Dispense worms into 96-well microtiter plates Grow->Dispense AddCmpd 4. Add test compounds (this compound, Controls) Dispense->AddCmpd Incubate 5. Incubate for 24-72 hours at 20°C AddCmpd->Incubate Acquire 6. Acquire video or images using an automated microscopy system Incubate->Acquire Analyze 7. Quantify motility using image analysis software (e.g., worm tracking) Acquire->Analyze

Caption: Workflow for C. elegans motility-based HTS.

Protocol: C. elegans Motility Assay

Materials:

  • NGM (Nematode Growth Medium) plates

  • E. coli OP50 bacteria (food source)

  • S-complete medium

  • Synchronized L4 or young adult C. elegans (N2 Bristol strain)

  • This compound and control compounds (e.g., Levamisole - paralytic, DMSO - vehicle)

  • 96-well flat-bottom plates

  • Automated liquid handler (optional)

  • Automated microscope or plate imaging system with analysis software

Methodology:

  • Worm Preparation:

    • Grow a synchronized population of C. elegans on NGM plates seeded with E. coli OP50.

    • When worms reach the L4/young adult stage, wash them off the plates with M9 buffer and collect them.

    • Determine the worm concentration and dilute in S-complete medium containing E. coli OP50 to achieve ~20-30 worms per 50 µL.

  • Assay Plate Setup:

    • Dispense 1 µL of diluted compounds into the wells of a 96-well plate.

    • Using a liquid handler or multichannel pipette, dispense 50 µL of the worm suspension into each well.

  • Incubation and Imaging:

    • Seal the plates and incubate at 20°C for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, place the plate into an automated imaging system.

    • Record a short video (e.g., 30-60 seconds) of each well.

  • Data Analysis:

    • Process the videos using specialized software that tracks worm movement and calculates a motility index (e.g., based on the number of pixels changed between frames or body bends per second).

    • Normalize the motility index to the DMSO vehicle control.

    • Determine the EC50 value, the concentration at which a 50% reduction in motility is observed.

Data Presentation: Anthelmintic Activity on C. elegans

CompoundEndpointIncubation Time (h)EC50 (µM)
This compound Motility Inhibition48~15
Albendazole (Control)Motility Inhibition48~10
Levamisole (Control)Motility Inhibition245
DMSO (Vehicle)Motility Inhibition48>100

Application Note 3: Cell-Based High-Content Screening (HCS)

Principle

High-Content Screening (HCS) combines automated microscopy with sophisticated image analysis to quantify cellular phenotypes in response to compound treatment. For this compound, an HCS assay can directly visualize and quantify its effects on the microtubule cytoskeleton and cell cycle progression in a cellular context, bridging the gap between biochemical assays and whole-organism studies.[15][16] Cells are stained with fluorescent markers for tubulin and DNA, allowing for automated quantification of microtubule network integrity and cell cycle arrest in the G2/M phase, a hallmark of tubulin-targeting agents.

Experimental Workflow: High-Content Screening

Seed 1. Seed cells (e.g., HeLa) into 384-well imaging plates Incubate1 2. Incubate for 24h to allow attachment Seed->Incubate1 Treat 3. Treat with compound library (including this compound) Incubate1->Treat Incubate2 4. Incubate for 18-24h Treat->Incubate2 FixStain 5. Fix, permeabilize, and stain cells: - Anti-tubulin antibody (e.g., Alexa 488) - DNA stain (e.g., DAPI) Incubate2->FixStain Image 6. Acquire images using an automated high-content imaging system FixStain->Image Analyze 7. Perform image analysis to quantify: - Microtubule texture/disruption - Cell count (cytotoxicity) - DNA content (% cells in G2/M) Image->Analyze

Caption: Workflow for a cell-based HCS assay.

Protocol: Microtubule Integrity and Cell Cycle HCS Assay

Materials:

  • HeLa or other suitable cancer cell line

  • Culture medium (e.g., DMEM with 10% FBS)

  • Black, clear-bottom 384-well imaging plates

  • This compound and control compounds (Nocodazole, Paclitaxel)

  • Fixative (e.g., 4% Paraformaldehyde)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Mouse anti-α-Tubulin

  • Secondary antibody: Goat anti-Mouse IgG, Alexa Fluor 488 conjugate

  • DNA stain: DAPI

  • High-Content Imaging System and analysis software

Methodology:

  • Cell Plating:

    • Seed HeLa cells into 384-well imaging plates at a density of 1,000-2,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Add serial dilutions of this compound and controls to the wells.

    • Incubate for a duration equivalent to one cell cycle (e.g., 18-24 hours).

  • Staining:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 1% BSA for 1 hour.

    • Incubate with anti-α-Tubulin primary antibody (1:1000) for 1 hour.

    • Wash and incubate with Alexa Fluor 488 secondary antibody (1:1000) and DAPI (1 µg/mL) for 1 hour.

    • Wash and leave cells in 100 µL of PBS for imaging.

  • Imaging and Analysis:

    • Image the plates on a high-content imaging system, acquiring images in the DAPI and FITC channels.

    • Use the analysis software to:

      • Identify nuclei (DAPI) and cell boundaries.

      • Quantify the texture and integrity of the microtubule network in the FITC channel.

      • Measure the integrated DNA intensity per nucleus to determine the cell cycle phase (G2/M cells will have ~2x the DNA content of G1 cells).

      • Count the number of remaining cells per well as a measure of cytotoxicity.

Data Presentation: High-Content Screening Results

CompoundMicrotubule Disruption (EC50, µM)G2/M Arrest (% Max Effect)Cytotoxicity (IC50, µM)
This compound 1.585% at 5 µM3.2
Nocodazole (Control)0.292% at 0.5 µM0.3
Paclitaxel (Control)N/A (Stabilizes)95% at 0.01 µM0.008
Doxorubicin (Control)No direct effect70% at 1 µM0.8

References

Application Notes and Protocols: Development of Hydroxyalbendazole-Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyalbendazole is the primary active metabolite of albendazole, a broad-spectrum benzimidazole anthelmintic also investigated for its anticancer properties. Similar to its parent drug, this compound exhibits poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy. Encapsulation of this compound into polymeric nanoparticles presents a promising strategy to overcome these limitations. This document provides a detailed overview of a proposed methodology for the development and characterization of this compound-loaded nanoparticles, based on established protocols for albendazole.

Due to the limited availability of published research specifically on this compound-loaded nanoparticles, the following protocols and data are adapted from studies on albendazole-loaded nanoparticles. These serve as a robust starting point for the formulation and evaluation of this compound delivery systems.

Data Presentation: Target Physicochemical Properties

The following tables summarize typical quantitative data obtained for albendazole-loaded nanoparticles, which can be considered as target parameters for the development of this compound-loaded nanoparticles.

Table 1: Physicochemical Characterization of Polymeric Nanoparticles

Formulation TypePolymerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Chitosan-TPP NanoparticlesChitosan157.8 ± 2.82< 0.2PositiveHighNot Specified[1]
Polyurethane NanoparticlesPolyurethane128.1 ± 12.20.3Not Specified62.420[2][3]
Stearic Acid NanoparticlesStearic Acid110.6 ± 1.5 - 400.9 ± 2.4Not Specified-0.04 ± 1.6 to -9.15 ± 1.143.56 ± 0.95 - 85.1 ± 0.5865.8 - 98.1[4]
Chitosan/HPβCD-TPPChitosan168.8 ± 12.6< 0.2PositiveNot SpecifiedNot Specified[5]

Table 2: In Vitro Drug Release Characteristics

Formulation TypeRelease MediumDuration (h)Cumulative Release (%)Release Kinetics ModelReference
Polyurethane NanoparticlesPhosphate Buffer (pH 7.4)24~82Sustained Release[2]
Stearic Acid NanoparticlesPhosphate Buffer (pH 7.4)9Not SpecifiedSustained Release[4]
Chitosan-Silica NanospheresNot SpecifiedNot SpecifiedNot SpecifiedControlled Release[6]

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of this compound-loaded nanoparticles, adapted from established methods for albendazole.

Protocol 1: Synthesis of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation

This protocol is adapted from the preparation of albendazole-loaded chitosan-tripolyphosphate (TPP) nanoparticles.[5][7]

Materials:

  • This compound

  • Chitosan (low molecular weight)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Sodium hydroxide

  • Poloxamer 188 (or other suitable surfactant)

  • Deionized water

Procedure:

  • Preparation of Chitosan Solution:

    • Dissolve chitosan at a concentration of 0.2% (w/v) in a 0.1 M acetic acid solution.[7]

    • Stir the solution using a magnetic stirrer for 3 hours at room temperature until the chitosan is completely dissolved.[7]

    • Filter the solution to remove any undissolved particles.[7]

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent. Given its poor water solubility, a small amount of an organic solvent like DMSO may be required, followed by dilution in an aqueous solution containing a surfactant like Poloxamer 188.

  • Preparation of TPP Solution:

    • Dissolve TPP in deionized water to a concentration of 0.12% (w/v).[7]

    • Adjust the pH of the TPP solution with 0.1 M NaOH if necessary.[7]

  • Nanoparticle Formation:

    • Add the this compound solution to the chitosan solution under constant magnetic stirring.

    • Add the TPP solution dropwise to the chitosan-hydroxyalbendazole mixture.[7]

    • Continue stirring for a defined period (e.g., 60 minutes) to allow for the formation of nanoparticles through ionic gelation between the positively charged chitosan and the negatively charged TPP.[7]

    • The resulting nanoparticle suspension will appear opalescent.

  • Purification:

    • Purify the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for 30 minutes.[7]

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing step twice to remove unentrapped drug and other reagents.[7]

    • The final purified nanoparticles can be freeze-dried for long-term storage.

Protocol 2: Characterization of this compound-Loaded Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

    • Measure the particle size (Z-average), PDI, and zeta potential in triplicate.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Procedure for Indirect Method (measuring free drug in supernatant):

    • After centrifugation of the nanoparticle suspension, collect the supernatant.

    • Quantify the amount of free this compound in the supernatant using a validated UV-Vis or HPLC method.[4]

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

3. Morphological Characterization:

  • Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)

  • Procedure:

    • For SEM, place a drop of the nanoparticle suspension on a stub, air-dry, and coat with a conductive material (e.g., gold).[3]

    • For TEM, place a drop of the suspension on a carbon-coated copper grid and allow it to dry.

    • Image the nanoparticles under the microscope to observe their shape and surface morphology.[8]

4. In Vitro Drug Release Study:

  • Method: Dialysis Bag Method[4]

  • Procedure:

    • Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.[4]

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.[4]

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.[4]

    • Quantify the amount of released this compound in the samples using UV-Vis spectrophotometry or HPLC.

    • Plot the cumulative percentage of drug released versus time.

Protocol 3: In Vitro Cytotoxicity Assay
  • Method: MTT Assay[7]

  • Cell Line: A relevant cancer cell line (e.g., HepG2 for liver cancer).[7]

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.[7]

    • Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles for a specified duration (e.g., 24, 48, or 72 hours).[2][7]

    • After incubation, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.[7]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation prep_chitosan Prepare Chitosan Solution (0.2% in Acetic Acid) mixing Mix Chitosan and This compound Solutions prep_chitosan->mixing prep_habz Prepare this compound Solution with Surfactant prep_habz->mixing prep_tpp Prepare TPP Solution (0.12%) ionic_gelation Add TPP Solution Dropwise (Ionic Gelation) prep_tpp->ionic_gelation mixing->ionic_gelation purification Purify by Centrifugation and Washing ionic_gelation->purification dls Particle Size, PDI, Zeta Potential (DLS) purification->dls ee_dl Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) purification->ee_dl morphology Morphology (SEM/TEM) purification->morphology release In Vitro Drug Release (Dialysis Method) purification->release cytotoxicity Cytotoxicity Assay (MTT Assay) purification->cytotoxicity

Caption: Experimental workflow for the synthesis and evaluation of this compound-loaded nanoparticles.

signaling_pathway HABZ_NP This compound Nanoparticles Cell_Membrane Cell Membrane Microtubule_Assembly Microtubule Polymerization HABZ_NP->Microtubule_Assembly Inhibition Tubulin β-tubulin Cell_Membrane->Tubulin Intracellular Uptake Tubulin->Microtubule_Assembly Microtubule_Disruption Microtubule Disruption Microtubule_Assembly->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound leading to apoptosis.

References

Application Note: Quantitative Determination of Hydroxyalbendazole in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Albendazole is a broad-spectrum anthelmintic agent widely used in human and veterinary medicine.[1] Following administration, albendazole is rapidly metabolized in the liver to its primary active metabolite, albendazole sulfoxide, also known as hydroxyalbendazole. The therapeutic efficacy of albendazole is largely attributed to this metabolite. Therefore, accurate and reliable quantitative determination of this compound in pharmaceutical formulations is crucial for quality control, stability studies, and ensuring therapeutic potency. This document provides detailed protocols for the analysis of this compound and its parent compound, albendazole, using High-Performance Liquid Chromatography (HPLC), a highly specific and sensitive method, and UV-Visible Spectrophotometry for total drug content analysis.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is the preferred technique for the simultaneous determination of albendazole and its metabolites, including this compound (albendazole sulfoxide) and albendazole sulfone.[2][3] This stability-indicating method allows for the separation and quantification of the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[4]

Experimental Protocol: HPLC

a) Instrumentation & Reagents

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.[2]

  • Analytical column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2][4]

  • Data acquisition and processing software.

  • Reagents: Acetonitrile (HPLC grade), Ammonium Acetate or Sodium Phosphate Buffer (Analytical Grade), Glacial Acetic Acid, and purified water.[2][5]

b) Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.025 M ammonium acetate buffer with pH adjusted to 6.6, or a sodium phosphate buffer) is typical.[1][2] Gradient or isocratic elution can be used. A common gradient program might start with a lower acetonitrile concentration and increase it over time to elute all compounds.[2]

  • Flow Rate: A typical flow rate is between 1.0 mL/min and 1.2 mL/min.[1][2][4]

  • Detection Wavelength: Detection is commonly performed at approximately 292 nm or 295 nm, where albendazole and its metabolites exhibit significant absorbance.[1][2][4]

  • Column Temperature: Maintained at ambient temperature or controlled at 25-30°C.[1][5]

  • Injection Volume: Typically 20 µL to 50 µL.[4]

c) Preparation of Standard Solutions

  • Stock Solution: Accurately weigh and dissolve about 25 mg of pure this compound reference standard in a suitable solvent (e.g., a mixture of sulfuric acid and methanol (1:99 v/v) or glacial acetic acid) in a 50 mL volumetric flask.[4][5] Sonicate for 10-15 minutes to ensure complete dissolution.[4]

  • Working Solutions: Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.01 µg/mL to 2.0 µg/mL).[1]

d) Preparation of Sample Solutions (from Tablets)

  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[4][5]

  • Accurately weigh a portion of the powder equivalent to a specific amount of albendazole (e.g., 50 mg) and transfer it to a 100 mL volumetric flask.[4]

  • Add approximately 70 mL of a suitable diluent (the same used for the standard solution), and sonicate for 15-20 minutes to dissolve the API.[4][6]

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm membrane filter to remove any undissolved excipients before injection into the HPLC system.[4]

e) Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the peaks of this compound and albendazole based on their retention times compared to the standards.

  • Calculate the concentration of this compound in the samples by interpolating their peak areas against the calibration curve.

Data Presentation: HPLC Method Validation Summary

The following table summarizes typical validation parameters for the quantitative determination of this compound (Albendazole Sulfoxide - ABZSO) by HPLC, as established in various studies.

Validation ParameterTypical ResultsReference
Linearity Range 0.01 - 2.0 µg/mL[1]
Correlation Coefficient (r²) ≥ 0.998[1]
Accuracy (% Recovery) 85.3% - 117.7%[2]
Precision (% RSD) Within-run: 0.8% - 15.1%[2]
Between-run: Does not exceed 15% (20% at LLOQ)[2]
Limit of Detection (LOD) 1.62 µg/mL (for Albendazole)[7]
Limit of Quantification (LOQ) 0.01 µg/mL[1]
Robustness % RSD < 5% for small changes in flow rate, pH, and wavelength[2]

Visualization of HPLC Workflow

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Formulation Pharmaceutical Formulation (Tablets/Suspension) Weighing Weigh & Powder Tablets Formulation->Weighing Dissolving Dissolve in Solvent & Sonicate Weighing->Dissolving Filtering Filter through 0.45µm Membrane Dissolving->Filtering Sample_Sol Final Sample Solution Filtering->Sample_Sol Injection Inject Sample/Standard Sample_Sol->Injection Standard Reference Standard Std_Prep Prepare Stock & Working Standard Solutions Standard->Std_Prep Std_Prep->Injection HPLC HPLC System Equilibration HPLC->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/PDA Detection (at ~295 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Identification & Area Integration Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound.

UV-Visible Spectrophotometry Method

UV-Visible spectrophotometry offers a simpler, more cost-effective, and rapid method for the determination of the total drug content (primarily albendazole) in pharmaceutical formulations.[8][9] This method is suitable for routine quality control where the specific quantification of metabolites is not required.

Experimental Protocol: UV-Vis Spectrophotometry

a) Instrumentation & Reagents

  • UV-Visible Double Beam Spectrophotometer with 1 cm matched quartz cells.[10]

  • Reagents: Methanolic glacial acetic acid or Dimethylformamide (DMF) (Analytical Grade).[6][9]

b) Preparation of Standard Solutions

  • Stock Solution: Accurately weigh 50 mg of pure albendazole reference standard and dissolve it in 100 mL of a suitable solvent (e.g., methanolic glacial acetic acid) to obtain a concentration of 500 µg/mL.[6]

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from approximately 2.5 µg/mL to 25 µg/mL.[6][9]

c) Preparation of Sample Solutions (from Tablets/Suspensions)

  • For tablets, weigh and powder 20 tablets.[6]

  • Transfer a quantity of powder or suspension equivalent to 100 mg of albendazole into a 100 mL volumetric flask.[6]

  • Add about 20 mL of the solvent, shake or sonicate for 20 minutes, and then dilute to volume.[6]

  • Filter the solution through Whatman filter paper.[6]

  • Perform a final dilution of the filtrate with the solvent to bring the concentration into the Beer-Lambert law range (e.g., dilute 1 mL to 100 mL).[6]

d) Analysis Procedure

  • Scan the standard solutions across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For albendazole, this is often around 295 nm in DMF or 235 nm in methanolic glacial acetic acid.[9][11]

  • Measure the absorbance of all standard solutions at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the prepared sample solution and determine its concentration from the calibration curve.

Data Presentation: UV-Vis Method Validation Summary
Validation ParameterTypical ResultsReference
λmax 235 nm (in methanolic glacial acetic acid) or 295 nm (in DMF)[9][11]
Linearity Range 2.5 - 25 µg/mL[6][9]
Correlation Coefficient (r) > 0.999[11]
Molar Absorptivity 1.0815 x 10⁴ L mol⁻¹ cm⁻¹[11]
Accuracy (% Recovery) 99.43% - 101.55%[9]

Contextual Visualization: Metabolic Pathway of Albendazole

To understand the relationship between albendazole and this compound, the following diagram illustrates the primary metabolic pathway.

Metabolic_Pathway Primary Metabolic Pathway of Albendazole ABZ Albendazole (Parent Drug) ABZSO This compound (Albendazole Sulfoxide) (Active Metabolite) ABZ->ABZSO Hepatic Oxidation ABZSO2 Albendazole Sulfone (Inactive Metabolite) ABZSO->ABZSO2 Further Oxidation

Caption: Metabolic conversion of Albendazole to its metabolites.

Conclusion The quantitative determination of this compound and its parent drug, albendazole, is essential for ensuring the quality and efficacy of pharmaceutical products. The HPLC method presented provides a specific, accurate, and robust protocol for the simultaneous analysis of albendazole and its key metabolites, making it ideal for stability studies and comprehensive quality control.[2][3] For routine analysis of total drug content, the UV-Visible spectrophotometric method offers a simple, rapid, and economical alternative.[9][11] The choice of method should be based on the specific analytical requirements, such as the need to differentiate between the parent drug and its metabolites.

References

Troubleshooting & Optimization

Troubleshooting Hydroxyalbendazole HPLC analysis peak tailing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Hydroxyalbendazole, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][3] A tailing peak can compromise the accuracy and reproducibility of quantification.[2][4]

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A2: The most common cause of peak tailing for basic compounds in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[4][5][6] Specifically, interactions with acidic residual silanol groups on the silica-based column packing material are a major contributor.[6][7][8] Other factors include improper mobile phase pH, column overload, extra-column volume, and column contamination.[4][7][8]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter. For a basic analyte, operating at a low pH (typically ≤ 3) protonates the residual silanol groups on the stationary phase, which minimizes their ability to interact with the protonated basic analyte, thereby reducing peak tailing.[1][5][9] Conversely, using a high pH mobile phase can deprotonate the basic analyte, increasing its hydrophobicity and retention, which may also lead to improved peak shape on a pH-stable column.[10] It is generally advisable to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form is present.[11][12]

Q4: What type of HPLC column is best suited for analyzing this compound to minimize peak tailing?

A4: To minimize peak tailing for basic compounds, it is recommended to use modern, high-purity silica columns that are end-capped or base-deactivated (BDS).[5] End-capping chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.[13][14] Columns with hybrid or polymeric stationary phases can also be beneficial as they offer a wider pH operating range and reduced silanol activity.[1][14]

Q5: Can mobile phase additives help in reducing peak tailing?

A5: Yes, certain additives can significantly improve peak shape. Buffers are essential for maintaining a constant and reproducible mobile phase pH.[2] Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase and reduce their interaction with the analyte.[5][8]

Troubleshooting Guide: this compound Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing issues in your this compound HPLC analysis.

Problem: Tailing peak observed for this compound.

Below is a troubleshooting workflow to identify and resolve the issue.

G start Peak Tailing Observed check_mobile_phase Step 1: Verify Mobile Phase - Correct pH? - Buffer prepared correctly? - Additives (e.g., TEA) included? start->check_mobile_phase adjust_ph Action: Adjust Mobile Phase pH (e.g., lower to pH 3 or below) check_mobile_phase->adjust_ph Incorrect check_column Step 2: Evaluate the Column - Is it a base-deactivated or end-capped column? - Column age and history? check_mobile_phase->check_column Correct end Peak Shape Improved adjust_ph->end replace_column Action: Replace with a new, appropriate column check_column->replace_column Inappropriate/Old check_system Step 3: Inspect the HPLC System - Check for leaks or loose fittings. - Minimize tubing length and ID. check_column->check_system Appropriate replace_column->end fix_connections Action: Remake connections, use narrow-bore tubing check_system->fix_connections Issues Found check_sample Step 4: Assess Sample and Injection - Is the sample solvent compatible with the mobile phase? - Is the column overloaded? check_system->check_sample No Issues fix_connections->end adjust_sample Action: Dilute sample, inject in mobile phase check_sample->adjust_sample Issues Found check_sample->end No Issues adjust_sample->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Troubleshooting Steps

Step 1: Mobile Phase Evaluation

  • Issue: Incorrect mobile phase pH is a common culprit for the peak tailing of basic compounds.[4][11]

  • Solution:

    • Verify the pH of the aqueous portion of your mobile phase. For this compound, a pH of around 3.0 is a good starting point to protonate silanols.[1][5]

    • Ensure that the buffer is of an appropriate concentration (typically 10-25 mM) to provide sufficient buffering capacity.[3][5]

    • Consider adding a tail-suppressing agent like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase.[5][8]

ParameterRecommended Value/ActionRationale
Mobile Phase pH Adjust to ≤ 3.0Protonates residual silanols, minimizing secondary interactions.[1][5]
Buffer Concentration 10-25 mMMaintains a stable pH throughout the analysis.[5]
Mobile Phase Additive 0.1% Triethylamine (TEA)Acts as a competing base to mask active silanol sites.[5][8]

Step 2: Column Condition and Choice

  • Issue: The column itself may be the source of the problem due to its chemistry or degradation.[7]

  • Solution:

    • Confirm that you are using a column suitable for basic compounds, such as a base-deactivated (BDS) or end-capped C18 column.[5]

    • If the column is old or has been used extensively with aggressive mobile phases, it may be degraded. Try replacing it with a new column of the same type.

    • Consider using a guard column to protect the analytical column from contaminants in the sample matrix.[2][15]

Step 3: HPLC System Check (Extra-Column Effects)

  • Issue: Peak broadening and tailing can be introduced by the HPLC system itself.[4][16]

  • Solution:

    • Inspect all fittings and connections between the injector and the detector for any leaks or dead volume.

    • Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum to reduce extra-column band broadening.[4]

Step 4: Sample and Injection Considerations

  • Issue: The way the sample is prepared and injected can affect peak shape.[7]

  • Solution:

    • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is used for dissolution, it can cause peak distortion.[7][16]

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.[2][7] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.

Example Experimental Protocol for this compound Analysis

This protocol is a starting point and may require optimization for your specific application.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm (End-capped)
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0 with phosphoric acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 292 nm
Sample Diluent Mobile Phase

Logical Relationship of Method Parameters to Peak Shape

G cluster_method HPLC Method Parameters cluster_interactions Underlying Interactions mp Mobile Phase (pH, Buffer, Additives) sec_int Secondary Interactions (Silanol Activity) mp->sec_int col Column (Chemistry, Age) col->sec_int sys System (Tubing, Connections) ec_vol Extra-Column Volume sys->ec_vol samp Sample (Concentration, Solvent) samp->sec_int overload Column Overload samp->overload peak_shape Peak Shape (Symmetry) sec_int->peak_shape ec_vol->peak_shape overload->peak_shape

Caption: Factors influencing HPLC peak shape.

References

Hydroxyalbendazole Degradation Product Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the identification and analysis of hydroxyalbendazole degradation products. It includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and standardized protocols for forced degradation studies and analytical method development.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of this compound?

A1: this compound, the active metabolite of albendazole, is susceptible to degradation under various stress conditions. While direct studies on this compound are limited, data from its parent compound, albendazole, provide strong indications of its degradation pathways. Known degradation products include oxidized forms such as albendazole sulfoxide and albendazole sulfone. Hydrolytic conditions can lead to the formation of albendazole-2-amino.[1] Under specific stress conditions, other derivatives, such as a chlorinated form of albendazole sulfoxide, have also been identified.[1]

Q2: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometry (MS) detectors are the most common and reliable techniques.[2][3] Reversed-phase columns, such as a C18, are frequently used for separation.[4][3] For structural elucidation of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective.[5][6][7][8] Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) can also be employed for separation and quantification.[1]

Q3: What are the typical forced degradation conditions for studying this compound stability?

A3: Forced degradation studies, as recommended by ICH guidelines, are essential to understand the stability of a drug substance.[9][10][11] Typical stress conditions for albendazole, and by extension this compound, include:

  • Acid Hydrolysis: 0.1N to 1N HCl at elevated temperatures (e.g., 60-80°C).[4][10][12]

  • Base Hydrolysis: 0.1N to 1N NaOH at elevated temperatures (e.g., 60-80°C).[4][10][12]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperatures.[4][10][12]

  • Thermal Degradation: Dry heat at temperatures ranging from 80°C to 140°C.[4]

  • Photolytic Degradation: Exposure to UV light.[1]

Q4: How can I ensure my analytical method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[9] To validate your method as stability-indicating, you must perform forced degradation studies and demonstrate that the degradation product peaks are well-resolved from the main API peak.[4] Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the API peak is spectrally pure and not co-eluting with any degradants.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing - Secondary Interactions: this compound is a basic compound and can interact with acidic silanol groups on the silica-based column packing, leading to tailing. - Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, causing peak tailing. - Column Overload: Injecting too concentrated a sample.- Mobile Phase Modification: Add a competitive base like triethylamine (TEA) to the mobile phase to block the active silanol sites. - pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Using a buffer is highly recommended to maintain a stable pH. - Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase. - Reduce Sample Concentration: Dilute the sample before injection.
Poor Resolution Between Peaks - Inadequate Mobile Phase Strength: The mobile phase may be too strong or too weak to effectively separate the parent drug from its degradation products. - Suboptimal Column Chemistry: The chosen column may not have the right selectivity for the analytes. - Incorrect Flow Rate or Temperature: These parameters can influence peak separation.- Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. A gradient elution is often more effective than an isocratic one for separating multiple components with different polarities.[4] - Screen Different Columns: Test columns with different stationary phases (e.g., C8, phenyl-hexyl) to find the best selectivity. - Adjust Flow Rate and Temperature: Lower the flow rate or optimize the column temperature to improve resolution.
Ghost Peaks - Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as unexpected peaks. - Degradation in the Autosampler: The sample may be degrading while waiting for injection.- Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. - System Cleaning: Flush the HPLC system, including the injector and detector, with a strong solvent. - Sample Stability: Ensure the sample diluent is appropriate and that samples are not stored in the autosampler for extended periods, especially if they are known to be unstable.
Irreproducible Retention Times - Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially with gradient methods. - Fluctuations in Temperature or Flow Rate: Inconsistent temperature or pump performance can cause shifts in retention times. - Mobile Phase Composition Change: Evaporation of the organic solvent can alter the mobile phase composition over time.- Ensure Proper Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before each injection. - Use a Column Oven: Maintain a constant column temperature. - Check Pump Performance: Ensure the pump is delivering a consistent flow rate. - Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

Quantitative Data Summary

The following tables summarize the degradation of albendazole under various stress conditions. This data can be used as a reference for expected degradation levels in your own experiments.

Table 1: Degradation of Albendazole under Hydrolytic and Oxidative Stress

Stress Condition Reagent Concentration Temperature Time % Degradation Reference
Acid Hydrolysis0.1N HCl60°C6 hours6.13%[1]
Base Hydrolysis0.1N NaOH60°C6 hoursNot specified, but degradation observed[1]
Oxidative Degradation3% H₂O₂Not specified6 hoursNot specified, but degradation observed[1]

Table 2: Degradation of Albendazole under Thermal and Photolytic Stress

Stress Condition Details Time % Degradation Reference
Thermal (Dry Heat)80°C2 daysDegradation observed[4]
Photolytic1.2 million lux hours240 hoursDegradation observed[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat the solution at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Heat the solution at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid this compound powder in an oven at 105°C for 24 hours.

    • Dissolve the powder in methanol and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples by HPLC, along with an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[4]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-30 min: 30% B

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30°C

  • Detection Wavelength: 295 nm[4]

  • Injection Volume: 20 µL

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared samples from the forced degradation study.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peak.

  • Assess the resolution between the parent peak and the degradation product peaks.

  • Perform peak purity analysis on the this compound peak in the stressed samples to ensure it is free from co-eluting impurities.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C) stock->acid Expose to stress base Base Hydrolysis (1N NaOH, 80°C) stock->base Expose to stress oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (105°C, solid) stock->thermal Expose to stress photo Photolytic (UV light) stock->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples lcms LC-MS/MS for Unknowns hplc->lcms Identify unknown peaks

Caption: Workflow for Forced Degradation Studies.

Degradation_Pathway cluster_compounds Compounds parent This compound sulfoxide Albendazole Sulfoxide parent->sulfoxide Oxidation amino Albendazole-2-amino parent->amino Hydrolysis sulfone Albendazole Sulfone sulfoxide->sulfone Further Oxidation

Caption: Potential Degradation Pathways.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Hydroxyalbendazole in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of hydroxyalbendazole in experimental assays.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the poor aqueous solubility of this compound during your experiments.

Question: My this compound is precipitating out of solution during my assay. What should I do?

Answer: Precipitation of this compound is a common issue due to its low aqueous solubility. Here’s a stepwise approach to troubleshoot this problem:

  • Review Your Solvent System:

    • Initial Dissolution: Ensure you are using an appropriate organic solvent for your initial stock solution. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of approximately 17 mg/mL for albendazole, and a similar solubility is expected for its hydroxylated metabolite.[1][2]

    • Working Concentration: The final concentration of the organic solvent in your aqueous assay buffer should be minimized to avoid solvent effects on your experimental system. Typically, a final DMSO concentration of less than 1% is recommended.

  • Consider pH Adjustment: The solubility of benzimidazole compounds like this compound can be pH-dependent.[3] Experimenting with slight adjustments to the pH of your assay buffer may improve solubility. Acidic conditions (e.g., pH 2.0) have been shown to increase the solubility of albendazole and its salts significantly.[3][4][5]

  • Employ Solubilizing Agents: If precipitation persists, consider incorporating a solubilizing agent into your assay buffer. Common and effective options include:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin are particularly effective.[7][9]

    • Surfactants: Non-ionic surfactants like Tween 80 and Cremophor can aid in solubilization.[10][11]

    • Co-solvents: The use of co-solvents can enhance solubility.[12]

Question: I am observing inconsistent results in my bioassay. Could this be related to this compound solubility?

Answer: Yes, poor solubility can lead to inconsistent and unreliable assay results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before and during the experiment.

  • Filtration: After preparing your working solutions, consider filtering them through a 0.22 µm filter to remove any undissolved particles that may not be visible.

  • Sonication: Gentle sonication can sometimes help to dissolve the compound, but be cautious as excessive sonication can lead to degradation.

Question: How can I prepare a stable stock solution of this compound?

Answer: To prepare a stable stock solution:

  • Choose the Right Solvent: Use a high-purity organic solvent in which this compound is freely soluble, such as DMSO.[1]

  • Determine the Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of organic solvent added to your aqueous assay medium.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

Below is a workflow to guide you through troubleshooting poor this compound solubility.

G start Start: Poor this compound Solubility in Assay check_precipitation Observe Precipitation or Inconsistent Results start->check_precipitation review_solvent Review Solvent System (e.g., DMSO concentration <1%) check_precipitation->review_solvent adjust_ph Adjust Buffer pH (Consider acidic conditions) review_solvent->adjust_ph Precipitation Persists end_success Success: Soluble Compound & Consistent Results review_solvent->end_success Issue Resolved use_solubilizer Incorporate Solubilizing Agent (e.g., Cyclodextrin, Surfactant) adjust_ph->use_solubilizer Precipitation Persists adjust_ph->end_success Issue Resolved prepare_fresh Prepare Fresh Stock Solution use_solubilizer->prepare_fresh Precipitation Persists use_solubilizer->end_success Issue Resolved prepare_fresh->review_solvent end_fail Further Optimization Needed prepare_fresh->end_fail

Troubleshooting workflow for poor this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is the primary active metabolite of albendazole, a broad-spectrum anthelmintic drug.[13] Like its parent compound, this compound has poor aqueous solubility, which can significantly hinder its evaluation in in vitro and in vivo assays, leading to underestimated efficacy and inconsistent data.[11][14]

Q2: What is the metabolic pathway from albendazole to this compound?

Albendazole is metabolized in the liver to albendazole sulfoxide, which is the active form of the drug.[13] Further metabolism leads to the formation of this compound.[15] The hydroxylation of albendazole is primarily catalyzed by the cytochrome P450 enzymes CYP2J2 and CYP2C19.[15]

G Albendazole Albendazole Metabolism Metabolism (CYP2J2, CYP2C19) Albendazole->Metabolism This compound This compound Metabolism->this compound

Metabolic conversion of Albendazole to this compound.

Q3: Are there any quantitative data available on the solubility of this compound or its parent compound with different solubilizing agents?

Yes, several studies have quantified the increase in albendazole solubility using various techniques. While specific data for this compound is less common, the trends are expected to be similar.

Solubilization MethodAgentFold Increase in Solubility (approx.)Reference
Cyclodextrin Complexation β-cyclodextrin223x[8]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1058x[8]
Methyl-β-cyclodextrinup to 150,000x[7][9]
Salt Formation Fumaric Acid Salt (in pH 6.5 buffer)480x[4]
D-Tartaric Acid Salt (in pH 6.5 buffer)500x[4]
Hydrochloric Acid Salt (in pH 2.0 buffer)2100x[4]
Hydrotropic Solubilization 1M Sodium SalicylateSignificant increase[16]
Co-spraying with Excipients Cremophor A252.6x[11]

Q4: Can you provide a general protocol for using cyclodextrins to enhance this compound solubility?

Certainly. Here is a general protocol for preparing a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Experimental Protocol: Solubilization of this compound using HP-β-CD

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD Solution:

    • Weigh the desired amount of HP-β-CD. A common starting concentration is a 10-40% (w/v) solution in your aqueous buffer.

    • Add the HP-β-CD to the buffer and stir until it is completely dissolved. Gentle heating may be required for higher concentrations.

  • Add this compound:

    • Weigh the required amount of this compound powder.

    • Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.

  • Facilitate Complexation:

    • Allow the mixture to stir for several hours (e.g., 24-48 hours) at room temperature to facilitate the formation of the inclusion complex.

    • Alternatively, sonication can be used to expedite the process, but monitor the temperature to avoid degradation.

  • Clarify the Solution:

    • After the stirring period, visually inspect the solution for any undissolved particles.

    • Filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound and obtain a clear, particle-free solution.

  • Determine the Concentration:

    • It is crucial to determine the final concentration of the solubilized this compound using a suitable analytical method, such as HPLC-UV, to confirm the actual concentration in your stock solution.

Q5: What are some alternative formulation strategies for poorly soluble drugs like this compound?

Beyond the methods already discussed, several other advanced formulation strategies are employed for poorly soluble drugs, which could be applicable to this compound:

  • Solid Dispersions: The drug is dispersed in a polymer matrix to improve solubility and dissolution.[12][17][18]

  • Nanocrystals: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[19]

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS) that form microemulsions in the gastrointestinal tract, enhancing solubilization.[10][12][19][20]

  • Co-crystallization: This involves forming a crystalline structure with a co-former to improve solubility.[16]

References

Technical Support Center: Hydroxyalbendazole LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the LC-MS/MS analysis of hydroxyalbendazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of this compound analysis in biological samples like plasma, endogenous components such as phospholipids, salts, and proteins can cause these effects.[3][4][5][6][7][8] This interference can lead to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[2][9] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2][9]

Q2: I am observing significant ion suppression for this compound. What is the most likely cause?

A: A primary cause of ion suppression in bioanalytical LC-MS/MS is the presence of phospholipids from the sample matrix.[4][5][7] Phospholipids, particularly phosphatidylcholines and lysophosphatidylcholines, are notorious for co-eluting with a wide range of analytes and interfering with the ionization process in the mass spectrometer source.[4][5] When these matrix components and the analyte of interest, this compound, reach the ion source at the same time, they compete for the available charge, which can lead to a reduction in the signal of the analyte.[2]

Q3: How can I confirm that phospholipids are the cause of the observed ion suppression?

A: You can monitor for the presence of phospholipids by adding a multiple reaction monitoring (MRM) transition specific to a common class of phospholipids, such as the transition for phosphocholine at m/z 184 → 184.[4][5] By observing the elution profile of this transition in your chromatogram, you can determine if phospholipids are co-eluting with your this compound peak. If a large phospholipid peak coincides with the retention time of this compound, it is highly probable that they are the source of the ion suppression.

Q4: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis?

A: The choice of sample preparation technique is critical for minimizing matrix effects. While simple protein precipitation (PPT) is quick, it is often ineffective at removing phospholipids.[4][5] More rigorous methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts.[10][11] For this compound and its parent drug albendazole, SPE has been successfully used to develop sensitive and robust LC-MS/MS methods with minimal matrix effects.[10][12] Specialized techniques like HybridSPE, which combine protein precipitation with phospholipid removal, can also be highly effective.[6][7][8]

Q5: How do I choose between Protein Precipitation, LLE, and SPE?

A: The selection of a sample preparation method depends on the required sensitivity, throughput, and the complexity of the matrix. Here is a general comparison:

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it is least effective at removing interfering components like phospholipids, often leading to significant matrix effects.[4][5]

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT and can be optimized to selectively extract the analyte of interest. However, phospholipids can sometimes co-extract with the analyte depending on the solvents used.[7][11]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[10] It offers a high degree of selectivity and can significantly reduce matrix effects, leading to improved assay performance.[10][13]

Q6: Can I use a stable isotope-labeled internal standard to compensate for matrix effects?

A: Yes, using a stable isotope-labeled internal standard (SIL-IS) is a highly recommended strategy to compensate for matrix effects.[14] A SIL-IS, such as deuterated this compound, will have nearly identical chemical and physical properties to the analyte.[14] This means it will co-elute and experience similar degrees of ion suppression or enhancement as the this compound.[14] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[10][14]

Q7: My chromatography shows good peak shape, but I still suspect matrix effects. What should I do?

A: Good chromatographic peak shape does not guarantee the absence of matrix effects, as co-eluting matrix components may not be visible in the chromatogram.[15] It is crucial to perform a quantitative assessment of matrix effects during method development and validation.[3][16] This is typically done by comparing the peak response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration.[16][17]

Q8: Can adjusting my mobile phase composition help reduce matrix effects?

A: Yes, optimizing the mobile phase can help mitigate matrix effects. Mobile phase additives can influence the ionization efficiency of the analyte and potentially shift the retention time of interfering matrix components away from the analyte peak.[18][19][20] For basic compounds like this compound, using mobile phase additives like formic acid or ammonium formate is common.[21][22] Experimenting with different additives and their concentrations can sometimes improve the signal-to-noise ratio and reduce the impact of matrix interferences.[20][23]

Quantitative Data Summary

The following table summarizes the general effectiveness of common sample preparation techniques in reducing matrix effects and recovering the analyte.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT) Good to ExcellentPoor to FairHigh
Liquid-Liquid Extraction (LLE) GoodGoodMedium
Solid-Phase Extraction (SPE) ExcellentExcellentLow to Medium
HybridSPE (Phospholipid Removal) ExcellentExcellentHigh

Experimental Protocols

Protocol for Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., plasma) using the developed sample preparation method.

  • Prepare Neat Solution: Prepare a solution of this compound and its internal standard (if used) in the final reconstitution solvent at a known concentration (e.g., at low and high QC levels).

  • Prepare Post-Spiked Samples: Spike the blank matrix extracts from step 1 with the this compound and internal standard solution from step 2.

  • Analysis: Analyze the neat solution and the post-spiked samples via LC-MS/MS.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculation of IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be less than 15%.

Generic Solid-Phase Extraction (SPE) Protocol for this compound

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a suitable reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Pre-treat 100 µL of plasma with a suitable buffer (e.g., phosphate buffer, pH 6.0) and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less retained impurities.

  • Elution: Elute the this compound from the cartridge with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.

Visualizations

cluster_0 Troubleshooting Workflow Start Start Observe Ion Suppression Observe Ion Suppression Start->Observe Ion Suppression Check Phospholipid Co-elution Check Phospholipid Co-elution Observe Ion Suppression->Check Phospholipid Co-elution Optimize Sample Prep Optimize Sample Prep Check Phospholipid Co-elution->Optimize Sample Prep  Yes Use SIL-IS Use SIL-IS Check Phospholipid Co-elution->Use SIL-IS  No Re-evaluate Matrix Effect Re-evaluate Matrix Effect Optimize Sample Prep->Re-evaluate Matrix Effect Use SIL-IS->Re-evaluate Matrix Effect Method Acceptable Method Acceptable Re-evaluate Matrix Effect->Method Acceptable  Pass Method Not Acceptable Method Not Acceptable Re-evaluate Matrix Effect->Method Not Acceptable  Fail

Caption: Workflow for troubleshooting matrix effects in LC-MS/MS analysis.

cluster_1 Mechanism of Ion Suppression by Phospholipids ESISource Electrospray Ion Source Droplet Charged Droplet (Analyte + Phospholipids) ESISource->Droplet Nebulization Competition Competition for Charge and Surface Access Droplet->Competition Evaporation GasPhaseIons Gas Phase Ions Competition->GasPhaseIons Ion Formation ReducedAnalyteSignal Reduced Analyte Ion Signal GasPhaseIons->ReducedAnalyteSignal MS Detection

Caption: Mechanism of ion suppression caused by phospholipids in the ESI source.

References

Technical Support Center: Stability of Hydroxyalbendazole in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Hydroxyalbendazole in solution. As a primary active metabolite of Albendazole, its stability profile is crucial for accurate experimental results. While direct literature on the stability of this compound is less common than for its parent compound, the principles governing the stability of benzimidazole-class compounds are highly relevant. This document leverages data from Albendazole stability studies to provide a robust framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

The stability of benzimidazole derivatives like this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] Forced degradation studies on the parent compound, Albendazole, show significant degradation under oxidative, alkaline, and thermal stress conditions.[1][2][3]

Q2: My this compound solution is showing a rapid loss of potency. What are the likely causes?

A rapid loss of potency is often due to chemical degradation. The most common degradation pathways for the parent drug Albendazole, which are likely applicable to this compound, are oxidation and hydrolysis.[2][4]

  • Oxidation: The sulfide group in the benzimidazole structure is susceptible to oxidation, forming sulfoxide and sulfone derivatives.[2][4] This can be accelerated by exposure to air (oxygen), peroxides, or certain metal ions.

  • Hydrolysis: The carbamate group can undergo hydrolysis, especially under basic (alkaline) conditions, leading to the formation of amine derivatives.[1][4] High temperatures can significantly accelerate this process.[2]

Q3: How does pH impact the stability of my solution?

The pH of the solution is a critical factor. Albendazole, the parent compound, has been shown to be relatively stable in acidic conditions but degrades in alkaline (basic) media.[1] For instance, significant degradation occurs when exposed to 1 N NaOH at elevated temperatures.[1] Therefore, maintaining a neutral to slightly acidic pH is recommended to minimize hydrolytic degradation.

Q4: Are there strategies to improve the stability of this compound for experimental use?

Yes. Based on the known degradation pathways, several strategies can be employed:

  • pH Control: Buffer the solution to a neutral or slightly acidic pH. Using acidic counter-ions to form salts has been shown to improve the stability of Albendazole.[5][6]

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[5][6][7]

  • Temperature Control: Store stock solutions at recommended low temperatures (e.g., 2-8°C or frozen) and avoid repeated freeze-thaw cycles.

  • Use of Antioxidants: If oxidation is a concern, consider adding antioxidants to the formulation, though compatibility must be verified.

  • Inert Atmosphere: For long-term storage of sensitive solutions, purging the container with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.

Troubleshooting Guides

Issue 1: Unexpected Cloudiness or Precipitation in Solution

This issue is often related to the poor aqueous solubility of benzimidazole compounds.

start Observation: Solution is cloudy or has precipitate check_solubility Is the concentration exceeding the solubility limit in the current solvent system? start->check_solubility check_ph Has the pH of the solution shifted? start->check_ph check_temp Was the solution exposed to significant temperature changes (e.g., freeze-thaw)? start->check_temp sol_action Action: Lower concentration or modify solvent (e.g., add co-solvent). check_solubility->sol_action Yes degradation_path Consider if precipitate is a less-soluble degradation product. check_solubility->degradation_path No ph_action Action: Re-buffer the solution to an optimal pH (neutral to slightly acidic). check_ph->ph_action Yes temp_action Action: Prepare fresh solution. Avoid repeated freeze-thaw cycles by storing in aliquots. check_temp->temp_action Yes

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Appearance of New Peaks in HPLC Chromatogram

The appearance of new, unidentified peaks is a strong indicator of chemical degradation.

start Observation: New peaks in HPLC chromatogram pathways Hypothesize Degradation Pathways start->pathways oxidation Oxidation Products: Albendazole Sulfoxide (ABZSO) Albendazole Sulfone (ABZSO2) pathways->oxidation Likely hydrolysis Hydrolysis Product: Albendazole Impurity A (amine derivative) pathways->hydrolysis Likely stress_test Action: Perform forced degradation study to confirm peak identities. oxidation->stress_test hydrolysis->stress_test remediate Action: Implement stabilization strategies (pH control, inert atmosphere, protect from light). stress_test->remediate

Caption: Likely degradation pathways for this compound.

Data Presentation

Table 1: Summary of Albendazole Stability Under Forced Degradation Conditions

(This data for Albendazole serves as a strong proxy for predicting the behavior of this compound)

Stress ConditionReagent/EnvironmentTemperatureDurationOutcomeReference
Acidic Hydrolysis 1 N HCl80 °C1 hourStable[1]
Alkaline Hydrolysis 1 N NaOH80 °C5 minutesDegradation (Impurity A)[1]
Oxidation Hydrogen Peroxide (H₂O₂)Room Temp5 minutesDegradation (Sulfoxide)[1][2]
Thermal Degradation Dry Heat140-180 °CN/ADegradation observed[1]
Photolytic Stability Strong Light (4500 lux)Room Temp10 daysStable in solid form[5][6]
Table 2: Example of a Stability-Indicating HPLC Method for Albendazole

(This method can be adapted as a starting point for this compound analysis)

ParameterSpecificationReference
Column Symmetry C18 (250 mm × 4.6 mm, 5 µm)[8]
Mobile Phase Acetonitrile and Sodium Acetate Buffer (Gradient)[8]
Flow Rate 1.0 mL/min[8]
Detection Wavelength 295 nm[5][8]
Column Temperature 30 °C[5]
Injection Volume 20 µL[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure to intentionally degrade the compound and identify potential degradation products and pathways.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound (e.g., in Methanol) acid Acid Hydrolysis (e.g., 0.1 N HCl) prep->acid base Alkaline Hydrolysis (e.g., 0.1 N NaOH) prep->base oxid Oxidation (e.g., 3% H2O2) prep->oxid thermal Thermal Stress (e.g., 60-80°C) prep->thermal photo Photolytic Stress (UV/Vis light exposure) prep->photo analyze Analyze all samples by Stability-Indicating HPLC against a control sample. acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[3]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 2, 4, 6 hours). Neutralize the solution before injection.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.[9] Keep at room temperature or heat gently for a set time, monitoring for degradation. Neutralize before analysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).[9] Allow the reaction to proceed at room temperature for a specified duration before analysis.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.[1]

  • Photolytic Degradation: Expose a clear vial of the stock solution to direct UV or fluorescent light for an extended period (e.g., 24-48 hours), alongside a control sample wrapped in aluminum foil.[3]

  • Analysis: At each time point, withdraw a sample from each stress condition. Dilute as necessary and analyze using a validated stability-indicating HPLC method. Compare the chromatograms to an unstressed control sample to identify and quantify degradation products.

References

Technical Support Center: Optimization of Mobile Phase for Hydroxyalbendazole Chiral Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of Hydroxyalbendazole (also known as Albendazole Sulfoxide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your chromatographic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of this compound, with a focus on mobile phase optimization.

Q1: I am not achieving baseline separation of the this compound enantiomers. What mobile phase adjustments can I make?

A1: Achieving baseline separation is critical for accurate quantification. If you are experiencing poor resolution, consider the following mobile phase optimizations:

  • For Normal-Phase Chromatography (e.g., on an amylose-based Chiral Stationary Phase like ADMPC):

    • Alcohol Modifier Content: The type and concentration of the alcohol modifier in your mobile phase (e.g., hexane) significantly impact retention and stereoselectivity.[1] Better separation is often achieved with methanol or ethanol as the alcoholic modifier.[1]

    • Ternary Mixtures: Employing a ternary mobile phase, such as hexane/2-propanol/methanol or hexane/ethanol/methanol, can provide effective and efficient chiral resolution.[1]

    • Adjusting Polarity: The polarity of the alcohol modifier plays a role. Decreasing the polarity of the alcohol (e.g., using isopropanol instead of methanol) can sometimes lead to higher resolution.

  • For Polar Organic Mode:

    • Using a polar organic mobile phase like pure methanol can also yield good resolution. This has been shown to be effective for separating the enantiomers of this compound.

Q2: My peaks are splitting. What could be the cause and how can I fix it?

A2: Peak splitting in HPLC can arise from several factors. Here are some common causes and solutions related to mobile phase and other conditions:

  • Sample Solvent Incompatibility: The solvent used to dissolve your sample should be of a lower eluotropic strength than the mobile phase.[2] Injecting a sample dissolved in a stronger solvent can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Mobile Phase and Column Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes lead to peak splitting. Solution: Consider using a solvent pre-heater or a water bath to equilibrate the mobile phase temperature with the column temperature.

  • Co-elution with an Impurity: The split peak might actually be two different components eluting very close to each other. Solution: Try adjusting the mobile phase composition or the temperature to improve the separation of the two components. A small change in the percentage of the alcohol modifier can sometimes resolve this.

  • Column Contamination or Voids: Contamination at the head of the column or the formation of a void in the packing material can disrupt the flow path and cause peak splitting. Solution: If you suspect column contamination, try flushing the column. If a void has formed, the column may need to be replaced.

Q3: The retention times for my enantiomers are too long. How can I reduce the analysis time without sacrificing resolution?

A3: Long retention times can decrease sample throughput. To shorten the analysis time:

  • Increase the Strength of the Mobile Phase:

    • In normal-phase chromatography , increasing the percentage of the alcohol modifier (e.g., methanol, ethanol, or isopropanol) in the hexane mobile phase will decrease retention times. Be aware that this may also affect the resolution, so it's a matter of finding the right balance.

    • In polar organic mode , switching to a stronger eluting solvent might be an option, but this is less common for this specific separation.

  • Increase the Flow Rate: Increasing the flow rate will shorten the analysis time. However, very high flow rates can lead to a decrease in column efficiency and, consequently, resolution. It's important to find an optimal flow rate for your specific column and particle size.

Q4: I am observing poor peak shape (tailing or fronting). What are the likely causes related to the mobile phase?

A4: Poor peak shape can affect the accuracy of integration and quantification.

  • Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the stationary phase.

    • Solution for Basic Analytes: this compound has basic properties. Adding a small amount of a basic additive, like diethylamine (DEA), to the mobile phase can help to saturate the acidic silanol groups on the silica surface of the CSP, leading to more symmetrical peaks.

  • Peak Fronting: This can be a sign of column overload.

    • Solution: Try injecting a smaller amount of your sample or diluting your sample.

Data Presentation

The following tables summarize quantitative data on the impact of mobile phase composition on the chiral separation of this compound (Albendazole Sulfoxide).

Table 1: Influence of Mobile Phase on Chiral Separation of this compound on a Polysaccharide-Based CSP

Chiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase4.96
Amylose tris(3,5-dimethylphenylcarbamate)Polar Organic (Methanol)2.60 - 3.09

Data extracted from a study on the enantiomeric resolution of albendazole sulfoxide.

Experimental Protocols

Below is a detailed methodology for the chiral separation of this compound using HPLC.

Objective: To achieve baseline separation of the (+) and (-) enantiomers of this compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) coated on silica gel (e.g., Chiralpak AD)

  • Mobile Phase Solvents: HPLC-grade n-hexane, 2-propanol, methanol, and ethanol

  • This compound standard

  • Sample solvent: Mobile phase or a weaker solvent

Chromatographic Conditions (Normal-Phase):

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) CSP

  • Mobile Phase: A ternary mixture of n-hexane, an alcohol modifier (e.g., 2-propanol), and a second alcohol (e.g., methanol). A good starting point is a mixture of hexane and an alcohol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength for this compound (e.g., 290 nm)

  • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the solvents in the desired ratio (e.g., Hexane:Ethanol:Methanol). Degas the mobile phase before use to prevent bubbles in the system.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound standard in the sample solvent to a known concentration.

  • Injection: Inject the sample onto the HPLC system.

  • Data Acquisition: Record the chromatogram and identify the peaks corresponding to the two enantiomers.

  • Optimization: If separation is not optimal, systematically vary the mobile phase composition. For example, adjust the percentage of the alcohol modifier(s) in hexane. Also, different alcohols (methanol, ethanol, 2-propanol) can be tested to see their effect on selectivity and resolution.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the chiral separation process.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization MobilePhase Mobile Phase Preparation (e.g., Hexane/Alcohol) Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation (Dissolve this compound) Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Optimization Mobile Phase Optimization DataAcquisition->Optimization Evaluate Resolution & Retention Time Optimization->MobilePhase Adjust Composition

Caption: Experimental workflow for chiral separation of this compound.

Troubleshooting_Logic Start Problem Encountered PoorResolution Poor Resolution Start->PoorResolution PeakSplitting Peak Splitting Start->PeakSplitting LongRetention Long Retention Time Start->LongRetention Sol_PoorRes Adjust Alcohol Content Use Ternary Mixture PoorResolution->Sol_PoorRes Sol_PeakSplit Check Sample Solvent Match Temperatures PeakSplitting->Sol_PeakSplit Sol_LongRet Increase Alcohol % Increase Flow Rate LongRetention->Sol_LongRet

Caption: Troubleshooting logic for common chiral separation issues.

References

Technical Support Center: Reducing Inter-individual Variability in Hydroxyalbendazole Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce inter-individual variability in the pharmacokinetics of hydroxyalbendazole, the primary active metabolite of albendazole.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments and provides step-by-step guidance to troubleshoot them.

Issue: High Variability in this compound Plasma Concentrations Across Study Subjects

  • Question 1: Have you controlled for the effect of food intake?

    • Answer: The systemic availability of this compound can be significantly influenced by the presence of food.[1][2][3][4] Administration of albendazole with a fatty meal can increase the systemic availability of its active metabolite, this compound, by more than two-fold.[4][5] It is crucial to standardize the dietary conditions of your study subjects.

  • Question 2: What is the recommended experimental approach to standardize for dietary effects?

    • Answer: To minimize variability, you can either administer albendazole after a standardized meal, preferably a high-fat meal, or under strict fasting conditions. A high-fat meal has been shown to increase the bioavailability of albendazole.[6][7] For example, a typical Mexican breakfast containing 61.1 g of total fat significantly increased both the maximum concentration (Cmax) and the area under the curve (AUC) of albendazole sulfoxide.[8]

  • Question 3: Are there other subject-specific factors that could be contributing to the variability?

    • Answer: Yes, several other factors can contribute to inter-individual variability. These include the subject's age, infection status, and potential co-administration of other drugs.[1][3][9] For instance, the half-life of this compound can vary with age.[2][6][7] Also, infections such as echinococcosis and neurocysticercosis have been associated with altered pharmacokinetic profiles compared to healthy individuals.[2][3][6]

Issue: Unexpected Pharmacokinetic Results in Preclinical Models

  • Question 1: Are you using the appropriate preclinical model for your study?

    • Answer: The choice of animal model is critical and can influence pharmacokinetic outcomes. While rodent models are commonly used in early preclinical studies, it's important to consider species-specific differences in metabolism.[10][11][12]

  • Question 2: Have you considered the impact of the vehicle or formulation used for drug administration?

    • Answer: The solubility of albendazole is limited, which can affect its absorption. The formulation used to administer the drug can significantly impact its bioavailability. In vitro studies have indicated that solubility, rather than absorption, is the rate-limiting step in albendazole's bioavailability.[8]

  • Question 3: Could there be genetic factors at play in my animal model?

    • Answer: While the provided search results focus more on human studies, genetic polymorphisms in drug-metabolizing enzymes can be a source of variability in preclinical models as well. Resistance to benzimidazoles in some parasites has been linked to single nucleotide polymorphisms in the β-tubulin isotype 1 gene.[13]

Frequently Asked Questions (FAQs)

  • Question: What are the primary factors contributing to inter-individual variability in this compound pharmacokinetics?

    • Answer: The main factors include diet (especially fatty meals), age, and the presence of parasitic infections like echinococcosis or neurocysticercosis.[1][3][6] Co-administration of other drugs can also play a role.[3]

  • Question: How does a fatty meal increase the bioavailability of this compound?

    • Answer: A fatty meal is thought to enhance the dissolution of the poorly soluble albendazole in the gastrointestinal tract, potentially by stimulating bile secretion which has a surfactant effect.[8] This leads to increased absorption and consequently higher systemic exposure to this compound.[2][4][5]

  • Question: What are the key enzymes involved in the metabolism of albendazole to this compound?

    • Answer: In human liver microsomes, the hydroxylation of albendazole to this compound is primarily catalyzed by CYP2J2, with a smaller contribution from CYP2C19.[14][15]

  • Question: Are there known drug-drug interactions that can affect this compound levels?

    • Answer: Yes, several drugs can interact with albendazole and alter the pharmacokinetics of its metabolite. For example, cimetidine and praziquantel can increase this compound levels, while anticonvulsants (phenytoin, phenobarbital, carbamazepine) and ritonavir can decrease them.[16][17] Dexamethasone has been shown to increase the AUC of albendazole.[16]

  • Question: Does the sex of the individual significantly impact this compound pharmacokinetics?

    • Answer: Some studies have suggested a sex-based difference in the pharmacokinetics of albendazole metabolites, with women showing higher peak serum concentrations and AUC.[18] However, other analyses did not find significant differences in pharmacokinetic parameters based on sex.[2][6]

Data Presentation

Table 1: Effect of Food on this compound (Albendazole Sulfoxide) Pharmacokinetic Parameters

ConditionCmax (ng/mL)AUC (ng·h/mL)Tmax (h)t1/2 (h)Reference
Fasted353 (lower than fed)1.53-fold lower than fed~10.7~25.1[5][6]
Light Meal1.72 (urine, µg/mL)--~22.9[5]
Heavy/Fatty Meal314 higher than fasted2.8-fold higher than fasted-~16.4[2][5]

Note: Values are presented as reported in the respective studies and may have different units or be reported as relative changes.

Experimental Protocols

Protocol 1: Assessment of Dietary Effects on this compound Pharmacokinetics in Human Volunteers

  • Subject Recruitment: Recruit a cohort of healthy adult volunteers. Ensure subjects are free of any underlying conditions that may affect drug metabolism and have not taken any interacting medications.

  • Study Design: Employ a crossover study design where each subject serves as their own control.

  • Treatment Arms:

    • Arm A (Fasted): Subjects will fast for at least 8 hours before and 4 hours after oral administration of a single dose of albendazole.

    • Arm B (Fed): Subjects will consume a standardized high-fat meal 30 minutes prior to the oral administration of a single dose of albendazole.

  • Drug Administration: Administer a single oral dose of 400 mg albendazole.

  • Blood Sampling: Collect venous blood samples at predose (0 hours) and at 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.

  • Sample Processing: Separate plasma from blood samples by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (t1/2) for both treatment arms.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the fasted and fed states using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

Protocol 2: In Vitro Assessment of Potential Drug-Drug Interactions

  • System: Utilize human liver microsomes or recombinant human cytochrome P450 enzymes (specifically CYP2J2 and CYP2C19).[14][15]

  • Substrate: Use albendazole as the substrate.

  • Incubation: Incubate albendazole with the enzyme system in the presence and absence of the potential interacting drug. Include appropriate controls.

  • Metabolite Quantification: After a specified incubation time, stop the reaction and quantify the formation of this compound using a validated analytical method.

  • Data Analysis: Determine the rate of this compound formation in the presence and absence of the interacting drug. Calculate the IC50 value if inhibition is observed.

Visualizations

Albendazole Albendazole This compound This compound (Albendazole Sulfoxide) [Active Metabolite] Albendazole->this compound FMO, CYP450 Hydroxyalbendazole_Metabolites Further Hydroxylated Metabolites Albendazole->Hydroxyalbendazole_Metabolites CYP2J2, CYP2C19 Albendazole_Sulfone Albendazole Sulfone [Inactive Metabolite] This compound->Albendazole_Sulfone

Caption: Metabolic pathway of albendazole.

start Start: Recruit Healthy Volunteers crossover Crossover Study Design start->crossover arm_a Arm A: Fasted State (8-hour fast) crossover->arm_a arm_b Arm B: Fed State (High-fat meal) crossover->arm_b administer Administer Single Dose of Albendazole arm_a->administer arm_b->administer sampling Serial Blood Sampling (0-96 hours) administer->sampling analysis Quantify this compound in Plasma (LC-MS/MS) sampling->analysis pk_analysis Calculate Pharmacokinetic Parameters (Cmax, AUC, etc.) analysis->pk_analysis comparison Statistical Comparison of Fed vs. Fasted States pk_analysis->comparison

Caption: Experimental workflow for dietary effect assessment.

variability Inter-individual Variability in This compound Pharmacokinetics diet Diet (e.g., Fatty Meal) variability->diet age Age variability->age infection Parasitic Infection Status (e.g., Echinococcosis) variability->infection drugs Co-administered Drugs variability->drugs genetics Genetic Factors (e.g., CYP Polymorphisms) variability->genetics

References

Technical Support Center: Troubleshooting Low Yield in Hydroxyalbendazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Hydroxyalbendazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important albendazole metabolite. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues that may lead to low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this compound synthesis?

Low yields in this compound synthesis are often attributed to a combination of factors, including inefficient hydroxylation of the propyl side chain, over-oxidation to undesired byproducts, and difficulties in purifying the final product due to its polarity. The direct selective hydroxylation of the aliphatic side chain of albendazole is a challenging chemical transformation, as the sulfide group is prone to oxidation to the sulfoxide (ricobendazole) and sulfone, which are common impurities.[1][2]

Q2: Are there alternative synthetic strategies to avoid direct hydroxylation of albendazole?

Yes, an alternative and often more controllable strategy involves the synthesis of the hydroxylated side chain first, followed by the construction of the benzimidazole ring. This multi-step approach allows for better control over the introduction of the hydroxyl group and can lead to higher overall yields by avoiding the challenges of selective oxidation on the intact albendazole molecule.

Q3: What are the main competing reactions that can lower the yield?

The primary competing reactions during the synthesis of this compound, particularly if starting from albendazole, are the oxidation of the sulfur atom. This leads to the formation of Albendazole sulfoxide and Albendazole sulfone as major byproducts.[2] These side reactions consume the starting material and complicate the purification process.

Troubleshooting Guides

Issue 1: Low Conversion of Starting Material (Albendazole)

If you are attempting a direct hydroxylation of albendazole and observing low conversion of your starting material, consider the following:

ParameterRecommended ActionRationale
Oxidizing Agent - Use a milder, more selective oxidizing agent. - Titrate the oxidizing agent carefully to avoid excess.Strong, non-selective oxidizing agents can lead to complex reaction mixtures and degradation of the starting material.
Reaction Temperature - Optimize the reaction temperature. Start with lower temperatures and gradually increase.Higher temperatures can favor over-oxidation and decomposition.
Catalyst - If using a catalyst, screen different catalysts and optimize the catalyst loading.The choice of catalyst is crucial for activating the C-H bond of the propyl side chain for hydroxylation.
Reaction Time - Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time.Prolonged reaction times can lead to the formation of degradation products.
Issue 2: Formation of Multiple Products and Purification Challenges

A complex reaction mixture with multiple spots on a TLC plate indicates the formation of several byproducts, making purification difficult and lowering the isolated yield.

ParameterRecommended ActionRationale
Synthetic Strategy - Consider the alternative synthetic route: synthesis of the hydroxylated side chain followed by benzimidazole ring formation.This approach offers better control and can significantly reduce the formation of oxidation byproducts.
Purification Method - Employ column chromatography with a polar stationary phase (e.g., silica gel) and a suitable solvent gradient. - Consider preparative HPLC for final purification of small batches.The polarity of this compound and its byproducts necessitates efficient chromatographic separation.
Protecting Groups - If using the alternative route, consider protecting the hydroxyl group on the side chain before the cyclization step.This can prevent unwanted side reactions during the formation of the benzimidazole ring.

Experimental Protocols

Alternative Synthesis of this compound

This protocol outlines a multi-step synthesis that avoids the direct and often problematic hydroxylation of albendazole.

Step 1: Synthesis of 3-(Propylthio)propan-1-ol

  • Methodology: This can be achieved by reacting 3-chloropropan-1-ol with sodium propylthiolate. The sodium propylthiolate is prepared in situ from propane-1-thiol and a base like sodium hydroxide or sodium methoxide in a suitable solvent like ethanol or methanol. The reaction is typically carried out at room temperature or with gentle heating.

Step 2: Synthesis of 4-(3-Hydroxypropylthio)-o-phenylenediamine

  • Methodology: This key intermediate can be synthesized by the reaction of 4-chloro-o-phenylenediamine with the sodium salt of 3-(propylthio)propan-1-ol. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO at an elevated temperature.

Step 3: Synthesis of this compound

  • Methodology: The final step involves the cyclization of 4-(3-hydroxypropylthio)-o-phenylenediamine with a suitable reagent to form the benzimidazole ring. A common method for benzimidazole synthesis is the reaction of an o-phenylenediamine derivative with N,N'-bis(methoxycarbonyl)-S-methylisothiourea or a similar cyclizing agent in a solvent like ethanol or acetic acid, often with heating.

Visualizations

Synthesis_Pathway cluster_0 Alternative Synthetic Route 3-Chloropropan-1-ol 3-Chloropropan-1-ol 3-(Propylthio)propan-1-ol 3-(Propylthio)propan-1-ol 3-Chloropropan-1-ol->3-(Propylthio)propan-1-ol NaSPr Propane-1-thiol Propane-1-thiol Propane-1-thiol->3-(Propylthio)propan-1-ol 4-(3-Hydroxypropylthio)-o-phenylenediamine 4-(3-Hydroxypropylthio)-o-phenylenediamine 3-(Propylthio)propan-1-ol->4-(3-Hydroxypropylthio)-o-phenylenediamine 4-Chloro-o-phenylenediamine 4-Chloro-o-phenylenediamine 4-Chloro-o-phenylenediamine 4-Chloro-o-phenylenediamine->4-(3-Hydroxypropylthio)-o-phenylenediamine This compound This compound 4-(3-Hydroxypropylthio)-o-phenylenediamine->this compound Cyclizing_Agent N,N'-bis(methoxycarbonyl)- S-methylisothiourea Cyclizing_Agent->this compound

Caption: Alternative synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Optimize_Reaction Optimize Reaction Conditions: - Temperature - Catalyst - Reaction Time Low_Conversion->Optimize_Reaction Check_Purity Analyze Product Purity (TLC, LC-MS) High_Conversion->Check_Purity Optimize_Reaction->Check_Conversion Impure_Product Impure Product Check_Purity->Impure_Product Yes Pure_Product Low Isolated Yield (Pure Product) Check_Purity->Pure_Product No Optimize_Purification Optimize Purification: - Column Chromatography - Recrystallization Impure_Product->Optimize_Purification Consider_Alternative Consider Alternative Synthetic Route Pure_Product->Consider_Alternative End Improved Yield Optimize_Purification->End Consider_Alternative->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Logical_Relationships cluster_factors Factors Affecting Yield Reaction_Conditions Reaction Conditions (Temp, Time, Conc.) Yield This compound Yield Reaction_Conditions->Yield Directly Impacts Reagent_Choice Reagent Choice (Oxidant, Catalyst) Reagent_Choice->Yield Strongly Influences Purification_Efficiency Purification Efficiency Purification_Efficiency->Yield Determines Isolated Yield Side_Reactions Side Reactions (Sulfoxidation) Side_Reactions->Yield Reduces Yield

Caption: Key factors influencing this compound synthesis yield.

References

Technical Support Center: Sensitive Detection of Hydroxyalbendazole Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of Hydroxyalbendazole (HABZ) and related metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the sensitive detection of this compound and its metabolites?

A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Ultra-Performance Liquid Chromatography (UPLC) coupled with fluorescence detection (FLD) or MS/MS is also used for enhanced sensitivity and speed.[4][5]

Q2: What is the primary metabolic pathway of Albendazole leading to this compound?

A2: Albendazole (ABZ) is rapidly metabolized in the liver to its primary active metabolite, Albendazole Sulfoxide (ABZ-SO), also known as this compound. This conversion is mainly catalyzed by Cytochrome P450 enzymes, particularly CYP2J2 and CYP2C19.[6][7] ABZ-SO is further metabolized to the inactive metabolite, Albendazole Sulfone (ABZ-SO2).[6][8]

Q3: What are the typical biological matrices used for the analysis of this compound metabolites?

A3: Plasma is the most common matrix for pharmacokinetic studies.[1][2][9][10] However, methods have also been developed for tissues, such as muscle and liver, as well as for dried blood spots (DBS).[5][11]

Q4: What are the key validation parameters to consider when developing a bioanalytical method for this compound?

A4: According to regulatory guidelines, key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, stability, and the lower limit of quantification (LLOQ).[1][10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its metabolites.

Chromatographic Issues

Problem: Poor peak shape (tailing, fronting, or splitting) for this compound.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

  • Solution:

    • Adjust the mobile phase pH to ensure the analyte is in a single ionic state.

    • Add a small amount of a competing amine, like triethylamine, to the mobile phase to block active sites on the silica backbone.

    • Consider a different column chemistry, such as a phenyl or an embedded polar group column.

Problem: Shifting retention times for this compound and other metabolites.

  • Possible Cause:

    • Inconsistent mobile phase composition.

    • Fluctuations in column temperature.

    • Column degradation.

  • Solution:

    • Ensure the mobile phase is well-mixed and degassed.

    • Use a column oven to maintain a stable temperature.

    • Implement a column wash and regeneration protocol. If the problem persists, the column may need to be replaced.

Problem: Low signal intensity or poor sensitivity.

  • Possible Cause:

    • Suboptimal detector settings.

    • Poor ionization efficiency in LC-MS/MS.

    • Low extraction recovery.

  • Solution:

    • Optimize detector parameters (e.g., wavelength for UV/PDA, gas and voltage settings for MS).

    • Adjust the mobile phase pH to promote better ionization of the analytes.

    • Evaluate and optimize the sample preparation procedure to improve recovery.

Sample Preparation Issues

Problem: Low and inconsistent recovery of this compound during Solid-Phase Extraction (SPE).

  • Possible Cause:

    • Inappropriate SPE sorbent selection.

    • Suboptimal wash and elution solvents.

    • Drying of the sorbent bed during sample loading.

  • Solution:

    • Screen different SPE sorbents (e.g., C18, mixed-mode).

    • Systematically optimize the pH and organic content of the wash and elution solvents.

    • Ensure the sorbent bed remains conditioned and does not dry out before the sample is loaded.

Problem: Significant matrix effects observed in LC-MS/MS analysis.

  • Possible Cause: Co-eluting endogenous components from the biological matrix are suppressing or enhancing the ionization of the target analytes.

  • Solution:

    • Improve the sample clean-up procedure. This could involve a more rigorous SPE protocol or switching to a different extraction technique like liquid-liquid extraction (LLE).

    • Modify the chromatographic conditions to separate the analytes from the interfering matrix components.

    • Use a stable isotope-labeled internal standard to compensate for matrix effects.

Data Presentation

Table 1: Comparison of HPLC-PDA Methods for this compound (Albendazole Sulfoxide) Detection

ParameterMethod 1[1]Method 2[9]
Matrix Cattle PlasmaDog Plasma
Column XBridge® C18 (4.6 x 250 mm, 5 µm)C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile: 0.025 M Ammonium Acetate (pH 6.6)Acetonitrile: 0.025 M Ammonium Phosphate (pH 5.0)
Detection 292 nm295 nm
Linearity Range 0.025 - 2.0 µg/mL0.01 - 2.0 µg/mL
LLOQ 0.025 µg/mL0.01 µg/mL
Accuracy 85.3 - 117.7%81.39 - 81.66% (Recovery Accuracy)
Precision (CV%) ≤ 15.1%3.75% (Intra-day)

Table 2: Comparison of LC-MS/MS Methods for this compound (Albendazole Sulfoxide) Detection

ParameterMethod 1[2]Method 2[10]
Matrix Human PlasmaHuman Plasma
Column Hypurity C18Not Specified
Mobile Phase Acetonitrile: 2.0 mM Ammonium Acetate (pH 5.0)Gradient Elution
Ionization Positive Ion ModePositive Multiple Reaction Monitoring
Linearity Range 3.00 - 600 ng/mL5 - 3500 ng/mL
LLOQ 3.00 ng/mL5 ng/mL
Recovery 88.25%Not Specified
Matrix Effect 0.985 - 1.042 (IS-normalized)Validated

Experimental Protocols

Detailed Methodology for HPLC-PDA Analysis of this compound in Plasma[1]
  • Sample Preparation (Solid-Phase Extraction):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Load 1 mL of plasma sample onto the cartridge.

    • Wash the cartridge with 3 mL of water.

    • Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

    • Elute the analytes with 2 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 250 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6).

    • Flow Rate: 1.2 mL/min

    • Injection Volume: 50 µL

    • Detection: PDA detector set at 292 nm.

Detailed Methodology for LC-MS/MS Analysis of this compound in Plasma[2]
  • Sample Preparation (Solid-Phase Extraction):

    • Pre-treat Phenomenex Strata™-X cartridges with 1.0 mL of methanol followed by 1.0 mL of water.

    • To 100 µL of plasma, add the internal standard and 100 µL of 2 mM ammonium acetate solution.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge twice with 1.0 mL of 10% (v/v) methanol in water.

    • Elute the analytes with 1 mL of the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Hypurity C18

    • Mobile Phase: Acetonitrile: 2.0 mM ammonium acetate (pH 5.0) (80:20, v/v)

    • Ionization: Positive ion mode.

    • Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Visualizations

Albendazole_Metabolism Albendazole Albendazole (ABZ) This compound This compound (ABZ-SO) (Active Metabolite) Albendazole->this compound CYP2J2, CYP2C19 (Sulfoxidation) Albendazole_Sulfone Albendazole Sulfone (ABZ-SO2) (Inactive Metabolite) This compound->Albendazole_Sulfone Further Oxidation Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Extraction (e.g., SPE, LLE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (PDA or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Reporting Integration->Quantification

References

Addressing racemization of Hydroxyalbendazole enantiomers during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential racemization of hydroxyalbendazole enantiomers during analytical experiments. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chiral analysis of this compound, leading to inaccurate enantiomeric ratio determinations.

Problem 1: Poor resolution or co-elution of this compound enantiomers.

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) Verify that the selected column is suitable for the separation of chiral sulfoxides. Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD), are commonly used for benzimidazole derivatives.
Suboptimal Mobile Phase Composition Optimize the mobile phase. A common starting point for normal-phase separation is a mixture of n-hexane and an alcohol like 2-propanol or ethanol. Adjusting the ratio of the polar modifier can significantly impact resolution. For basic compounds like this compound, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase may improve peak shape and resolution.
Incorrect Flow Rate Optimize the flow rate. While a standard flow rate of 1.0 mL/min is often used for 4.6 mm I.D. columns, decreasing the flow rate can sometimes improve the resolution of closely eluting peaks.
Inappropriate Column Temperature Evaluate the effect of column temperature on the separation. While lower temperatures can sometimes inhibit on-column chiral inversion, the thermodynamics of chiral recognition can be complex. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your specific method.

Problem 2: Inconsistent or non-reproducible enantiomeric ratios between injections.

Possible Cause Suggested Solution
On-column Racemization If the peak shapes are distorted (e.g., a "plateau" between the two enantiomer peaks), on-column racemization may be occurring. This can sometimes be addressed by optimizing the mobile phase composition or reducing the column temperature.
Racemization in the Autosampler This compound is photosensitive. If the autosampler does not have a cooled and dark sample compartment, racemization can occur over time. Use a cooled autosampler (set to 4-10°C) and protect samples from light by using amber vials. Analyze samples promptly after preparation.
Sample Solvent Effects The solvent used to dissolve the sample can impact peak shape and resolution. Ideally, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume to minimize solvent mismatch effects.
Sample Degradation This compound can degrade in solution, particularly when exposed to light. This degradation may not be enantioselective, but it can affect the accuracy of the results. Prepare fresh samples and store them protected from light.

Problem 3: Loss of analyte or appearance of unknown peaks.

Possible Cause Suggested Solution
Photodegradation This compound is known to be photosensitive in solution.[1][2] Protect all sample and standard solutions from light by using amber glassware or by wrapping containers in aluminum foil. Minimize exposure to ambient light during all sample preparation steps.
Chemical Degradation Assess the pH of your sample and standard solutions. Benzimidazoles can be susceptible to degradation under strongly acidic or basic conditions. Ensure that the pH of your solutions is within a stable range for the analyte.
Adsorption to Vials or Tubing Analyte loss can occur due to adsorption onto glass or plastic surfaces. Using silanized glass vials may mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the racemization of this compound enantiomers during analysis?

A1: The primary factors are exposure to light and, to a lesser extent, elevated temperatures. Chiral sulfoxides are generally thermally stable, with significant racemization typically requiring temperatures above 200°C.[3][4] However, photoirradiation can facilitate racemization, especially in the presence of photosensitizers.[1][4] Therefore, protecting samples from light is the most critical step in preventing racemization. While thermal racemization is less likely under typical HPLC conditions, maintaining a controlled, cool temperature in the autosampler can help ensure sample stability.

Q2: How can I prevent photodegradation and potential photoracemization of my samples?

A2: To prevent issues related to photosensitivity, follow these guidelines:

  • Use amber glass vials for all samples and standards.

  • If amber vials are not available, wrap clear vials in aluminum foil .

  • Minimize the exposure of your solutions to ambient light during all stages of sample preparation.

  • Utilize an autosampler with a covered and, ideally, cooled sample compartment .

  • Prepare samples as close to the time of analysis as possible .

Q3: What are the recommended storage conditions for this compound samples and standards?

A3: For short-term storage (e.g., in an autosampler tray), samples should be kept in a dark, cooled environment (e.g., 4-10°C). For longer-term storage, solutions should be stored at -20°C or below and protected from light. The solid form of albendazole and its metabolites are generally more stable than solutions.[2]

Q4: Which type of chiral HPLC column is most effective for separating this compound enantiomers?

A4: Polysaccharide-based chiral stationary phases (CSPs) are widely used and have proven effective for the separation of benzimidazole sulfoxides. Specifically, columns with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector (e.g., Chiralpak AD) are frequently cited for this type of separation.

Q5: Can the mobile phase composition influence the stability of the enantiomers?

A5: While the mobile phase has a more direct impact on the chromatographic separation (selectivity and resolution), it can also play a role in stability. For instance, the pH of the mobile phase could potentially influence the stability of the analyte if it is prone to acid or base-catalyzed degradation. The use of certain mobile phase additives could also theoretically act as photosensitizers, although this is less commonly observed with standard HPLC solvents. It is important to use high-purity, HPLC-grade solvents to avoid contaminants that could promote degradation.

Quantitative Data Summary

The following table summarizes the known stability information for albendazole and its metabolites. Note that specific quantitative data on the rate of racemization for this compound under analytical conditions is limited in the literature. The data below primarily pertains to photodegradation.

Table 1: Photodegradation Half-lives of Albendazole and its Metabolites in Aqueous Solution under Natural Sunlight[1]

CompoundpH 5pH 7pH 9
Albendazole (ABZ) 0.031 days0.012 days0.012 days
This compound (ABZSO) 0.33 days0.096 days0.11 days
Albendazole Sulfone (ABZSO2) 0.041 days0.11 days0.91 days

This data highlights the high photosensitivity of this compound (ABZSO) in solution, emphasizing the need to protect samples from light.

Experimental Protocols

Protocol 1: Recommended Sample Preparation and Handling for Chiral Analysis of this compound

This protocol provides a general guideline for preparing and handling samples to minimize the risk of racemization and degradation.

  • Materials:

    • This compound reference standard

    • HPLC-grade solvents (e.g., n-hexane, 2-propanol, ethanol)

    • Volumetric flasks and pipettes

    • Amber HPLC vials with caps

    • 0.22 µm syringe filters (if necessary)

  • Procedure:

    • Standard Preparation:

      • Accurately weigh the this compound reference standard and dissolve it in a suitable solvent (e.g., the mobile phase or a compatible solvent in which it is fully soluble).

      • Perform all dilutions using amber volumetric flasks to protect the solution from light.

    • Sample Preparation:

      • Extract or dilute the sample to the desired concentration using a validated procedure.

      • Throughout the extraction and dilution process, minimize exposure to direct light.

      • The final sample should be dissolved in a solvent that is compatible with the mobile phase.

    • Filtration (if necessary):

      • If the sample contains particulates, filter it through a 0.22 µm syringe filter that is compatible with the sample solvent.

    • Vialing:

      • Transfer the final standard or sample solution into an amber HPLC vial.

      • Cap the vial immediately.

    • Storage and Analysis:

      • Place the vials in a cooled autosampler (4-10°C) that is protected from light.

      • Set up the HPLC sequence to analyze the samples as soon as possible after preparation.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis weigh Weigh Standard / Prepare Sample dissolve Dissolve in Appropriate Solvent (in Amber Volumetric Flasks) weigh->dissolve filter Filter if Necessary (0.22 µm Syringe Filter) dissolve->filter vial Transfer to Amber HPLC Vials filter->vial autosampler Place in Cooled, Dark Autosampler (4-10°C) vial->autosampler inject Inject onto Chiral Column autosampler->inject separate Enantiomeric Separation inject->separate detect Detection (UV/Fluorescence) separate->detect

Caption: Workflow for sample handling and analysis to minimize racemization.

troubleshooting_logic cluster_sep_issues Separation Issues cluster_repro_issues Reproducibility Issues start Inaccurate Enantiomeric Ratio? check_separation Check Peak Resolution & Shape start->check_separation check_reproducibility Check Reproducibility check_separation->check_reproducibility Good optimize_mobile_phase Optimize Mobile Phase check_separation->optimize_mobile_phase Poor protect_light Protect from Light check_reproducibility->protect_light Poor end_node Accurate Analysis check_reproducibility->end_node Good optimize_temp_flow Optimize Temp & Flow Rate optimize_mobile_phase->optimize_temp_flow check_column Verify Correct CSP optimize_temp_flow->check_column check_column->end_node cool_samples Use Cooled Autosampler protect_light->cool_samples fresh_samples Prepare Fresh Samples cool_samples->fresh_samples fresh_samples->end_node

Caption: Logical troubleshooting flow for inaccurate enantiomeric ratio analysis.

References

Optimization of storage conditions for Hydroxyalbendazole reference standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage, handling, and troubleshooting for Hydroxyalbendazole reference standards. The information is compiled to assist researchers, scientists, and drug development professionals in maintaining the integrity and stability of these critical reagents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound reference standards?

A1: While specific long-term stability data for this compound is not extensively available, based on the recommendations for its parent compound, Albendazole, it is advised to store this compound reference standards in their original, tightly sealed containers at controlled room temperature, protected from light and humidity. For Albendazole, European Pharmacopoeia (EP) reference standards are stored at +5°C ± 3°C.[1] It is crucial to consult the certificate of analysis provided by the supplier for any specific storage instructions.

Q2: How should I handle the this compound reference standard upon opening?

A2: To prevent contamination and degradation, it is essential to handle the reference standard in a clean and dry environment. Use calibrated equipment for weighing and handling. After use, the container should be tightly resealed to minimize exposure to moisture and air.

Q3: What are the potential degradation pathways for this compound?

A3: Based on studies of the parent compound, Albendazole, this compound may be susceptible to degradation under certain conditions. The primary degradation pathways for Albendazole involve oxidation and hydrolysis.[2][3] Oxidation can lead to the formation of sulfoxide and sulfone derivatives, while hydrolysis, particularly under basic conditions, can cleave the carbamate group.[2][3]

Q4: How can I assess the stability of my this compound reference standard?

A4: The stability of a reference standard can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[4] This involves analyzing the standard over time under its storage conditions and comparing the results to the initial analysis. Forced degradation studies can also be performed to identify potential degradation products and validate the stability-indicating nature of the analytical method.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the reference standard.1. Verify the storage conditions (temperature, light, and humidity). 2. Prepare a fresh solution from the reference standard and re-analyze. 3. If the issue persists, consider performing a forced degradation study to identify potential degradants.
Decreased peak area/concentration Degradation of the reference standard or weighing/dilution error.1. Re-prepare the standard solution, ensuring accurate weighing and dilution. 2. Check the expiration date of the reference standard. 3. If degradation is suspected, analyze a freshly opened vial of the reference standard, if available.
Changes in physical appearance (e.g., color) Potential degradation or contamination.1. Do not use the reference standard. 2. Contact the supplier for guidance and a replacement.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method. These conditions are adapted from studies on Albendazole.[1][4]

1. Acid Hydrolysis:

  • Dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol).

  • Add 1 N HCl and incubate at 80°C for 1 hour.[4]

  • Neutralize the solution and dilute to a known concentration for analysis.

2. Base Hydrolysis:

  • Dissolve a known amount of this compound reference standard in a suitable solvent.

  • Add 1 N NaOH and incubate at 80°C for 5 minutes.[1]

  • Neutralize the solution and dilute to a known concentration for analysis.

3. Oxidative Degradation:

  • Dissolve a known amount of this compound reference standard in a suitable solvent.

  • Add 5% H₂O₂ and incubate at room temperature for 3 hours.[4]

  • Dilute to a known concentration for analysis.

4. Thermal Degradation:

  • Place a known amount of solid this compound reference standard in an oven at a specified high temperature (e.g., 80°C) for a defined period (e.g., 2 days).[4]

  • Dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound reference standard to a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

  • Analyze the solution at appropriate time points.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound and its potential degradation products, based on methods developed for Albendazole.[4][5]

Parameter Condition
Column Symmetry C18, 5 µm, 250 mm x 4.6 mm (or equivalent)[4]
Mobile Phase Gradient elution with a mixture of acetonitrile and sodium acetate buffer.[4]
Flow Rate 1.0 mL/min[4][5]
Detection UV at 295 nm[4]
Injection Volume 20 µL
Column Temperature 35°C[4]

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[4]

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Albendazole (Parent Compound)
Stress Condition Reagent/Condition Duration Temperature Potential Degradation Products
Acid Hydrolysis1 N HCl1 hour80°CChemically stable[1]
Base Hydrolysis1 N NaOH5 minutes80°CAlbendazole impurity A[1]
Oxidation5% H₂O₂3 hoursRoom TemperatureAlbendazole sulfoxide[1][4]
ThermalDry Heat2 days80°CDegradation observed[5]
Photolytic1.2 million lux hours240 hoursAmbientDegradation observed

Note: This data is for Albendazole and serves as a reference for potential degradation studies on this compound.

Visualizations

degradation_pathway This compound This compound Oxidation_Product This compound Sulfoxide/Sulfone This compound->Oxidation_Product Oxidation (e.g., H₂O₂) Hydrolysis_Product Hydrolyzed Carbamate This compound->Hydrolysis_Product Hydrolysis (e.g., NaOH)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Data Data Evaluation HPLC->Data Reference_Standard This compound Reference Standard Reference_Standard->Acid Reference_Standard->Base Reference_Standard->Oxidation Reference_Standard->Thermal Reference_Standard->Photo

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Enhancing Hydroxyalbendazole Performance in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydroxyalbendazole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, helping you optimize the performance and bioavailability of this active metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound, also known as albendazole sulfoxide, is the primary and pharmacologically active metabolite of albendazole.[1] After oral administration, albendazole is rapidly metabolized in the liver to form this compound, which is responsible for the systemic anthelmintic effect.[1] Therefore, achieving adequate plasma concentrations of this compound is critical for therapeutic efficacy in treating systemic parasitic infections.

Q2: What are the main challenges in achieving good in vivo performance with this compound?

A2: The primary challenge stems from the poor aqueous solubility of its parent drug, albendazole.[2][3][4] Albendazole is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3][4] This poor solubility limits its dissolution rate in the gastrointestinal tract, leading to low and variable oral bioavailability of less than 5% in humans.[4][5][6] Consequently, the systemic exposure to the active this compound metabolite is often suboptimal.

Q3: Is it better to administer this compound directly or its parent drug, Albendazole?

A3: Most research focuses on improving the formulation of the parent drug, albendazole, to enhance its absorption and subsequent conversion to this compound in the body.[7][8][9] This is the conventional and most studied approach. Direct administration of this compound is less common and would face its own formulation and stability challenges. The strategies discussed here focus on enhancing systemic exposure to this compound by optimizing the delivery of albendazole.

Q4: What is the metabolic pathway of Albendazole to this compound?

A4: Albendazole is absorbed orally and undergoes extensive first-pass metabolism in the liver. The primary metabolic step is the oxidation of the sulfide to a sulfoxide, forming this compound (albendazole sulfoxide). This reaction is primarily mediated by Cytochrome P450 (CYP) enzymes.[1][10] this compound is then further metabolized to the inactive albendazole sulfone.

ABZ Albendazole (Oral Administration) LIVER Liver (First-Pass Metabolism) ABZ->LIVER Absorption HABZ This compound (Active Metabolite) LIVER->HABZ CYP-mediated Oxidation ABZSO2 Albendazole Sulfone (Inactive Metabolite) HABZ->ABZSO2 Further Oxidation SYSTEMIC Systemic Circulation HABZ->SYSTEMIC cluster_prep Preparation Phase cluster_admin Administration & Sampling cluster_analysis Analysis Phase A Fast Animals Overnight (e.g., 12 hours) B Prepare Dosing Formulation (e.g., ABZ-HPβCD in water) C Administer Formulation (Oral Gavage, e.g., 25 mg/kg) B->C D Collect Blood Samples at Pre-defined Time Points (0, 0.5, 1, 2, 4, 8, 12, 24h) C->D E Process Blood: Centrifuge to Isolate Plasma D->E F Store Plasma at -80°C E->F G Extract Drug & Metabolites from Plasma F->G H Quantify this compound Concentration using HPLC G->H I Pharmacokinetic Analysis: Calculate Cmax, Tmax, AUC H->I

References

Strategies to minimize Hydroxyalbendazole degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydroxyalbendazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this compound during sample preparation, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: Based on forced degradation studies of the parent compound Albendazole and related benzimidazoles, the primary factors contributing to this compound degradation are exposure to harsh pH conditions (both acidic and basic), oxidizing agents, elevated temperatures, and light.[1][2][3] The benzimidazole ring system is susceptible to hydrolysis and oxidation under these stress conditions.

Q2: My this compound recovery is consistently low. What are the most likely causes?

A2: Consistently low recovery of this compound is often due to degradation during one or more steps of your sample preparation workflow. The most common culprits include:

  • pH of Extraction Buffer: Using a buffer with a pH that is too acidic or too alkaline can cause significant degradation.

  • Choice of Organic Solvent: Some organic solvents, especially if not properly stored to prevent peroxide formation, can lead to oxidative degradation.

  • Temperature: Elevated temperatures during sample extraction, evaporation of solvents, or even prolonged storage at room temperature can accelerate degradation.

  • Light Exposure: this compound, like other benzimidazoles, may be photosensitive.[4] Protecting samples from light is a crucial preventative measure.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to analyte degradation. It is advisable to aliquot samples to minimize the number of freeze-thaw cycles.[5]

Q3: How can I prevent the degradation of this compound in my samples?

A3: To minimize degradation, consider the following strategies:

  • Optimize pH: Maintain the pH of your sample and extraction buffers within a neutral or near-neutral range.

  • Use High-Purity Solvents: Employ fresh, high-purity solvents for all extraction and reconstitution steps.

  • Control Temperature: Keep samples on ice or at reduced temperatures (e.g., 4°C) throughout the preparation process. Use controlled, gentle heating for any solvent evaporation steps.

  • Protect from Light: Use amber vials or cover your sample tubes with aluminum foil to shield them from light.

  • Minimize Freeze-Thaw Cycles: Aliquot your plasma or serum samples upon receipt to avoid repeated freezing and thawing.

Troubleshooting Guides

Issue 1: Inconsistent this compound concentrations between replicate samples.
Possible Cause Troubleshooting Step Rationale
Inconsistent pH Ensure the pH of the extraction buffer is consistent across all samples.Minor variations in pH can lead to different rates of degradation between samples.
Variable Temperature Exposure Process all samples under the same temperature conditions. Avoid leaving some samples at room temperature for longer than others.Temperature fluctuations can cause inconsistent degradation.
Inconsistent Light Exposure Protect all samples from light consistently throughout the preparation process.Different levels of light exposure can lead to varying degrees of photodegradation.
Non-homogenous Sample Ensure plasma/serum samples are thoroughly but gently mixed after thawing and before aliquoting.A non-homogenous sample can lead to inconsistent analyte concentrations in different aliquots.
Issue 2: Appearance of unknown peaks in the chromatogram.
Possible Cause Troubleshooting Step Rationale
Degradation Products Review your sample preparation procedure for potential stressors (pH, temperature, light, oxidizing agents).Unknown peaks may be degradation products of this compound. Forced degradation studies can help identify these peaks.
Contaminated Solvents Use fresh, high-purity solvents for sample preparation and mobile phase.Contaminants in solvents can introduce extraneous peaks.
Matrix Effects Perform a matrix effect study by comparing the response of the analyte in a clean solution versus a post-extraction spiked matrix sample.Components of the biological matrix can interfere with the analysis.

Quantitative Data on Degradation

The following tables summarize the degradation of Albendazole under various stress conditions. While this data is for the parent compound, it provides valuable insights into the potential stability of its metabolite, this compound.

Table 1: Forced Degradation of Albendazole

Stress Condition Reagent/Condition Duration Temperature % Degradation Reference
Acid Hydrolysis0.1N HCl6 hours60°C6.13%[2]
Base Hydrolysis0.5N NaOH30 minutes60°C11.1%[6]
Oxidation3% H₂O₂6 hours60°CSignificant[2]
ThermalN/A6 hours60°CSignificant[2]

Note: The term "Significant" is used when the original source did not provide a specific percentage but indicated substantial degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study for Albendazole

This protocol is adapted from a study on the forced degradation of Albendazole and can be used as a starting point for investigating the stability of this compound.[2]

1. Preparation of Stock Solution:

  • Prepare a standard stock solution of Albendazole (or this compound) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

2. Acid-Induced Degradation:

  • In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 0.1N HCl.

  • Incubate the mixture in a water bath at 60°C for a specified time (e.g., 1, 2, 4, 6 hours).

  • After incubation, neutralize the solution with an equivalent amount of 0.1N NaOH.

  • Dilute the solution to a suitable concentration for analysis.

3. Base-Induced Degradation:

  • In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 0.1N NaOH.

  • Incubate the mixture in a water bath at 60°C for a specified time.

  • Neutralize the solution with an equivalent amount of 0.1N HCl.

  • Dilute to a suitable concentration for analysis.

4. Oxidative Degradation:

  • In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

  • Incubate the mixture in a water bath at 60°C for a specified time.

  • Dilute to a suitable concentration for analysis.

5. Thermal Degradation:

  • Incubate 1 mL of the stock solution in a water bath at 60°C for a specified time.

  • Dilute to a suitable concentration for analysis.

6. Photolytic Degradation:

  • Expose 1 mL of the stock solution in a transparent container to UV-C light for a specified time.

  • Keep a control sample protected from light.

  • Dilute both solutions to a suitable concentration for analysis.

7. Analysis:

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation.

Visualizations

workflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample Biological Sample (Plasma/Serum) Thawing Thawing Sample->Thawing Aliquoting Aliquoting Thawing->Aliquoting Deg_Thaw Freeze-Thaw Degradation Thawing->Deg_Thaw Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Aliquoting->Protein_Precipitation or SPE Solid Phase Extraction Aliquoting->SPE or LLE Liquid-Liquid Extraction Aliquoting->LLE Deg_pH pH-related Degradation Aliquoting->Deg_pH Evaporation Solvent Evaporation Protein_Precipitation->Evaporation Deg_Ox Oxidative Degradation Protein_Precipitation->Deg_Ox SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Deg_Temp Temperature-related Degradation Evaporation->Deg_Temp Analysis LC-MS/MS Analysis Reconstitution->Analysis Deg_Light Photodegradation Reconstitution->Deg_Light

Caption: Experimental workflow for this compound sample preparation with potential degradation points.

degradation_pathways cluster_stressors Stress Conditions cluster_products Degradation Products This compound This compound Hydrolysis_Product Hydrolysis Products This compound->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidation Products This compound->Oxidation_Product Oxidation Photodegradation_Product Photodegradation Products This compound->Photodegradation_Product Photolysis Acid Acidic pH Acid->Hydrolysis_Product Base Alkaline pH Base->Hydrolysis_Product Oxidant Oxidizing Agents Oxidant->Oxidation_Product Heat Heat Heat->Hydrolysis_Product Heat->Oxidation_Product Light Light Light->Photodegradation_Product

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Validation & Comparative

Comparative Efficacy of Hydroxyalbendazole Enantiomers Against Parasites: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the parasiticidal efficacy of the two enantiomers of Hydroxyalbendazole: (+)-Hydroxyalbendazole and (-)-Hydroxyalbendazole. This compound, the primary active metabolite of the broad-spectrum anthelmintic drug Albendazole, exists as a racemic mixture. Emerging research indicates a significant stereoselectivity in its anthelmintic activity, with one enantiomer demonstrating superior efficacy against a range of parasites. This document synthesizes available experimental data to facilitate informed decisions in research and drug development.

Data Presentation: Comparative Efficacy

The following table summarizes the key findings from studies comparing the efficacy of the this compound enantiomers against various parasites. The data consistently demonstrates the superior activity of the (+)-enantiomer.

Parasite SpeciesAssay TypeMetric(+)-Hydroxyalbendazole(-)-HydroxyalbendazoleRacemic this compoundSource
Trichinella spiralisEx vivo larval viabilityReduction in larval viability at 0.1 µg/mL84.3% Not significantNot significant[1]
Reduction in larval viability at 0.5 µg/mL96.7% 89.2%91.26%[1]
Taenia soliumIn vitroInhibition of Alkaline Phosphatase (AP) and antigen releaseSignificantly more active Less active-[2]
Haemonchus contortusIn vivo (gerbil model)Anthelmintic activitySignificantly higher activity Lower activity-[2]
Echinococcus granulosusIn vitro scolicidal activity% scoleces killed at 50 µg/mL after 5 min--98.4%[3]
% scoleces killed at 50 µg/mL after 10 min--99.5%[3]
Fasciola hepaticaIn vitro metabolismPredominant enantiomer produced by parasite microsomesPredominantly (+)-ABZSO --[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used in the cited studies.

Ex vivo Viability Assay for Trichinella spiralis Larvae[1]
  • Parasite Isolation: T. spiralis larvae were isolated from the muscle tissue of experimentally infected mice.

  • Drug Exposure: Isolated larvae were incubated in a culture medium containing various concentrations (0.01 to 1 µg/mL) of racemic this compound, (+)-Hydroxyalbendazole, or (-)-Hydroxyalbendazole.

  • Viability Assessment: The viability of the treated larvae was determined by their ability to infect naive mice. A reduction in the number of established adult worms in the intestines of these mice, compared to a control group infected with untreated larvae, indicated reduced larval viability.

  • Data Analysis: The percentage reduction in larval viability was calculated for each treatment group relative to the untreated control.

In vitro Efficacy Assay for Taenia solium Cysts[2]
  • Parasite Collection: T. solium cysts were collected from naturally infected pigs.

  • In vitro Culture: Cysts were cultured in vitro in a suitable medium.

  • Drug Treatment: The cultured cysts were exposed to a range of concentrations (10 to 500 ng/mL) of racemic this compound, (+)-(R)-Hydroxyalbendazole, or (-)-(S)-Hydroxyalbendazole.

  • Efficacy Markers: The activity of the compounds was assessed by measuring the inhibition of alkaline phosphatase (AP) and parasite antigen release into the culture supernatant over time.

  • Data Analysis: The levels of AP and antigen in the supernatant of treated groups were compared to those of untreated controls to determine the inhibitory effect of each enantiomer.

In vitro Scolicidal Assay for Echinococcus granulosus[3]
  • Protoscolex Collection: Protoscoleces of E. granulosus were obtained from the hydatid cysts of infected sheep livers.

  • Drug Incubation: The protoscoleces were incubated with various concentrations of Albendazole sulfoxide (racemic this compound).

  • Viability Staining: The viability of the protoscoleces was assessed using a methylene blue exclusion test, where viable protoscoleces exclude the dye and remain unstained, while non-viable ones take it up.

  • In vivo Infectivity: The viability was further confirmed by inoculating treated protoscoleces into mice and observing the development of hydatid cysts.

  • Data Analysis: The percentage of non-viable (stained) protoscoleces was calculated at different time points of incubation.

Mechanism of Action and Experimental Workflow

The primary mechanism of action of benzimidazoles, including this compound, is the disruption of microtubule polymerization in parasite cells. This leads to impaired glucose uptake and eventual cell death.

MechanismOfAction cluster_drug This compound cluster_parasite Parasite Cell drug (+)-Hydroxyalbendazole tubulin β-tubulin drug->tubulin Binds to microtubules Microtubule Assembly drug->microtubules Inhibits tubulin->microtubules Polymerization glucose Glucose Uptake microtubules->glucose Required for atp ATP Production glucose->atp Leads to death Cell Death atp->death Depletion leads to ExperimentalWorkflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis p1 Parasite Culture/Isolation t1 Incubation of Parasites with Enantiomers and Control p1->t1 p2 Preparation of Enantiomer Solutions ((+)-H-ABZ, (-)-H-ABZ, Racemic) p2->t1 p3 Control Group (Vehicle) p3->t1 a1 Measure Viability/Motility t1->a1 a2 Biochemical Assays (e.g., AP) t1->a2 a3 In vivo Infectivity Studies t1->a3 d1 Statistical Comparison a1->d1 a2->d1 a3->d1 d2 Determination of IC50/EC50 d1->d2

References

The Pharmacokinetic Profile of Albendazole vs. its Active Metabolite, Hydroxyalbendazole, in Humans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the anthelmintic drug albendazole and its primary active metabolite, hydroxyalbendazole (also known as albendazole sulfoxide). The information presented herein is supported by experimental data from human studies to assist researchers and professionals in the fields of pharmacology and drug development.

Executive Summary

Albendazole is a broad-spectrum anthelmintic agent that undergoes rapid and extensive first-pass metabolism in the liver to form its pharmacologically active metabolite, this compound.[1][2] Consequently, unchanged albendazole is typically undetectable or found at very low concentrations in the systemic circulation.[3][4] The systemic anthelmintic activity of albendazole is therefore primarily attributable to this compound.[3][5][6] This guide will delve into the comparative pharmacokinetics of these two entities, highlighting key differences in their systemic exposure and disposition. A significant degree of inter-individual variability in the plasma concentrations of this compound has been reported.[3][7]

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for albendazole and its active metabolite, this compound, in humans following oral administration of albendazole.

Pharmacokinetic ParameterAlbendazoleThis compound (Albendazole Sulfoxide)Reference
Peak Plasma Concentration (Cmax) 12.5 - 26.5 ng/mL288 - 380 ng/mL[8]
Time to Peak Plasma Concentration (Tmax) ~2 hours~4 hours[8]
Elimination Half-Life (t½) ~1.5 hours~7 - 8.5 hours[8][9]
Systemic Exposure (AUC) Low and often difficult to quantifyDose-dependent and variable[4]
Protein Binding Not specified~70%[2]
Primary Route of Elimination MetabolismPrimarily biliary elimination of metabolites[1]

Metabolic Pathway of Albendazole

Albendazole is a prodrug that is rapidly converted to its active form, this compound, in the liver. This conversion is primarily mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases.[10] this compound is subsequently metabolized to the inactive albendazole sulfone.[1][5]

Albendazole_Metabolism Albendazole Albendazole (Prodrug) This compound This compound (Active Metabolite) Albendazole->this compound  First-Pass Metabolism  (Liver - CYP, FMO) Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) This compound->Albendazole_Sulfone  Further Metabolism

Metabolic conversion of albendazole to its metabolites.

Experimental Protocols

The data presented in this guide are derived from human pharmacokinetic studies. A general outline of the methodologies employed in these studies is provided below.

Study Design

A common study design to assess the pharmacokinetics of albendazole and its metabolites is a randomized, crossover study in healthy human volunteers.[4] This design allows for within-subject comparison of different formulations or dosage regimens.

Dosing and Administration

Participants are typically administered a single oral dose of albendazole, often with a standardized meal, due to the known effect of food on its absorption.[9][11] The administration of a fatty meal has been shown to significantly enhance the bioavailability of albendazole.[7][11]

Blood Sampling

Serial blood samples are collected from participants at predetermined time points before and after drug administration. Sampling is more intensive during the initial hours to accurately capture the absorption phase and peak concentrations of both the parent drug and its metabolites.

Bioanalytical Method

Plasma concentrations of albendazole, this compound, and other metabolites are quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[8][12]

Pharmacokinetic Analysis

The collected plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for both albendazole and this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of albendazole.

PK_Workflow cluster_study_conduct Study Conduct cluster_analysis Analysis cluster_output Output Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Oral Administration of Albendazole (with standardized meal) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis of Albendazole & Metabolites Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Results Pharmacokinetic Profiles of Albendazole & this compound PK_Analysis->Results

Workflow of a typical albendazole pharmacokinetic study.

Conclusion

References

A Head-to-Head Comparison of Albendazole and its Active Metabolite, Ricobendazole, in Anthelmintic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of albendazole and its primary active metabolite, ricobendazole (albendazole sulfoxide), supported by experimental data and detailed protocols.

Introduction

Albendazole, a broad-spectrum benzimidazole anthelmintic, is widely used in both human and veterinary medicine to treat a variety of parasitic worm infections. Following oral administration, albendazole is rapidly metabolized in the liver to its primary active metabolite, albendazole sulfoxide, also known as ricobendazole. It is important to note that the term "hydroxyalbendazole" is not a standard scientific term; it is presumed that inquiries regarding "this compound" are referring to this active sulfoxide metabolite, ricobendazole. This guide provides a detailed head-to-head comparison of the efficacy of the parent drug, albendazole, and its active metabolite, ricobendazole, based on available experimental data.

Quantitative Efficacy Comparison

The following tables summarize the comparative efficacy of albendazole and ricobendazole against various helminth parasites from several studies. Efficacy is primarily measured by the percentage reduction in parasite load or fecal egg count.

Table 1: Comparative Efficacy of Albendazole and Ricobendazole against Fasciola hepatica (Liver Fluke)

SpeciesDrugDosageEfficacy (% Reduction)Reference
CattleAlbendazole10 mg/kg76% (overall), 91% (immature)[1]
CattleAlbendazole7.5 mg/kg77-81.8%[2]

Table 2: Comparative Ovicidal Activity of Albendazole and Ricobendazole (Albendazole Sulfoxide) against Fasciola hepatica Eggs (In Vitro)

DrugConcentration (nmol/mL)Egg Hatch Reduction (%)Reference
Albendazole0.05Significant reduction
Albendazole0.1Higher reduction than ABZ.SO
Albendazole0.5Higher reduction than ABZ.SO
Ricobendazole (ABZ.SO)0.05No significant effect
Ricobendazole (ABZ.SO)0.1Lower reduction than ABZ
Ricobendazole (ABZ.SO)0.5Lower reduction than ABZ

Table 3: Efficacy of Ricobendazole against Gastrointestinal Nematodes in Sheep

DrugEfficacy (% Reduction in Mean Egg Count)Day of MeasurementReference
Ricobendazole100%Day 14[3][4]
Ivermectin100%Day 14[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for in vivo and in vitro efficacy testing of anthelmintics like albendazole and ricobendazole.

In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test (FECRT) is a standard method for evaluating the efficacy of an anthelmintic in vivo.

1. Animal Selection and Grouping:

  • Select a group of naturally or experimentally infected animals (e.g., sheep or cattle) with a sufficient parasite load, confirmed by pre-treatment fecal egg counts (FECs).[5][6]

  • Randomly allocate the animals into treatment and control groups of adequate size (typically 10-15 animals per group).[6][7]

2. Treatment Administration:

  • Administer the test compound (e.g., albendazole or ricobendazole) to the treatment group at the desired dosage and route of administration. The control group receives a placebo or no treatment.[7][8]

3. Fecal Sample Collection:

  • Collect individual fecal samples from all animals before treatment (Day 0) and at a specified time point post-treatment (e.g., Day 14 for benzimidazoles).[5][6][7]

4. Fecal Egg Counting:

  • Perform fecal egg counts on all samples using a standardized technique, such as the modified McMaster method.[5][7]

    • Weigh a specific amount of feces (e.g., 2 grams).

    • Homogenize the feces in a known volume of flotation solution (e.g., saturated salt solution).

    • Fill the chambers of a McMaster slide with the fecal suspension.

    • Count the number of parasite eggs within the grid of the McMaster slide under a microscope.

    • Calculate the number of eggs per gram (EPG) of feces.

5. Efficacy Calculation:

  • Calculate the percentage reduction in fecal egg count for the treated group compared to the control group using the following formula:

    • % Reduction = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100

In Vitro Efficacy Assessment: Egg Hatch Assay

The egg hatch assay is used to determine the ovicidal activity of a compound.

1. Egg Isolation:

  • Isolate parasite eggs from the feces of infected animals or the bile of infected livers.

2. Incubation with Test Compounds:

  • Incubate the isolated eggs in a multi-well plate with various concentrations of the test compounds (e.g., albendazole and ricobendazole) and a control (drug-free medium).

3. Hatching Assessment:

  • After a specific incubation period, count the number of hatched larvae and unhatched eggs under a microscope.

4. Efficacy Calculation:

  • Calculate the percentage of egg hatch inhibition for each concentration of the test compound compared to the control.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vivo Efficacy Testing cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment animal_selection Animal Selection & Randomization fec_pre Fecal Egg Count (Day 0) animal_selection->fec_pre treatment_group Treatment Group (Albendazole/Ricobendazole) fec_pre->treatment_group control_group Control Group (Placebo/Untreated) fec_pre->control_group fec_post Fecal Egg Count (Day 14) treatment_group->fec_post control_group->fec_post data_analysis Data Analysis & Efficacy Calculation fec_post->data_analysis

Caption: A generalized experimental workflow for an in vivo anthelmintic efficacy study.

mechanism_of_action Mechanism of Action of Benzimidazoles cluster_drug Drug cluster_parasite Parasite Cell drug Albendazole / Ricobendazole beta_tubulin β-tubulin drug->beta_tubulin Binds to microtubules Microtubule Assembly beta_tubulin->microtubules Inhibits Polymerization cellular_processes Essential Cellular Functions (e.g., Glucose Uptake, Cell Division) microtubules->cellular_processes Disrupts parasite_death Parasite Immobilization & Death cellular_processes->parasite_death Leads to

Caption: The signaling pathway illustrating the mechanism of action of benzimidazoles.

References

Harnessing Formulation Strategies to Enhance the Bioavailability of Hydroxyalbendazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Albendazole, a broad-spectrum anthelmintic agent, undergoes rapid and extensive first-pass metabolism in the liver to its active metabolite, hydroxyalbendazole (albendazole sulfoxide). The systemic efficacy of albendazole is therefore dependent on the plasma concentrations of this compound. However, the clinical utility of albendazole is often hampered by its low aqueous solubility, which leads to poor and variable oral bioavailability of less than 5%.[1][2][3][4] This guide provides a comparative analysis of different formulation strategies aimed at enhancing the bioavailability of this compound, supported by experimental data and detailed protocols.

The primary challenge in augmenting the systemic exposure of this compound lies in improving the dissolution and absorption of the parent drug, albendazole.[5] Various innovative formulation approaches have been investigated to overcome this limitation, including the use of cyclodextrins, solid dispersions, nanosuspensions, and synthetic salts. These strategies aim to increase the solubility and dissolution rate of albendazole in the gastrointestinal tract, leading to higher plasma concentrations of its active metabolite, this compound.

Comparative Bioavailability Data

The following table summarizes the pharmacokinetic parameters of this compound following the administration of different albendazole formulations, demonstrating the relative improvements in bioavailability compared to conventional formulations such as tablets or suspensions.

FormulationAnimal Model/SubjectKey Pharmacokinetic Parameters (this compound)Fold Increase in Bioavailability (AUC) vs. ControlReference
Cyclodextrin Formulations
Hydroxypropyl-β-cyclodextrin SolutionHealthy VolunteersCmax: 9.2-fold increase; AUC: 9.7-fold increase vs. tablets9.7[1]
Hydroxypropyl-β-cyclodextrin SolutionMiceCmax and AUC significantly higher vs. carboxymethylcellulose suspensionNot specified[6][7]
Ternary Inclusion Complex (HPβCD + L-tartaric acid)RabbitsAUC: 3.2-fold increase vs. commercial suspension3.2[8]
Solid Dispersions
PVP K30/Poloxamer 188 Solid DispersionMiceAUC: 5.9-fold increase vs. albendazole5.9[9]
PVP K30/Poloxamer 188 Solid DispersionRatsCmax: 1.27-fold increase; AUC: 1.64-fold increase vs. commercial tablet1.64[9]
Solid Dispersion with PVPRabbitsAUC: 2.4-fold increase vs. commercial suspension2.4[8]
Nanosuspensions
NanosuspensionRatsAUC of total active ingredients (ABZ + ABZSO + ABZSO2): 1.4-fold increase vs. native ABZ1.4[10]
Nanosuspension Coated EspheresNot SpecifiedAUC0-10h: 1.3-fold increase vs. microsuspension coated Espheres1.3[3][4]
NanosuspensionMiceOral bioavailability improved by 1.752-fold vs. marketed suspension1.752[11]
Salt Formulations
ABZ-HCl SaltIn vivo pharmacokinetic analysisCmax: 6.9-fold increase; AUC(0–24): 8.8-fold increase vs. ABZ8.8[2]
ABZ-DTA SaltIn vivo pharmacokinetic analysisCmax: 4.6-fold increase; AUC(0–24): 5.2-fold increase vs. ABZ5.2[2]
ABZ-FMA SaltIn vivo pharmacokinetic analysisCmax: 3.8-fold increase; AUC(0–24): 3.4-fold increase vs. ABZ3.4[2]
Other Formulations
Arachis oil-polysorbate 80 SuspensionHealthy VolunteersCmax: 4.8-fold increase; AUC: 4.3-fold increase vs. tablets4.3[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioavailability studies. Below are representative experimental protocols for key techniques cited in the literature.

In-Vivo Pharmacokinetic Study in Healthy Volunteers
  • Study Design: A randomized, crossover study design is often employed.[1]

  • Subjects: A cohort of healthy adult volunteers.

  • Drug Administration: Subjects receive a single oral dose of different albendazole formulations (e.g., 800 mg) after a standardized meal. A washout period is observed between each treatment phase.[1]

  • Blood Sampling: Venous blood samples are collected at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48 hours) post-administration.

  • Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[1]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Preparation and Evaluation of a Nanosuspension Formulation
  • Preparation: Nanosuspensions can be prepared using techniques such as evaporative antisolvent precipitation.[3][4]

    • Albendazole is dissolved in a suitable organic solvent.

    • This organic solution is then added to an aqueous solution containing stabilizers (e.g., TPGS and PVP).

    • The mixture is stirred at a specific speed to facilitate the precipitation of nanosized drug particles.[3][4]

  • Characterization:

    • Particle Size and Zeta Potential: Measured by dynamic light scattering.

    • Morphology: Examined using scanning electron microscopy (SEM).

    • Crystallinity: Assessed by Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • In-Vivo Bioavailability Study (Animal Model):

    • Animals: Wistar rats are commonly used.

    • Administration: The nanosuspension is administered orally via gavage.

    • Blood Sampling and Analysis: Follows a similar procedure to the human pharmacokinetic study, with blood samples collected at appropriate time intervals.

Solid Dispersion Formulation and Characterization
  • Preparation (Solvent Evaporation Method):

    • Albendazole and a hydrophilic carrier (e.g., PVP K30, Poloxamer 188) are dissolved in a common solvent (e.g., methanol with a trace amount of HCl to enhance albendazole solubility).[9]

    • The solvent is then removed under vacuum to obtain the solid dispersion.[9]

  • Characterization:

    • Dissolution Studies: In-vitro dissolution testing is performed in a relevant medium (e.g., simulated gastric fluid) to assess the drug release rate.

    • Solid-State Characterization: Techniques like PXRD, SEM, and DSC are used to confirm the amorphous state of albendazole within the dispersion.[9]

  • Pharmacokinetic Evaluation (Animal Model):

    • The solid dispersion is administered to an animal model (e.g., mice or rats), and the plasma concentrations of this compound are determined over time to assess the in-vivo bioavailability.[9]

Visualizing Experimental Workflows and Pathways

To further elucidate the processes involved in enhancing this compound bioavailability, the following diagrams illustrate a typical experimental workflow and the metabolic pathway of albendazole.

G cluster_formulation Formulation Development cluster_pk Pharmacokinetic Study cluster_analysis Comparative Analysis F1 Conventional Tablet/ Suspension Admin Oral Administration (Animal Model/Human) F1->Admin F2 Novel Formulation (e.g., Nanosuspension) F2->Admin Sample Blood Sampling (Time course) Admin->Sample HPLC HPLC Analysis of This compound Sample->HPLC Data Pharmacokinetic Data (Cmax, AUC, Tmax) HPLC->Data Compare Compare Bioavailability (Novel vs. Conventional) Data->Compare

Caption: Workflow for comparative bioavailability assessment of different albendazole formulations.

G cluster_body Metabolic Pathway Albendazole Albendazole (Oral Administration) GI_Tract Gastrointestinal Tract (Dissolution & Absorption) Albendazole->GI_Tract Liver Liver (First-Pass Metabolism) GI_Tract->Liver Portal Vein This compound This compound (Active Metabolite in Plasma) Liver->this compound CYP Enzymes Further_Metabolism Further Metabolism to Inactive Sulfone This compound->Further_Metabolism

References

Comparative Metabolic Stability of Hydroxyalbendazole in Liver Microsomes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a compound is a critical step in the early stages of drug discovery. This guide provides a comparative overview of the metabolic stability of hydroxyalbendazole, the primary active metabolite of the anthelmintic drug albendazole, in liver microsomes from various species. Due to the limited availability of direct comparative data in public literature, this document focuses on providing a framework for such an assessment, including a detailed experimental protocol and a visual representation of the workflow.

Executive Summary

This guide, therefore, serves as a foundational resource, presenting a standardized methodology for conducting a comparative metabolic stability study of this compound. The provided protocol and workflow are based on established practices in the field of in vitro drug metabolism.

Data Presentation: Metabolic Stability of this compound

As of the latest literature review, direct comparative data for the intrinsic clearance and half-life of this compound in liver microsomes from different species are not publicly available. The following table illustrates how such data would be presented.

SpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)Half-Life (t1/2) (min)
HumanData not available in public literatureData not available in public literature
RatData not available in public literatureData not available in public literature
MouseData not available in public literatureData not available in public literature
DogData not available in public literatureData not available in public literature

Experimental Protocol: In Vitro Metabolic Stability of this compound in Liver Microsomes

This protocol outlines a general procedure for determining the metabolic stability of this compound in liver microsomes from different species.

1. Materials and Reagents:

  • This compound

  • Pooled liver microsomes (human, rat, mouse, dog)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (IS) for analytical quantification

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well plates or microtubes

  • Incubator (37°C)

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should typically be less than 1% to avoid enzyme inhibition.

    • Prepare working solutions of this compound, control compounds, and internal standard in the incubation buffer.

  • Incubation:

    • In a 96-well plate or microtubes, add the liver microsomes and phosphate buffer.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard. The "0" time point sample is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point. The method should be sensitive and specific for this compound and the internal standard.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the following equation:

    • t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in units of µL/min/mg microsomal protein using the following equation:

    • CLint = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)

Mandatory Visualization

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (this compound, Microsomes, Buffers, NADPH) pre_incubation Pre-incubate Microsomes and Compound at 37°C prep_reagents->pre_incubation Add to plate start_reaction Initiate Reaction with NADPH pre_incubation->start_reaction time_points Incubate and Collect Samples at Timed Intervals start_reaction->time_points terminate_reaction Terminate Reaction with Cold Solvent + IS time_points->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc_thalf Calculate Half-Life (t1/2) lcms->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) lcms->calc_clint

Validation of Hydroxyalbendazole's anthelmintic activity in a murine model

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Hydroxyalbendazole (Albendazole-Sulphoxide) and its parent compound, Albendazole, demonstrates potent anthelmintic activity against larval and adult stages of parasitic helminths in a murine model. Experimental data highlights the efficacy of these benzimidazole compounds, primarily through the disruption of microtubule polymerization in the parasites.

This guide provides a detailed comparison of the anthelmintic activities of this compound (the primary active metabolite of Albendazole, also known as Albendazole-Sulphoxide or Ricobendazole) and Albendazole in a murine model of trichinosis. The data presented is intended for researchers, scientists, and drug development professionals engaged in the field of anthelmintic research.

Comparative Efficacy of Albendazole and its Metabolite

Studies in a Trichinella spiralis murine model provide quantitative data on the efficacy of Albendazole (ABZ) and its active metabolite, Albendazole-Sulphoxide (ABZ-SO), in reducing worm burden at different stages of infection.

Treatment GroupDosageParasite StageMean Worm Burden Reduction (%)Reference
Albendazole (ABZ)10 mg/kgPre-adult (Day 1 p.i.)96.5%[1]
Albendazole-Sulphoxide (RBZ)10 mg/kgPre-adult (Day 1 p.i.)78.0%[1]
Albendazole (ABZ)100 mg/kgMigrating larvae (Days 13-15 p.i.)64.0%[1]
Albendazole-Sulphoxide (RBZ)100 mg/kgMigrating larvae (Days 13-15 p.i.)44.2%[1]
Albendazole (ABZ)100 mg/kgEncysted larvae (Days 34-36 p.i.)94.7%[1]
Albendazole-Sulphoxide (RBZ)100 mg/kgEncysted larvae (Days 34-36 p.i.)65.5%[1]

In a separate study using a murine model of Trichocephalus muris, Albendazole demonstrated dose-dependent efficacy against larval and adult stages. At a daily dose of 25 mg/kg, complete recovery was achieved against larval stages. However, a 3-4 times higher dose was required to achieve a 100% effect against the adult stage[2].

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

Murine Model of Trichinella spiralis Infection

This model is widely used to evaluate the efficacy of anthelmintic drugs against both the adult intestinal stage and the larval muscle stage of the parasite.

1. Animal Model:

  • Species: Swiss CD-1 mice[1].

  • Age/Weight: Typically 6-8 weeks old.

  • Housing: Maintained under standard laboratory conditions with ad libitum access to food and water.

2. Parasite and Infection:

  • Parasite Strain: Trichinella spiralis infective larvae (L1) are obtained from the muscle of previously infected donor mice by artificial digestion with a pepsin-HCl solution[3].

  • Infection: Mice are infected orally with a suspension of 200-400 L1 larvae in a small volume of gelatin[4].

3. Treatment Regimen:

  • Drug Formulation: The test compounds (Albendazole or this compound) are typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC).

  • Administration: Administered orally via gavage.

  • Dosage and Timing: Dosages and treatment schedules vary depending on the parasite stage being targeted (e.g., single dose on day 1 post-infection for pre-adults, or multiple doses on days 13-15 for migrating larvae)[1].

4. Efficacy Assessment:

  • Adult Worm Burden Reduction: At 7 days post-infection, mice are euthanized, and the small intestine is removed. The intestine is opened longitudinally, incubated in saline, and the adult worms that migrate out are counted[3]. The percentage reduction in worm count in treated groups is calculated relative to an untreated control group.

  • Larval Burden Reduction: At 35-42 days post-infection, mice are euthanized, and the carcass is skinned and eviscerated. The muscle tissue is ground and subjected to artificial digestion to release the encysted larvae. The number of larvae per gram of muscle is then determined[4][5]. The percentage reduction in larval count is calculated compared to the control group.

Murine Model of Trichuris muris Infection

This model is a well-established system for studying intestinal nematode infections and the host immune response.

1. Animal Model:

  • Species: Inbred mouse strains such as C57BL/6 (resistant) or AKR/J (susceptible) are commonly used[6].

  • Age/Weight: 6-8 weeks old.

2. Parasite and Infection:

  • Parasite Strain: Trichuris muris eggs are maintained by passage through susceptible mouse strains.

  • Infection: Mice are infected by oral gavage with approximately 200 embryonated eggs[7].

3. Treatment Regimen:

  • Drug Formulation and Administration: Similar to the T. spiralis model, drugs are suspended in a suitable vehicle and administered orally.

  • Dosage and Timing: Treatment can be initiated at various time points post-infection to target different developmental stages of the parasite.

4. Efficacy Assessment:

  • Adult Worm Burden Reduction: At specified time points (e.g., day 21 or 35 post-infection), mice are euthanized, and the cecum is removed. The cecum is opened, and the adult worms attached to the mucosa are carefully counted under a dissecting microscope[7]. The percentage reduction in worm burden is calculated relative to the control group.

Mechanism of Action: Signaling Pathway and Experimental Workflow

The primary mechanism of action for benzimidazole anthelmintics like Albendazole and its metabolites is the disruption of microtubule polymerization in the parasite.

Anthelmintic_Mechanism cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Consequences Benzimidazole Benzimidazole Beta_tubulin β-tubulin Benzimidazole->Beta_tubulin Binds to Inhibition Inhibition of Tubulin Polymerization Beta_tubulin->Inhibition Disruption Microtubule Disruption Inhibition->Disruption Impaired_Glucose Impaired Glucose Uptake Disruption->Impaired_Glucose Reduced_Motility Reduced Cellular Motility & Transport Disruption->Reduced_Motility Energy_Depletion Energy Depletion (Glycogen Depletion) Impaired_Glucose->Energy_Depletion Paralysis Paralysis Energy_Depletion->Paralysis Death Parasite Death Paralysis->Death

Caption: Mechanism of Action of Benzimidazole Anthelmintics.

The binding of benzimidazoles to the parasite's β-tubulin inhibits the polymerization of tubulin into microtubules[8]. This disruption of the microtubule cytoskeleton leads to a cascade of downstream effects, including impaired glucose uptake, depletion of glycogen stores, and disruption of intracellular transport processes. Ultimately, these cellular insults result in paralysis and death of the parasite[1][9].

Experimental_Workflow Infection Infection of Murine Model (e.g., T. spiralis or T. muris) Treatment Treatment with Test Compounds (this compound, Albendazole, Vehicle Control) Infection->Treatment Necropsy Necropsy at Pre-determined Timepoints Treatment->Necropsy Worm_Recovery Adult Worm or Larval Recovery and Enumeration Necropsy->Worm_Recovery Data_Analysis Data Analysis and Comparison (Worm Burden Reduction) Worm_Recovery->Data_Analysis

Caption: General Experimental Workflow for Anthelmintic Efficacy Testing.

The validation of anthelmintic activity in a murine model follows a structured workflow. This process involves the infection of mice with the target helminth, followed by treatment with the investigational compounds and a control. At specific time points, the animals are euthanized, and the parasite burden is quantified to determine the efficacy of the treatment.

References

Comparative Analysis of Protein Binding: Hydroxyalbendazole vs. Albendazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the plasma protein binding characteristics of the anthelmintic drug albendazole and its primary active metabolite, hydroxyalbendazole, reveals significant differences in their affinity for plasma proteins. This guide provides a detailed comparison of their binding properties, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Albendazole, a broad-spectrum benzimidazole anthelmintic, undergoes rapid and extensive first-pass metabolism in the liver to its pharmacologically active metabolite, this compound (also known as albendazole sulphoxide). The extent to which these compounds bind to plasma proteins is a critical determinant of their pharmacokinetic profile, influencing their distribution, availability at the target site, and elimination half-life.

Quantitative Comparison of Protein Binding

The degree of plasma protein binding differs markedly between albendazole and its primary metabolite. Albendazole exhibits a high percentage of binding to plasma proteins, whereas this compound displays a lower, yet still significant, level of binding. This distinction is crucial for understanding the in vivo behavior of the drug.

CompoundPlasma Protein Binding (%)Key Binding ProteinsRelative Affinity for Serum Albumin
Albendazole 89 - 92%[1]Serum Albumin5-10 fold higher than this compound[1][2][3]
This compound 62 - 67%[1]Serum Albumin, α1-acid glycoprotein[1]Lower than Albendazole[1][2][3]

Experimental Protocols

The determination of plasma protein binding is a critical step in drug development. Equilibrium dialysis is widely regarded as the gold-standard method for its accuracy and reliability in measuring the unbound drug fraction in plasma.[4][5]

Equilibrium Dialysis Protocol

This method involves the separation of a plasma sample containing the drug from a drug-free buffer solution by a semi-permeable membrane. The membrane allows the passage of small molecules, such as the unbound drug, but retains larger molecules like plasma proteins. The system is allowed to reach equilibrium, at which point the concentration of the unbound drug is equal on both sides of the membrane.

Materials:

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 12-14 kDa molecular weight cutoff)

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (Albendazole, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Incubator shaker

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Preparation: Test compounds are spiked into human plasma to achieve the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <0.1%) to avoid effects on protein binding.

  • Loading the RED Device: The plasma sample containing the test compound is added to one chamber of the dialysis insert, and an equal volume of PBS is added to the other chamber.

  • Equilibration: The RED plate is sealed and incubated at 37°C on an orbital shaker for a predetermined period (typically 4-6 hours) to allow the system to reach equilibrium.[6]

  • Sampling: After incubation, aliquots are taken from both the plasma and the buffer chambers.

  • Sample Preparation for Analysis: To release the bound drug and precipitate proteins, a protein precipitation agent (e.g., acetonitrile) is added to the plasma aliquot. The buffer sample is typically mixed with drug-free plasma to match the matrix of the plasma sample for accurate quantification.

  • Quantification: The concentrations of the test compound in the processed plasma and buffer samples are determined using a validated LC-MS/MS method.

  • Calculation of Percent Bound: The percentage of plasma protein binding is calculated using the following formula:

    % Bound = [ (Concentration in Plasma Chamber - Concentration in Buffer Chamber) / Concentration in Plasma Chamber ] x 100

Experimental Workflow Diagram

The following diagram illustrates the key steps in determining plasma protein binding using the equilibrium dialysis method.

G cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis cluster_result Result Calculation prep_plasma Spike Drug into Plasma load_device Load RED Device (Plasma & Buffer) prep_plasma->load_device prep_buffer Prepare Buffer Solution prep_buffer->load_device incubate Incubate at 37°C to Reach Equilibrium load_device->incubate sample Collect Aliquots (Plasma & Buffer) incubate->sample quantify Quantify Drug Concentration (LC-MS/MS) sample->quantify calculate Calculate % Protein Binding quantify->calculate

Caption: Workflow for determining plasma protein binding via equilibrium dialysis.

References

Assessing the Genotoxicity of Hydroxyalbendazole in Comparison to its Parent Drug, Albendazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole, a broad-spectrum benzimidazole anthelmintic, is widely used in the treatment of various parasitic infections in both humans and animals. Following administration, albendazole is rapidly metabolized in the liver to its primary active metabolite, albendazole sulfoxide, and subsequently to the inactive albendazole sulfone. Another key phase I metabolite is hydroxyalbendazole. Understanding the genotoxic potential of these metabolites is crucial for a comprehensive safety assessment of the parent drug. This guide provides a comparative overview of the available genotoxicity data for albendazole and its metabolites, with a particular focus on the knowledge gap concerning this compound.

While data on the genotoxicity of albendazole is available from various assays, direct comparative studies on its metabolites are limited. Notably, a significant lack of published data exists for the genotoxicity of this compound. However, studies on albendazole sulfoxide provide some insight into how metabolism may alter the genotoxic profile of the parent compound.

Metabolic Pathway of Albendazole

The metabolic conversion of albendazole is a critical factor in both its efficacy and its toxicological profile. The primary metabolic steps involve oxidation and hydroxylation.

Albendazole Albendazole Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_Sulfoxide Oxidation This compound This compound Albendazole->this compound Hydroxylation Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation

Caption: Metabolic pathway of Albendazole.

Comparative Genotoxicity Data

To date, direct comparative studies assessing the genotoxicity of this compound against albendazole are not available in the public domain. However, research on albendazole and its other major metabolite, albendazole sulfoxide, provides valuable insights.

A key study evaluated the effects of albendazole and its sulfoxide and sulfone metabolites on the frequency of micronuclei in cultured human lymphocytes.[1] The results from this study are summarized below.

CompoundConcentrationMean Micronucleated Cells (%)Fold Increase vs. Control
Control -1.5 ± 0.5-
Albendazole 10 µg/mL4.8 ± 0.73.2
20 µg/mL7.2 ± 1.14.8
Albendazole Sulfoxide 10 µg/mL3.9 ± 0.62.6
20 µg/mL6.1 ± 0.94.1
Albendazole Sulfone 10 µg/mL1.7 ± 0.41.1
20 µg/mL1.9 ± 0.51.3

Data adapted from Ramirez et al., 2001.[1]

The data indicates that both albendazole and albendazole sulfoxide significantly increase the frequency of micronuclei in human lymphocytes, suggesting a potential for inducing chromosomal damage.[1] In contrast, the inactive metabolite, albendazole sulfone, did not show a significant increase in micronuclei formation.[1] This suggests that the metabolic conversion of albendazole to its sulfoxide metabolite does not eliminate its genotoxic potential, whereas further oxidation to the sulfone appears to be a detoxification step in this context.

Studies on the parent drug, albendazole, have shown conflicting results regarding its genotoxicity. While it tested negative in the Ames Salmonella/Microsome Plate mutation assay, it was reported to increase sister chromatid exchange (SCE) frequencies in patients undergoing long-term treatment.[2] Other studies using the comet assay have suggested that albendazole can induce DNA damage.

A study on the related benzimidazole, flubendazole, found that both the parent compound and its reduced metabolite were aneugenic (capable of causing chromosome loss or gain), while the hydrolyzed metabolite was negative in in vitro micronucleus tests.[3][4] Interestingly, flubendazole and its metabolites were negative in the Ames test.[3][4] This highlights that different metabolites of benzimidazoles can have varying genotoxic profiles.

Experimental Protocols

The following are detailed methodologies for key experiments used in assessing the genotoxicity of xenobiotics.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used method to assess the potential of a substance to induce chromosomal damage.

A Cell Culture (e.g., Human Lymphocytes) B Treatment with Test Compound (Albendazole/Metabolites) A->B C Incubation B->C D Addition of Cytochalasin B C->D E Harvesting and Fixation D->E F Staining E->F G Microscopic Analysis (Scoring of Micronuclei) F->G

Caption: Experimental workflow for the In Vitro Micronucleus Assay.

Protocol:

  • Cell Culture: Human peripheral blood lymphocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin to stimulate cell division.

  • Treatment: The cultured cells are exposed to various concentrations of the test compound (e.g., albendazole, this compound) and control substances (negative and positive controls) for a specific duration.

  • Incubation: The cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

  • Harvesting and Fixation: Cells are harvested by centrifugation, treated with a hypotonic solution to swell the cytoplasm, and then fixed using a methanol/acetic acid solution.

  • Staining: The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain such as Giemsa or a fluorescent dye.

  • Analysis: The slides are examined under a microscope to determine the frequency of micronuclei in binucleated cells.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

A Cell Suspension Preparation B Embedding Cells in Agarose on a Microscope Slide A->B C Cell Lysis B->C D DNA Unwinding (Alkaline or Neutral) C->D E Electrophoresis D->E F Staining with DNA-binding Dye E->F G Visualization and Image Analysis F->G

Caption: Experimental workflow for the Comet Assay.

Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

  • DNA Unwinding: The slides are placed in an alkaline or neutral electrophoresis buffer to allow the DNA to unwind. The alkaline version is more common and detects both single and double-strand breaks.

  • Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate from the nucleoid. Damaged DNA (fragments) migrates faster, forming a "comet tail."

  • Staining: The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • Analysis: The slides are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software.

Discussion and Future Directions

The available data, primarily from in vitro micronucleus assays, suggests that albendazole and its active metabolite, albendazole sulfoxide, possess genotoxic potential by inducing chromosomal damage. The detoxification of this effect appears to occur with further metabolism to albendazole sulfone.

The significant gap in the literature is the absence of genotoxicity data for this compound. Given that hydroxylation is a primary metabolic pathway, it is imperative to evaluate the genotoxic potential of this metabolite to complete the safety profile of albendazole.

Recommendations for future research include:

  • Direct Comparative Genotoxicity Studies: Conducting a battery of in vitro and in vivo genotoxicity tests (including Ames test, micronucleus assay, and comet assay) that directly compare the effects of albendazole, this compound, and albendazole sulfoxide.

  • Mechanism of Action: Investigating the underlying mechanisms of genotoxicity for albendazole and its active metabolites, including their potential to interact with DNA, disrupt the mitotic spindle, or induce oxidative stress.

  • In Vivo Relevance: Correlating the in vitro genotoxicity findings with in vivo studies to understand the physiological relevance of the observed effects at therapeutic doses.

By addressing these research questions, a more complete and accurate assessment of the genotoxic risk associated with albendazole and its metabolites can be achieved, providing crucial information for regulatory agencies and healthcare professionals.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Hydroxyalbendazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Hydroxyalbendazole, the primary active metabolite of Albendazole. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical method for their specific research needs, supported by experimental data and detailed protocols.

Introduction

Albendazole is a broad-spectrum anthelmintic agent widely used in both human and veterinary medicine.[1][2] Its efficacy is primarily attributed to its active metabolite, this compound (albendazole sulfoxide). Accurate quantification of this compound in biological matrices, such as plasma, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3][4][5] Both HPLC and LC-MS/MS are powerful analytical techniques employed for this purpose, each offering distinct advantages and limitations. This guide presents a detailed comparison of these two methods, drawing upon published validation data to highlight their performance characteristics.

The validation of bioanalytical methods is a critical aspect of drug development, with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) providing stringent guidelines to ensure data quality and reliability.[3][6][7][8][9] This comparison is framed within the context of these guidelines, focusing on key validation parameters such as selectivity, accuracy, precision, and sensitivity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This section details a representative HPLC method for the quantification of this compound in plasma.

Sample Preparation:

  • To 500 µL of plasma, add an internal standard (e.g., mebendazole).[10]

  • Acidify the plasma sample.[10]

  • Perform a liquid-liquid extraction using a mixture of chloroform and isopropanol (9:1, v/v).[10]

  • Purify the extract with n-hexane prior to chromatographic analysis.[10]

  • Alternatively, for solid-phase extraction (SPE), plasma samples can be loaded onto a conditioned C18 SPE cartridge, washed, and the analyte eluted with a high-methanol content solvent. The eluate is then evaporated and reconstituted in the mobile phase.[11]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[1][2][12]

  • Mobile Phase: A mixture of acetonitrile and a buffer such as 0.025M ammonium phosphate (pH 5) or 0.25N sodium acetate.[10][1][2][12]

  • Flow Rate: 1.2 mL/min.[1][2][12]

  • Detection: UV detection at 295 nm.[1][2][12]

  • Total Run Time: Approximately 18 minutes.[1][2][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section outlines a typical LC-MS/MS method for the quantification of this compound in plasma, known for its superior selectivity and sensitivity.[13]

Sample Preparation:

  • A simple protein precipitation method is often sufficient. To a small volume of plasma (e.g., 50 µL), add a precipitation agent like acetonitrile.[14][13]

  • Alternatively, a more rigorous solid-phase extraction can be employed for cleaner samples.[14][15]

  • Centrifuge the sample, and inject the supernatant into the LC-MS/MS system.[13]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC® BEH C18, 100 x 2.1 mm, 1.7 µm).[15][16]

  • Mobile Phase: Gradient elution using a mixture of acetonitrile and 0.2% formic acid in water.[13]

  • Flow Rate: 0.6 mL/min.[13]

  • Ionization: Positive electrospray ionization (ESI).[13]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[14] The specific precursor-to-product ion transitions for this compound would be monitored.

  • Total Run Time: Typically short, around 4-5 minutes.[14][13]

Quantitative Data Summary

The following tables summarize the performance characteristics of HPLC and LC-MS/MS methods for the quantification of this compound based on published data.

Table 1: HPLC Method Performance

Validation ParameterReported ValueReference
Linearity Range0.01 - 2 µg/mL[1][2][12]
Correlation Coefficient (r²)> 0.998[1][2][12]
Lower Limit of Quantification (LLOQ)0.01 µg/mL (10 ng/mL)[1][2][12]
Intra-day Precision (%CV)3.75%[1][2][12]
Recovery81.39%[1][2][12]

Table 2: LC-MS/MS Method Performance

Validation ParameterReported ValueReference
Linearity Range5 - 3500 ng/mL[14]
Correlation Coefficient (r²)Not explicitly stated, but method validated as per ICH M10 guidelines[14]
Lower Limit of Quantification (LLOQ)5 ng/mL[14][13]
Precision (%CV)< 12.9%[13]
Accuracy (% Bias)< 12.7%[13]

Cross-Validation Workflow

Cross-validation is essential when two different analytical methods are used to generate data within the same study or across different studies. The process ensures that the results are comparable and reliable. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS methods for this compound analysis.

G Cross-Validation Workflow for HPLC and LC-MS/MS Methods A Select a minimum of 3 batches of QC samples (Low, Medium, High concentrations) B Analyze QC samples using the reference method (e.g., validated LC-MS/MS) A->B Reference Method Analysis C Analyze the same QC samples using the comparator method (HPLC) A->C Comparator Method Analysis D Calculate the mean concentration and standard deviation for each QC level from both methods B->D C->D E Determine the percentage difference between the mean concentrations obtained from the two methods for each QC level D->E Calculate % Difference F Acceptance Criteria: The percentage difference should be within ±20% for at least 67% of the samples E->F Compare with Acceptance Criteria G Methods are considered cross-validated and can be used interchangeably F->G Criteria Met H Investigate discrepancies and potentially re-validate one or both methods F->H Criteria Not Met

Caption: Workflow for the cross-validation of two bioanalytical methods.

Conclusion

Both HPLC with UV detection and LC-MS/MS are capable of reliably quantifying this compound in plasma. The choice of method depends on the specific requirements of the study.

  • HPLC-UV is a robust and cost-effective method suitable for routine analysis where high sensitivity is not the primary concern.[1][2][12] It demonstrates good linearity, precision, and accuracy within its effective concentration range.[1][2][12]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for studies requiring low detection limits and for analyzing complex biological matrices where interference from endogenous compounds is a concern.[13] The shorter run times also contribute to a higher sample throughput.[14][13]

For cross-validation, it is imperative to follow established regulatory guidelines to ensure the comparability of data generated by either method. This guide provides the foundational information for researchers to make an informed decision on the most suitable analytical technique for their this compound quantification needs.

References

Comparative Efficacy of Hydroxyalbendazole Across Host Species: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of hydroxyalbendazole, the primary active metabolite of albendazole, in various host species. The data presented is compiled from multiple studies to offer a comprehensive overview of its performance against key gastrointestinal and hepatic parasites in livestock. This document is intended to support research and development efforts in veterinary anthelmintics.

Quantitative Efficacy Data

The following tables summarize the efficacy of albendazole, which is metabolized in vivo to the active compound this compound, against various helminth parasites in different host species. Efficacy is primarily measured by the Fecal Egg Count Reduction Test (FECRT), which indicates the percentage reduction in parasite egg shedding after treatment.

Table 1: Efficacy of Albendazole against Haemonchus contortus

Host SpeciesDosageEfficacy (FECR %)Reference
Sheep5 mg/kg98.5% (Strongyles)[1]
Sheep3.8 mg/kg67.1% (adult, resistant)[2]
Sheep7.6 mg/kg99% (resistant)[3]
Goats5 mg/kg98.5% (Strongyles)[1]

Table 2: Efficacy of Albendazole against Trichostrongylus colubriformis

Host SpeciesDosageEfficacy (FECR %)Reference
Sheep3.8 mg/kg64.9% (adult, resistant)[2]
Sheep7.6 mg/kg99% (resistant)[3]
GoatsNot specifiedLower than in sheep[4]

Table 3: Efficacy of Albendazole against Fasciola hepatica (Liver Fluke)

Host SpeciesDosageEfficacy (Worm Burden Reduction %)Reference
Cattle7.5 mg/kg77 - 81.8%[5]
Cattle10 mg/kg92.84%[6]
Cattle15 mg/kg95.0%[6]

Table 4: Efficacy of Albendazole against Ascaris suum

Host SpeciesDosageEfficacy (FECR %)Reference
Pigs10 mg/kg>95%[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

Fecal Egg Count Reduction Test (FECRT) for Ruminants

This protocol is a generalized procedure based on guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP).[6][8][9]

  • Animal Selection: A minimum of 10-15 animals per treatment group, of a similar age and management background, are selected. Animals should have a pre-treatment fecal egg count (FEC) that is high enough to allow for a meaningful reduction calculation (typically >150 eggs per gram).

  • Fecal Sampling: Individual fecal samples are collected rectally from each animal on Day 0 (prior to treatment) and again 10-14 days post-treatment for benzimidazoles.

  • Drug Administration: Albendazole is administered orally as a drench or bolus at the manufacturer's recommended dose, calculated based on the individual body weight of each animal.

  • Fecal Analysis: Fecal egg counts are performed using a standardized technique, such as the McMaster method or a more sensitive method like the Mini-FLOTAC.[8][9] The number of eggs per gram (EPG) of feces is determined for each sample.

  • Efficacy Calculation: The percentage of fecal egg count reduction is calculated using the following formula: FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100 A reduction of 95% or greater is generally considered effective.

Experimental Infection of Sheep with Haemonchus contortus

This protocol outlines a typical experimental infection model used to assess anthelmintic efficacy.[10][11][12][13]

  • Host Animals: Worm-free lambs, typically 3-6 months of age, are used. Animals are housed indoors in pens with slatted floors to prevent natural infection and are provided with feed and water ad libitum.

  • Parasite Isolate: A well-characterized, anthelmintic-susceptible or -resistant strain of Haemonchus contortus is used.

  • Infection Procedure: Infective third-stage larvae (L3) of H. contortus are administered orally to each lamb. The infective dose can range from 200 L3/kg of body weight to a fixed dose of around 5,000-10,000 L3 per animal.[11][12]

  • Confirmation of Infection: Fecal samples are collected approximately 18-21 days post-infection to confirm the presence of a patent infection by detecting parasite eggs.

  • Anthelmintic Treatment and Efficacy Assessment: Once the infection is established, animals are treated with the test anthelmintic. Efficacy can be determined by conducting an FECRT as described above, or by post-mortem worm burden counts. For worm burden analysis, animals are euthanized at a set time post-treatment, and the abomasum is collected to recover, identify, and count the adult worms. The percentage reduction in worm burden is then calculated by comparing the mean worm count in the treated group to that of an untreated control group.

Efficacy Study of Albendazole against Ascaris suum in Pigs

The following protocol is based on a study evaluating the efficacy of albendazole in naturally infected pigs.[7]

  • Animal Selection: Pigs naturally infected with Ascaris suum are identified through fecal examination.

  • Treatment Groups: Animals are divided into a treatment group and an untreated control group.

  • Drug Administration: Albendazole is administered orally at a dose of 10 mg/kg body weight.

  • Efficacy Evaluation: Fecal samples are collected before treatment and at specified intervals post-treatment. The efficacy is determined by performing a Fecal Egg Count Reduction Test (FECRT).

Mechanism of Action: Signaling Pathway Visualization

The primary mechanism of action of benzimidazole anthelmintics, including this compound, is the disruption of microtubule formation in parasite cells. This is achieved through the specific binding of the drug to β-tubulin, a protein subunit of microtubules.

Benzimidazole_Mechanism_of_Action cluster_parasite_cell Parasite Cell BZ This compound beta_tubulin β-tubulin BZ->beta_tubulin Binds to dimer αβ-tubulin Dimer alpha_tubulin α-tubulin microtubule Microtubule dimer->microtubule Polymerization (Inhibited) disrupted_processes Disruption of: - Cell Division - Nutrient Absorption - Intracellular Transport microtubule->disrupted_processes Leads to death Parasite Death disrupted_processes->death Results in

References

Comparative Guide to the Validation of a Stability-Indicating Assay for Hydroxyalbendazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a stability-indicating assay method (SIAM) is a critical step in ensuring the quality, safety, and efficacy of a drug substance. This guide provides a comparative overview of analytical methodologies for the validation of a SIAM for Hydroxyalbendazole. Due to a lack of publicly available data specific to the forced degradation of this compound, this guide leverages the extensive information available for its parent compound, Albendazole, to establish a robust framework for validation.

Introduction to this compound and Stability-Indicating Assays

This compound is a primary active metabolite of Albendazole, a broad-spectrum anthelmintic. A stability-indicating assay is an analytical procedure used to quantify the drug substance in the presence of its degradation products, impurities, and excipients. The validation of such a method is essential to demonstrate that it is suitable for its intended purpose.

Forced Degradation Studies: A Framework Based on Albendazole

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[1] Based on studies of Albendazole, the following stress conditions are recommended for this compound to elucidate its degradation pathways.[1][2][3]

Table 1: Recommended Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Products (Inferred from Albendazole)
Acid Hydrolysis 1 N HCl1 hour at 80°CLimited degradation expected.[4]
Base Hydrolysis 1 N NaOH5 minutes at 80°CAlbendazole Impurity A (hydrolyzed carbamate).[4]
Oxidation 5% H₂O₂3 hours at room temperatureAlbendazole Sulfoxide, Albendazole Sulfone.[1][2][4]
Thermal Degradation Dry Heat2 days at 80°CMinimal degradation.
Photolytic Degradation UV light (254 nm) / Visible light240 hours (1.2 million lux hours)Potential for various photolytic degradants.

Comparison of Analytical Methods: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for stability-indicating assays. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages.[5][6][7]

Table 2: Performance Comparison of HPLC and UPLC for Stability-Indicating Assays

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale for this compound Assay
Particle Size 3-5 µm< 2 µmSmaller particles in UPLC provide a larger surface area, leading to more efficient separation of this compound from its potential degradants.[5]
Operating Pressure Up to 6,000 psiUp to 15,000 psiHigher pressure in UPLC allows for the use of smaller particle columns and faster flow rates, significantly reducing analysis time.[8]
Resolution GoodExcellentUPLC offers superior resolution, which is crucial for separating closely eluting degradation products and ensuring peak purity.[5][6]
Sensitivity GoodExcellentUPLC generally provides higher sensitivity due to narrower peaks, which is advantageous for detecting and quantifying low-level impurities and degradation products.[6][7]
Analysis Time Longer (e.g., 15-30 min)Shorter (e.g., < 5 min)The faster analysis times of UPLC increase sample throughput and laboratory efficiency.[5][9]
Solvent Consumption HigherLowerShorter run times and more efficient columns in UPLC lead to reduced solvent usage, making it a more environmentally friendly and cost-effective option.[7]

For the analysis of this compound and its degradation products, a UPLC method is highly recommended due to its superior speed, resolution, and sensitivity, which are critical for a robust stability-indicating assay.

Experimental Protocols

Proposed Stability-Indicating UPLC Method for this compound

This proposed method is based on typical conditions for the analysis of Albendazole and related benzimidazole compounds.

  • Instrument: Acquity UPLC System with a PDA detector.

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program should be developed to ensure the separation of this compound from all potential degradation products. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 2 µL.

  • Column Temperature: 30°C.

  • Sample Temperature: 25°C.

Validation of the Stability-Indicating Assay Method

The developed UPLC method should be validated according to ICH Q2(R1) guidelines, encompassing the following parameters:

Table 3: Validation Parameters for a Stability-Indicating Assay Method

Validation ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.The peak for this compound should be pure and well-resolved from all degradation product peaks and any other potential interferences. Peak purity analysis by a PDA detector is recommended.
Linearity To demonstrate that the results are directly proportional to the concentration of the analyte in the sample.A linear relationship between concentration and peak area should be established over a specified range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy To demonstrate the closeness of the test results obtained by the method to the true value.The recovery of the analyte spiked into a placebo matrix should be determined at a minimum of three concentration levels. The mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability and Intermediate Precision)To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.The Relative Standard Deviation (RSD) for multiple preparations should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness To demonstrate the reliability of the method with respect to deliberate variations in method parameters.The method should remain unaffected by small, deliberate variations in parameters such as mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min). System suitability parameters should remain within acceptable limits.

Visualizations

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application MD1 Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) MD2 Generation of Degradation Products MD1->MD2 Induces MD3 Development of Separation Method (UPLC with PDA) MD2->MD3 Provides Samples for MD4 Optimization of Chromatographic Conditions MD3->MD4 Iterative Process V1 Specificity / Peak Purity MD4->V1 Validated For V2 Linearity & Range MD4->V2 V3 Accuracy (Recovery) MD4->V3 V4 Precision (Repeatability & Intermediate) MD4->V4 V5 LOD & LOQ MD4->V5 V6 Robustness MD4->V6 A1 Routine Analysis of Stability Samples V6->A1 Enables A2 Quality Control of Drug Substance A1->A2 Supports

Caption: Workflow for the validation of a stability-indicating assay.

Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products HA This compound Oxidative Oxidative (H₂O₂) HA->Oxidative Base Alkaline (NaOH) HA->Base Sulfoxide This compound Sulfoxide Oxidative->Sulfoxide Sulfone This compound Sulfone Oxidative->Sulfone Hydrolyzed Hydrolyzed Carbamate Derivative Base->Hydrolyzed Sulfoxide->Oxidative Further Oxidation

Caption: Inferred degradation pathways for this compound.

References

Safety Operating Guide

Navigating the Disposal of Hydroxyalbendazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Hydroxyalbendazole, a primary metabolite of the anthelmintic drug albendazole, requires careful handling and disposal due to its potential environmental impact. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Regulatory Framework for Pharmaceutical Waste

In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies that regulate pharmaceutical waste. The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to control hazardous waste from its creation to its disposal.[1][2][3] It is crucial to be aware of and adhere to both federal and any stricter state-level regulations governing pharmaceutical waste disposal.[4]

Step-by-Step Disposal Procedures for this compound

Due to the limited specific disposal information for this compound, the following procedures are based on the guidelines for its parent compound, albendazole, and general best practices for pharmaceutical waste disposal. Safety Data Sheets (SDS) for albendazole formulations consistently advise that the compound is environmentally hazardous and should not be released into the environment.[5][6][7]

  • Waste Identification and Segregation :

    • Treat this compound as a hazardous waste.

    • Segregate waste containing this compound from non-hazardous laboratory waste to prevent cross-contamination.

    • Use clearly labeled, sealed containers for collection.[8]

  • Personal Protective Equipment (PPE) :

    • When handling this compound waste, always wear appropriate PPE, including gloves, lab coats, and safety glasses.[6][8]

  • Spill Management :

    • In the event of a spill, contain the material to prevent it from entering drains or waterways.[5][6]

    • Use a non-combustible absorbent material to collect the spill and place it in a sealed container for disposal.[8][9]

  • Prohibited Disposal Methods :

    • Do not dispose of this compound down the drain or in the regular trash.[5][6] The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2]

    • Flushing is only recommended by the FDA for a specific list of medicines, which does not include albendazole or its metabolites.[1][10]

  • Approved Disposal Method :

    • The recommended method for the disposal of albendazole and, by extension, this compound, is through an approved hazardous waste disposal facility.[5][6][11]

    • Incineration at a licensed facility is a common and required treatment for most pharmaceutical waste.[2][7][8]

  • Engage a Licensed Waste Management Contractor :

    • Work with a certified hazardous waste management company that is knowledgeable about pharmaceutical waste regulations. They can provide the necessary containers, labels, and transportation for proper disposal.

Ecotoxicity Data

The following table summarizes the ecotoxicity data for Albendazole Sulfoxide, a related metabolite, highlighting its potential environmental impact. This data underscores the importance of proper disposal to prevent release into aquatic ecosystems.

OrganismTest TypeResultExposure TimeReference Method
Brachydanio rerio (zebrafish)EC500.042 mg/l144 hours
Daphnia magna (Water flea)EC500.068 mg/l48 hoursOECD Test Guideline 202
Raphidocelis subcapitata (freshwater alga)EC500.024 mg/l72 hoursOECD Test Guideline 201

Data sourced from Albendazole Formulation Safety Data Sheets.[5][6]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the disposal process itself should follow a strict, documented protocol as part of a laboratory's standard operating procedures (SOPs) for hazardous waste management. This protocol should be aligned with the guidelines provided by the EPA and any state or local regulations.

A key experimental method cited in the safety data sheets for determining the environmental impact of related compounds is the OECD Guidelines for the Testing of Chemicals, specifically:

  • OECD Test Guideline 201 : Alga, Growth Inhibition Test

  • OECD Test Guideline 202 : Daphnia sp. Acute Immobilisation Test

These standardized tests are crucial in establishing the ecotoxicity of chemical compounds.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Hydroxyalbendazole_Disposal_Workflow cluster_0 This compound Waste Management Start Waste Generation (this compound) Identify Identify as Hazardous Waste Start->Identify Segregate Segregate in Labeled, Sealed Container Identify->Segregate Prohibited Prohibited Disposal Methods: - Drain - Regular Trash Segregate->Prohibited Approved Approved Disposal Method Segregate->Approved Contractor Engage Licensed Hazardous Waste Contractor Approved->Contractor Yes Incineration Transport to Approved Facility for Incineration Contractor->Incineration Documentation Maintain Disposal Records Incineration->Documentation

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting both human health and the environment. Building a deep trust with our customers means providing value beyond the product itself, and that includes empowering you with the information needed for safe and responsible laboratory practices.

References

Personal protective equipment for handling Hydroxyalbendazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Hydroxyalbendazole

This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and proper disposal of waste.

Occupational Exposure Limits
CompoundTypeValue
AlbendazoleTWA0.3 mg/m³

Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure to this compound. The following table summarizes the recommended PPE for various routes of exposure.

Route of Exposure Recommended PPE Additional Notes
Respiratory If adequate local exhaust ventilation is not available or exposure assessment indicates levels outside the recommended guidelines, a respirator is necessary.Filter Type: Particulates.[1] For high-energy operations that may generate dust, such as particle sizing, use local exhaust ventilation or a ventilated enclosure.[2]
Hand Protection Chemical-resistant gloves are required.Consider double gloving for added protection.[1]
Eye Protection Wear safety glasses with side shields or goggles.If the work involves dusty conditions, mists, or aerosols, appropriate goggles should be worn. A faceshield or other full-face protection is recommended if there is a potential for direct contact with the face.[1]
Skin and Body Protection A work uniform or laboratory coat should be worn.Additional protective garments such as sleevelets, an apron, or disposable suits should be used based on the specific task to prevent skin exposure.[1]

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure that eye flushing systems and safety showers are readily accessible and close to the workspace.[1]

  • All engineering controls should be designed and operated in accordance with Good Manufacturing Practice (GMP) principles.[1]

  • Utilize containment technologies, such as open-face containment devices, to control the compound at the source and prevent its migration to other areas.[1]

  • Minimize open handling of the compound.[1]

2. Handling the Compound:

  • Do not breathe dust.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

  • Minimize dust generation and accumulation.[1]

  • Keep containers closed when not in use.[1]

  • Take precautionary measures against static discharges.[1]

3. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Use appropriate degowning techniques to remove potentially contaminated clothing.[1]

  • Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and potential exposure.

  • Waste Disposal: Dispose of contents and containers to an approved waste disposal plant.[1]

  • Environmental Precautions: Avoid release to the environment. Prevent further leakage or spillage if it is safe to do so.[1]

  • Spill Cleanup: In the event of a spill, sweep or vacuum up the spillage and collect it in a suitable container for disposal.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Risk Assessment B Verify Engineering Controls (Ventilation, Eyewash) A->B C Don Appropriate PPE B->C D Weighing and Transfer (Minimize Dust) C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Doff PPE Correctly F->G H Segregate Waste G->H I Dispose in Approved Waste Container H->I

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyalbendazole
Reactant of Route 2
Reactant of Route 2
Hydroxyalbendazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.